BMS-214662 mesylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
474010-58-7 |
|---|---|
Molekularformel |
C26H27N5O5S3 |
Molekulargewicht |
585.7 g/mol |
IUPAC-Name |
(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid |
InChI |
InChI=1S/C25H23N5O2S2.CH4O3S/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;1-5(2,3)4/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H3,(H,2,3,4)/t23-;/m1./s1 |
InChI-Schlüssel |
GQZSWQUMYWWKTN-GNAFDRTKSA-N |
Isomerische SMILES |
CS(=O)(=O)O.C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5 |
Kanonische SMILES |
CS(=O)(=O)O.C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Dual-Pronged Attack of BMS-214662 Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-214662, a potent anti-cancer agent, has demonstrated a multifaceted mechanism of action that extends beyond its initial classification as a farnesyltransferase inhibitor. This technical guide synthesizes preclinical and clinical findings to provide a comprehensive understanding of how BMS-214662 exerts its cytotoxic effects. Initially developed to target the post-translational modification of Ras proteins, recent discoveries have unveiled a novel mechanism involving the induction of targeted protein degradation. This document details both the established farnesyltransferase-inhibitory pathway and the more recently elucidated role of BMS-214662 as a molecular glue, leveraging the E3 ubiquitin ligase TRIM21 to degrade nucleoporins. This dual mechanism culminates in cell cycle arrest, apoptosis, and potent antitumor activity, positioning BMS-214662 as a compound of significant interest for further oncological research and development.
Core Mechanism of Action: A Dual Threat
BMS-214662 mesylate exhibits a dual mechanism of action, contributing to its potent anti-tumor effects. It functions as both a farnesyltransferase inhibitor and a molecular glue .
Farnesyltransferase Inhibition
BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTase).[1][2] This enzyme is crucial for the post-translational farnesylation of a variety of cellular proteins, most notably members of the Ras superfamily of small GTPases.[3] Farnesylation involves the attachment of a farnesyl pyrophosphate moiety to a cysteine residue at the C-terminus of target proteins. This lipid modification is essential for the proper subcellular localization and function of these proteins, including their anchoring to the cell membrane.[4]
By inhibiting FTase, BMS-214662 prevents the farnesylation of key signaling proteins like H-Ras and K-Ras.[5] This disruption of Ras processing effectively blocks its localization to the cell membrane and subsequent activation of downstream pro-proliferative and anti-apoptotic signaling pathways.
Molecular Glue-Mediated Degradation of Nucleoporins
Recent groundbreaking research has identified a novel mechanism of action for BMS-214662, classifying it as a molecular glue. In this capacity, BMS-214662 facilitates an interaction between the E3 ubiquitin ligase TRIM21 and nucleoporin proteins. This induced proximity leads to the TRIM21-mediated ubiquitination and subsequent proteasomal degradation of multiple nucleoporins.
The degradation of these critical components of the nuclear pore complex disrupts nuclear export, leading to the accumulation of proteins within the nucleus and ultimately triggering cell death. This mechanism is independent of the drug's farnesyltransferase inhibitory activity and is a key contributor to its potent cytotoxic and apoptotic effects. The cytotoxicity of BMS-214662 has been shown to strongly correlate with TRIM21 expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by BMS-214662 and a typical experimental workflow to assess its activity.
Caption: Inhibition of the Ras Signaling Pathway by BMS-214662.
Caption: Experimental Workflow for Evaluating BMS-214662.
Quantitative Data Summary
The following tables summarize the key quantitative data for BMS-214662 from preclinical and clinical studies.
Table 1: In Vitro Farnesyltransferase Inhibition
| Target | IC50 (nM) | Reference |
| H-Ras Farnesylation | 1.3 | |
| K-Ras Farnesylation | 8.4 |
Table 2: In Vitro Geranylgeranyltransferase Inhibition
| Target | IC50 (µM) | Reference |
| Ras-CVLL Geranylgeranylation | 1.3 | |
| K-Ras Geranylgeranylation | 2.3 |
Note: The significantly higher IC50 values for geranylgeranyltransferase inhibition demonstrate the selectivity of BMS-214662 for farnesyltransferase.
Table 3: Phase I Clinical Trial Pharmacokinetics (Single 1-hour IV Infusion)
| Parameter | Value (at 200 mg/m²) | Reference |
| Mean Maximum Plasma Concentration (Cmax) | 6.57 ± 2.94 µg/mL | |
| Mean Biological Half-life (t1/2) | 1.55 ± 0.27 h | |
| Mean Total Body Clearance | 21.8 ± 10.8 L/h/m² | |
| Mean Apparent Volume of Distribution (Vss) | 31.5 ± 12.9 L/m² | |
| Nadir of FTase Activity in PBMCs | 10.5 ± 6.4% of baseline |
Experimental Protocols
Farnesyltransferase Inhibition Assay
-
Principle: To measure the in vitro potency of BMS-214662 in inhibiting the farnesylation of H-Ras and K-Ras.
-
Methodology:
-
Recombinant human farnesyltransferase is incubated with [³H]farnesyl pyrophosphate and either H-Ras or K-Ras as substrates.
-
BMS-214662 is added at varying concentrations.
-
The reaction mixture is incubated to allow for the enzymatic transfer of the radiolabeled farnesyl group to the Ras protein.
-
The reaction is stopped, and the amount of radiolabeled Ras protein is quantified using scintillation counting.
-
IC50 values are calculated by determining the concentration of BMS-214662 that inhibits 50% of the farnesyltransferase activity.
-
Apoptosis Induction in B-CLL Cells
-
Principle: To assess the ability of BMS-214662 to induce apoptosis in primary cancer cells.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from patients with B-cell chronic lymphocytic leukemia (B-CLL).
-
Cells are incubated with varying concentrations of BMS-214662.
-
Apoptosis is assessed by multiple methods:
-
Phosphatidylserine Exposure: Staining with Annexin V-FITC and propidium iodide followed by flow cytometry.
-
Mitochondrial Membrane Potential (ΔΨm): Staining with a potentiometric dye (e.g., DiOC6(3)) and analysis by flow cytometry.
-
Caspase Activation: Western blot analysis for cleaved caspase-9 and caspase-3.
-
Bax/Bak Conformation Change: Immunofluorescence staining with antibodies specific for the active conformation of Bax and Bak.
-
-
Phase I Clinical Trial Design and Pharmacodynamic Assessment
-
Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics, and pharmacodynamics of BMS-214662.
-
Patient Population: Patients with advanced solid tumors.
-
Study Design:
-
Dose escalation study where patients receive BMS-214662 as a 1-hour intravenous infusion.
-
Blood samples are collected at multiple time points before, during, and after the infusion.
-
-
Pharmacokinetic Analysis: Plasma concentrations of BMS-214662 are determined using a validated analytical method (e.g., LC-MS/MS) to calculate parameters such as Cmax, t1/2, and clearance.
-
Pharmacodynamic Analysis:
-
PBMCs are isolated from patient blood samples.
-
Farnesyltransferase activity in cell lysates is measured using an ex vivo assay.
-
Inhibition of HDJ-2 farnesylation in PBMCs is evaluated by Western blot as a biomarker of farnesyltransferase inhibition.
-
Conclusion
This compound is a promising anti-cancer agent with a unique dual mechanism of action. Its ability to potently inhibit farnesyltransferase, thereby disrupting Ras signaling, is complemented by its novel function as a molecular glue that induces the degradation of essential nuclear pore proteins. This multifaceted attack leads to robust apoptosis and significant antitumor activity in preclinical models. The clinical data, while early, demonstrates that BMS-214662 can be safely administered at doses that achieve biologically active concentrations. Further investigation into the TRIM21-dependent mechanism and its potential as a biomarker may pave the way for the strategic clinical development of BMS-214662 and next-generation compounds with similar dual-acting properties.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-214662: A Technical Guide to its Farnesyltransferase Inhibitory Activity and Beyond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the farnesyltransferase inhibitor, BMS-214662. It details its potent inhibitory activity, the experimental methodologies used to characterize its function, and the complex signaling pathways it modulates. Recent discoveries of a novel mechanism of action are also explored, offering a comprehensive resource for professionals in the field of cancer research and drug development.
Core Mechanism: Farnesyltransferase Inhibition
BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of numerous proteins crucial for cellular signaling. By blocking the farnesylation of proteins such as those in the Ras superfamily, BMS-214662 prevents their localization to the cell membrane, thereby inhibiting their function and downstream signaling cascades that are often hyperactive in cancer.
Quantitative Inhibitory Activity
The inhibitory potency of BMS-214662 has been quantified in various studies, both in vitro against specific Ras proteins and in clinical settings by measuring its effect on peripheral blood mononuclear cells (PBMCs).
| Parameter | Target | Value | Reference |
| IC50 | H-Ras | 1.3 nM | [1] |
| IC50 | K-Ras | 8.4 nM | [1] |
| Selectivity | Over 1000-fold for farnesyltransferase over geranylgeranyltransferase I | - | [1] |
Table 1: In Vitro Inhibitory Activity of BMS-214662. This table summarizes the half-maximal inhibitory concentration (IC50) of BMS-214662 against H-Ras and K-Ras, highlighting its high potency.
Clinical studies have demonstrated the in vivo efficacy of BMS-214662 in inhibiting farnesyltransferase activity in patients.
| Dose | Administration | Maximum FTase Inhibition in PBMCs (% of baseline) | Duration of Inhibition | Reference |
| 200 mg/m² | 1-hour IV infusion | 10.5 ± 6.4% | Recovery within 24 hours | [2] |
| 118 mg/m² | 1-hour weekly IV infusion | ~60% inhibition | Recovery to near baseline after 24 hours | [3] |
| 275 mg/m² | 24-hour weekly IV infusion | 47 ± 23% | Longer than 1-hour infusion |
Table 2: Pharmacodynamic Effects of BMS-214662 on Farnesyltransferase Activity in Patients. This table presents the observed inhibition of farnesyltransferase (FTase) in peripheral blood mononuclear cells (PBMCs) from patients in Phase I clinical trials, demonstrating significant but transient enzyme inhibition.
Signaling Pathways Modulated by BMS-214662
BMS-214662 exerts its anti-cancer effects through the modulation of at least two distinct signaling pathways.
Inhibition of Ras Signaling and Induction of Apoptosis
The primary and intended mechanism of action of BMS-214662 is the inhibition of farnesyltransferase, which is critical for the function of Ras proteins. Farnesylation anchors Ras to the inner leaflet of the plasma membrane, a prerequisite for its activation of downstream pro-proliferative and anti-apoptotic signaling pathways. By preventing this localization, BMS-214662 effectively attenuates these signals. Furthermore, studies have shown that BMS-214662 can induce apoptosis through a mitochondrial-mediated pathway, involving the activation of pro-apoptotic proteins Bax and Bak, a reduction in the anti-apoptotic protein Mcl-1, and the subsequent activation of caspases 9 and 3.
Figure 1: BMS-214662 Mechanism of Action: Ras Inhibition and Apoptosis Induction. This diagram illustrates how BMS-214662 inhibits farnesyltransferase (FTase), preventing Ras localization and downstream pro-proliferative signaling. It also depicts the induction of the intrinsic apoptotic pathway.
Novel Mechanism: TRIM21-Mediated Degradation of Nucleoporins
Recent groundbreaking research has uncovered a novel, farnesyltransferase-independent mechanism of action for BMS-214662. It has been identified as a "molecular glue" that induces the E3 ubiquitin ligase TRIM21 to target and mediate the proteasomal degradation of multiple nucleoporin proteins. This disruption of the nuclear pore complex leads to the inhibition of nuclear export and ultimately triggers cell death. This discovery suggests that the anti-cancer activity of BMS-214662 may be, in part, attributable to this previously unknown cytotoxic effect. The cytotoxicity via this pathway has been shown to correlate with high TRIM21 expression levels.
Figure 2: Novel Mechanism of BMS-214662: TRIM21-Mediated Nucleoporin Degradation. This diagram illustrates the recently discovered mechanism where BMS-214662 acts as a molecular glue, inducing TRIM21 to degrade nucleoporins, leading to inhibited nuclear export and cell death.
Key Experimental Protocols
The characterization of BMS-214662's activity relies on several key experimental methodologies.
Farnesyltransferase Inhibition Assay
Objective: To quantify the direct inhibitory effect of BMS-214662 on farnesyltransferase activity.
Methodology: These assays are typically performed in a cell-free system. Recombinant farnesyltransferase is incubated with its substrates, farnesyl pyrophosphate (often radiolabeled) and a farnesyl-acceptor peptide (e.g., a Ras-derived peptide). The reaction is carried out in the presence of varying concentrations of BMS-214662. The amount of radiolabeled farnesyl group incorporated into the acceptor peptide is then measured, typically by scintillation counting after capture of the peptide on a filter. The IC50 value is calculated from the dose-response curve.
Assessment of Protein Farnesylation in Cells (HDJ-2 Mobility Shift Assay)
Objective: To determine the in-cell or in vivo efficacy of BMS-214662 in inhibiting protein farnesylation.
Methodology: HDJ-2 (also known as Hsp40) is a chaperone protein that is constitutively farnesylated and serves as a convenient biomarker for FTase activity.
-
Cell/Tissue Lysis: Cells or tissues (e.g., PBMCs from patients) are treated with BMS-214662. Protein lysates are then prepared using a suitable lysis buffer.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The farnesylated form of HDJ-2 migrates faster than the non-farnesylated form. Following electrophoresis, proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is probed with a primary antibody specific for HDJ-2, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Analysis: The presence and relative abundance of the faster-migrating (farnesylated) and slower-migrating (non-farnesylated) forms of HDJ-2 are visualized and quantified using chemiluminescence or other detection methods. An increase in the non-farnesylated form indicates effective inhibition of farnesyltransferase.
Figure 3: Experimental Workflow for HDJ-2 Farnesylation Status Analysis. This diagram outlines the key steps in assessing the in-cell inhibition of farnesyltransferase by observing the electrophoretic mobility shift of the biomarker HDJ-2.
Apoptosis Assays
Objective: To evaluate the induction of apoptosis in cancer cells following treatment with BMS-214662.
Methodology:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect early and late apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.
-
Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3 and caspase-9, can be measured using fluorometric or colorimetric assays that utilize specific caspase substrates.
-
Western Blotting for Apoptotic Markers: The levels and cleavage of various proteins involved in the apoptotic cascade can be assessed by Western blotting. This includes looking for the cleavage of PARP (a substrate of activated caspase-3), the release of cytochrome c from the mitochondria into the cytosol, and changes in the expression levels of Bcl-2 family proteins (e.g., Bax, Bak, Mcl-1).
This technical guide provides a comprehensive overview of the farnesyltransferase inhibitory activity of BMS-214662, integrating both its canonical and newly discovered mechanisms of action. The provided data and methodologies offer a valuable resource for researchers and professionals dedicated to advancing cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of BMS-214662, a farnesyl transferase inhibitor in patients with acute leukemias and high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-214662 as a Molecular Glue for TRIM21: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BMS-214662, a small molecule that functions as a molecular glue, inducing the E3 ubiquitin ligase TRIM21 to target and degrade nucleoporin proteins. This targeted protein degradation leads to the inhibition of nuclear export and subsequent apoptosis in cancer cells, particularly those with high TRIM21 expression. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying this molecular glue, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glues are small molecules that induce a specific protein-protein interaction, often between an E3 ubiquitin ligase and a novel substrate, leading to the substrate's ubiquitination and subsequent degradation by the proteasome.
BMS-214662, initially developed as a farnesyltransferase inhibitor, has been identified as a potent molecular glue that co-opts the E3 ligase TRIM21.[1][2] This interaction redirects TRIM21's ubiquitinating activity towards proteins of the nuclear pore complex (NPC), leading to their degradation and ultimately, cell death.[1] The cytotoxicity of BMS-214662 is strongly correlated with the expression levels of TRIM21, suggesting a potential therapeutic window for TRIM21-high cancers. This guide will delve into the technical details of BMS-214662's function as a TRIM21-targeting molecular glue.
Mechanism of Action
BMS-214662 acts by binding to the PRYSPRY domain of TRIM21, inducing a conformational change that creates a novel binding interface for nucleoporin proteins, with NUP98 being a key initial contact point. This induced proximity between TRIM21 and the nucleoporins facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the nucleoporin substrates. The polyubiquitinated nucleoporins are then recognized and degraded by the 26S proteasome. The degradation of multiple nucleoporins disrupts the integrity and function of the nuclear pore complex, leading to the inhibition of nuclear export and ultimately, apoptosis.
Signaling Pathway Diagram
Caption: BMS-214662 mediated degradation of nucleoporins via TRIM21.
Quantitative Data
The following tables summarize the key quantitative data available for BMS-214662 in the context of its molecular glue activity.
Table 1: Cellular Activity of BMS-214662
| Cell Line | TRIM21 Status | EC50 (µM) | Reference |
| OCI-AML-3 | Wild-Type | ~0.1 | |
| OCI-AML-3 | knockout | >10 | |
| Jurkat | Wild-Type | ~0.1 | |
| Jurkat | knockout | >10 | |
| C33A | Negative | >10 | |
| C33A | Overexpression | ~0.1 | |
| HEK293T | Overexpression | <0.1 |
Table 2: Biophysical and Proteomic Data
| Parameter | Value | Method | Reference |
| TRIM21 Thermal Stabilization (ΔTm) | 1-2 °C | CETSA | |
| Key Degraded Nucleoporins | NUP88, NUP98 (strongly affected), NUP214, NUP35, NUP155 | Quantitative Proteomics | |
| Ternary Complex Binding Affinity (Kd) | Not yet reported | - | - |
| Degradation Kinetics (DC50, Dmax) | Not fully quantified | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize BMS-214662 as a molecular glue for TRIM21.
Cellular Thermal Shift Assay (CETSA)
This protocol is for determining the direct engagement of BMS-214662 with TRIM21 in intact cells.
Experimental Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture: Culture OCI-AML-3 cells in RPMI-1640 medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Resuspend cells at a density of 2 x 10^6 cells/mL. Treat cells with BMS-214662 (e.g., 1 µM final concentration) or DMSO (vehicle control) for 1 hour at 37°C.
-
Heat Shock: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments), followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST and probe with a primary antibody against TRIM21 overnight at 4°C. Follow with an HRP-conjugated secondary antibody and detect using an ECL substrate.
-
Data Analysis: Quantify the band intensities for TRIM21 at each temperature. Plot the percentage of soluble TRIM21 relative to the 37°C control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of BMS-214662 indicates target engagement.
Co-Immunoprecipitation (Co-IP) for TRIM21-NUP98 Interaction
This protocol is to verify the BMS-214662-induced interaction between TRIM21 and NUP98.
Experimental Workflow Diagram:
Caption: Co-immunoprecipitation workflow to detect protein interactions.
Protocol:
-
Cell Treatment and Lysis: Treat HEK293T cells overexpressing TRIM21 with BMS-214662 (1 µM) or DMSO for 4 hours. Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-TRIM21 antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 2 hours.
-
Washing: Pellet the beads using a magnetic stand and wash three times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluates by Western blotting using an anti-NUP98 antibody to detect the co-immunoprecipitated NUP98. An increased NUP98 signal in the BMS-214662-treated sample compared to the DMSO control indicates an induced interaction.
In Vitro Ubiquitination Assay
This protocol is to reconstitute the BMS-214662-induced ubiquitination of NUP98 by TRIM21.
Experimental Workflow Diagram:
Caption: In vitro ubiquitination assay workflow.
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine the following recombinant components in ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
E1 activating enzyme (100 nM)
-
E2 conjugating enzyme (e.g., UBE2D2, 500 nM)
-
Ubiquitin (10 µM)
-
Recombinant TRIM21 (200 nM)
-
Recombinant NUP98 fragment (500 nM)
-
ATP (2 mM)
-
BMS-214662 (1 µM) or DMSO
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting using an anti-NUP98 antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated NUP98 in the BMS-214662-treated lane, absent in the DMSO control, confirms the molecular glue activity.
Conclusion and Future Directions
BMS-214662 represents a compelling example of a molecular glue that effectively hijacks the E3 ligase TRIM21 for targeted protein degradation. Its potent, TRIM21-dependent cytotoxicity against cancer cells highlights the therapeutic potential of this approach. The degradation of nucleoporins as the downstream mechanism of action provides a clear rationale for the observed cellular phenotype.
Future research should focus on several key areas. A comprehensive, quantitative proteomic analysis is needed to fully delineate the landscape of proteins degraded by BMS-214662 and to determine their degradation kinetics (DC50 and Dmax values). The precise binding affinities of the ternary complex (BMS-214662-TRIM21-NUP98) should be determined to better understand the thermodynamics of this interaction. Furthermore, the structural elucidation of this ternary complex will be invaluable for the rational design of next-generation TRIM21-based molecular glues with improved potency and selectivity. The development of "TRIMTACs" (TRIM21-targeting chimeras) based on the BMS-214662 scaffold could further expand the repertoire of proteins that can be targeted for degradation. Ultimately, further preclinical and clinical evaluation of BMS-214662 in TRIM21-high tumors is warranted to explore its full therapeutic potential.
References
BMS-214662: A Technical Guide to its Discovery, Synthesis, and Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-214662, (R)-7-cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine, is a potent small molecule initially developed as a farnesyltransferase inhibitor (FTI) with significant preclinical antitumor activity.[1] Originally designed to block the post-translational modification of Ras oncoproteins, its potent apoptotic effects suggested a mechanism beyond simple farnesylation blockade.[2] Extensive research has demonstrated its efficacy in various cancer models, including those resistant to standard chemotherapies.[3][4] Recent groundbreaking studies have unveiled a second, distinct mechanism of action: BMS-214662 functions as a molecular glue, inducing the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21.[5] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and dual mechanisms of action of BMS-214662, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Discovery and Synthesis
BMS-214662 emerged from structure-activity relationship (SAR) studies on a series of 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine farnesyltransferase inhibitors. Key structural modifications that led to the potent activity of BMS-214662 include the incorporation of a 3(R)-phenylmethyl group, a hydrophilic 7-cyano group for improved properties, and a 4-sulfonyl group with a hydrophobic thienyl side chain. These optimizations resulted in a compound with low-nanomolar FT inhibitory activity and significant cellular potency.
A practical, large-scale synthesis was later developed, improving the overall yield from 22% in the discovery synthesis to 29%, delivering over 10 kg of the active pharmaceutical ingredient (API) for clinical trials.
Caption: Logical workflow for the discovery and synthesis of BMS-214662.
Dual Mechanism of Action
BMS-214662 exerts its potent anticancer effects through two distinct molecular mechanisms.
Farnesyltransferase Inhibition
The primary design target for BMS-214662 was farnesyltransferase (FTase), a key enzyme in the post-translational modification of a family of proteins containing the C-terminal "CAAX" motif. The most notable of these are the Ras oncoproteins (H-Ras, K-Ras), which require farnesylation for proper membrane localization and downstream signaling. By inhibiting FTase, BMS-214662 prevents Ras processing, disrupting oncogenic signaling pathways and inducing cell death. It is highly selective for FTase over the related enzyme geranylgeranyltransferase I.
Caption: Inhibition of the Ras farnesylation signaling pathway by BMS-214662.
Table 1: Farnesyltransferase Inhibitory Potency of BMS-214662
| Substrate | Parameter | Value (nM) | Selectivity vs. GGTase-I |
|---|---|---|---|
| H-Ras | IC₅₀ | 1.3 | >1000-fold |
| H-Ras | IC₉₀ | 18 |
| K-Ras | IC₅₀ | 8.4 | |
TRIM21-Mediated Nucleoporin Degradation
Recent research has uncovered a novel mechanism that contributes significantly to the high apoptotic potential of BMS-214662, distinguishing it from less potent FTIs. BMS-214662 acts as a "molecular glue," directly binding to the E3 ubiquitin ligase TRIM21 and inducing the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins (e.g., NUP98, NUP88). This disruption of the nuclear pore complex inhibits nuclear trafficking and leads to rapid, potent cell death. This activity is independent of its effect on farnesyltransferase and explains its cytotoxicity in cell lines not dependent on Ras signaling.
Caption: Molecular glue mechanism of BMS-214662 via TRIM21.
Preclinical and Clinical Efficacy
BMS-214662 demonstrates broad-spectrum antitumor activity against a diverse range of human tumor cell lines and in vivo xenograft models. Notably, its efficacy is not conditional on the presence of a ras mutation.
Table 2: In Vitro Cytotoxicity of BMS-214662 in Human Tumor Cell Lines
| Cell Line | Histology | IC₅₀ (µM) |
|---|---|---|
| HCT-116 | Colon Carcinoma | ~0.15 (complete inhibition) |
| A2780 | Ovarian Carcinoma | ~0.15 (complete inhibition) |
| MiaPaCa-2 | Pancreatic Carcinoma | ~0.6 (complete inhibition) |
| NCI-H929 | Myeloma | 0.075 |
| RPMI 8226 | Myeloma | 0.3 |
| U266 | Myeloma | 1.0 |
| IM-9 | Myeloma | 0.3 |
In vivo studies showed curative responses in mice with established human tumor xenografts, including colon, pancreatic, lung, and bladder carcinomas, with activity observed via both parenteral and oral administration.
Phase I clinical trials were conducted to establish the safety, pharmacokinetics, and maximum tolerated dose (MTD) of BMS-214662. The drug was generally well-tolerated, with dose-limiting toxicities including nausea, vomiting, diarrhea, and reversible transaminitis.
Table 3: Pharmacokinetic Parameters of BMS-214662 in Humans (Phase I)
| Parameter | Value (at 200 mg/m² dose) | Reference |
|---|---|---|
| Administration | 1-hour IV infusion | |
| Mean Cₘₐₓ | 6.57 ± 2.94 µg/mL | |
| Mean Half-life (t₁/₂) | 1.55 ± 0.27 h | |
| Mean Total Body Clearance | 21.8 ± 10.8 L/h/m² | |
| Volume of Distribution (Vd) | 31.5 ± 12.9 L/m² | |
| FTase Inhibition in PBMCs | Nadir of 10.5 ± 6.4% of baseline |
| Recovery of FTase Activity | Full recovery within 24 hours | |
Key Experimental Protocols
The following protocols are generalized from methodologies reported in the literature. Researchers should consult the primary sources and optimize for their specific experimental systems.
Farnesyltransferase (FTase) Inhibition Assay
-
Objective: To quantify the inhibitory activity of BMS-214662 on the farnesylation of H-Ras or K-Ras substrates in vitro.
-
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ZnCl₂, and DTT.
-
Enzyme and Substrates: Add recombinant human farnesyltransferase enzyme to the buffer. Add the protein substrate (e.g., purified H-Ras or K-Ras) and the isoprenoid donor, [³H]farnesyl pyrophosphate ([³H]FPP).
-
Inhibitor Addition: Add varying concentrations of BMS-214662 (dissolved in DMSO) to the reaction wells. Include a DMSO-only control.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding acid (e.g., HCl). Capture the radiolabeled, farnesylated protein on a filter membrane.
-
Quantification: Wash the filters to remove unincorporated [³H]FPP. Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the percent inhibition relative to the control and determine the IC₅₀ value by nonlinear regression analysis.
-
Cell Proliferation / Cytotoxicity Assay (MTT/MTS Method)
-
Objective: To determine the effect of BMS-214662 on the viability and proliferation of cancer cell lines.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., HCT-116, A2780) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of BMS-214662 for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C. Metabolically active, viable cells will reduce the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to untreated controls to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.
-
Apoptosis Analysis via Caspase Activation (Western Blot)
-
Objective: To detect the activation of key apoptotic effector proteins (caspases) following treatment with BMS-214662.
-
Methodology:
-
Cell Treatment: Culture cells (e.g., B-CLL or myeloma cells) with and without an effective concentration of BMS-214662 for a specified time (e.g., 20-24 hours).
-
Protein Extraction: Harvest the cells, wash with PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein lysates.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the pro- and cleaved (active) forms of caspases (e.g., Caspase-9, Caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicate apoptosis activation.
-
Caption: General experimental workflow for the evaluation of BMS-214662.
Conclusion
BMS-214662 is a compelling anticancer agent whose potent activity is now understood to be the result of a dual mechanism. While initially developed as a highly selective farnesyltransferase inhibitor, its remarkable ability to induce apoptosis is significantly enhanced by its function as a molecular glue that triggers TRIM21-mediated degradation of the nuclear pore complex. This dual action allows it to be effective across a broad range of tumor types, irrespective of their Ras mutation status. The comprehensive data from preclinical and clinical studies underscore its potential, and the recent mechanistic discoveries open new avenues for its clinical re-evaluation, particularly in cancers with high TRIM21 expression. This technical guide provides a foundational resource for further research and development involving this multifaceted molecule.
References
- 1. Discovery of (R)-7-cyano-2,3,4, 5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662), a farnesyltransferase inhibitor with potent preclinical antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to BMS-214662 Mesylate: Chemical Structure, Properties, and Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-214662, a potent small molecule, has garnered significant interest in the field of oncology for its dual mechanism of action. Initially identified as a powerful inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins, it has more recently been characterized as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of BMS-214662 mesylate. Detailed experimental methodologies for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and development.
Chemical Structure and Properties
BMS-214662 is a benzodiazepine derivative with the IUPAC name (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile.[1] The mesylate salt form is utilized in many experimental and clinical settings.
Table 1: Chemical Identifiers and Properties of BMS-214662 and its Mesylate Salt
| Property | Value | Reference |
| BMS-214662 (Free Base) | ||
| IUPAC Name | (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile | [1] |
| Molecular Formula | C₂₅H₂₃N₅O₂S₂ | [2] |
| Molecular Weight | 489.6 g/mol | [1] |
| SMILES | C1--INVALID-LINK--CC5=CC=CC=C5 | [1] |
| InChIKey | OLCWFLWEHWLBTO-HSZRJFAPSA-N | |
| This compound | ||
| Molecular Formula | C₂₆H₂₇N₅O₅S₃ | |
| Molecular Weight | 585.71 g/mol | |
| CAS Number | 474010-58-7 | |
| Water Solubility | 0.0163 mg/mL (Predicted) | |
| logP | 2.86 (Predicted) |
Biological Activity and Mechanism of Action
BMS-214662 exhibits a unique dual mechanism of action, targeting two distinct cellular processes involved in cancer cell proliferation and survival.
Farnesyltransferase Inhibition
BMS-214662 is a potent inhibitor of farnesyltransferase (FTase), an enzyme that catalyzes the attachment of a farnesyl group to the C-terminal cysteine residue of various proteins, most notably the Ras family of small GTPases. Farnesylation is essential for the proper localization and function of Ras proteins, which are key components of the Ras-Raf-MEK-ERK signaling pathway that regulates cell growth, proliferation, and survival. By inhibiting FTase, BMS-214662 prevents the farnesylation of Ras, leading to its mislocalization and subsequent inactivation, thereby disrupting downstream signaling and inhibiting tumor cell growth.
Table 2: In Vitro Inhibitory Activity of BMS-214662
| Target | IC₅₀ | Reference |
| H-Ras Farnesyltransferase | 1.35 nM | |
| K-Ras Farnesyltransferase | 8.4 nM |
Molecular Glue-Mediated Degradation of Nucleoporins
More recent studies have unveiled a novel mechanism of action for BMS-214662. It functions as a molecular glue, inducing a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins (NUPs), components of the nuclear pore complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporins, including NUP88 and NUP98. The degradation of these essential components of the nuclear pore complex disrupts nuclear transport, ultimately leading to cell death. This mechanism appears to be independent of its farnesyltransferase inhibitory activity and may explain the potent apoptotic responses observed with BMS-214662 that are not seen with other FTase inhibitors.
Signaling Pathways and Experimental Workflows
Farnesyltransferase Inhibition and the Ras-Raf-MEK-ERK Signaling Pathway
The following diagram illustrates the canonical Ras-Raf-MEK-ERK signaling pathway and the point of intervention by BMS-214662.
Molecular Glue Mechanism: TRIM21-Mediated Nucleoporin Degradation
This diagram depicts the molecular glue mechanism of BMS-214662, leading to the degradation of nucleoporins.
Experimental Protocols
Farnesyltransferase Inhibition Assay (In Vitro)
This protocol outlines a general method for assessing the in vitro inhibitory activity of BMS-214662 against farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
This compound stock solution in DMSO
-
Streptavidin-coated microplates
-
Europium-labeled anti-His-tag antibody (if using His-tagged FTase) or other suitable detection reagent
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, add the diluted BMS-214662, farnesyltransferase, and the biotinylated Ras peptide.
-
Initiate the enzymatic reaction by adding FPP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow binding of the biotinylated peptide.
-
Wash the plate with wash buffer to remove unbound components.
-
Add the Europium-labeled detection antibody and incubate.
-
After a final wash, measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each concentration of BMS-214662 and determine the IC₅₀ value.
Western Blot Analysis of Nucleoporin Degradation
This protocol describes how to assess the degradation of nucleoporins in cultured cells treated with BMS-214662.
Materials:
-
Cancer cell line (e.g., OCI-AML-3)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against NUP98, NUP88, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time course (e.g., 4, 8, 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of nucleoporin degradation.
Pharmacokinetics and Pharmacodynamics
Clinical studies have provided insights into the pharmacokinetic and pharmacodynamic properties of BMS-214662.
Table 3: Summary of Pharmacokinetic and Pharmacodynamic Parameters of BMS-214662 from Clinical Trials
| Parameter | Value | Condition | Reference |
| Pharmacokinetics | |||
| Half-life (t₁/₂) | 1.55 ± 0.27 h | 1-hour IV infusion | |
| Total Body Clearance | 21.8 ± 10.8 L/h/m² | 1-hour IV infusion | |
| Volume of Distribution (Vd) | 31.5 ± 12.9 L/m² | 1-hour IV infusion | |
| Pharmacodynamics | |||
| Max. FTase Inhibition in PBMCs | 47 ± 23% of baseline | 275 mg/m² 24-hour IV infusion | |
| Nadir of FTase Activity in PBMCs | 10.5 ± 6.4% of baseline | 200 mg/m² 1-hour IV infusion | |
| FTase Activity Recovery | Fully recovered within 24 h | 1-hour IV infusion |
Conclusion
This compound is a promising anti-cancer agent with a well-defined chemical structure and a fascinating dual mechanism of action. Its ability to both inhibit the critical Ras signaling pathway through farnesyltransferase inhibition and induce cancer cell death via a novel molecular glue mechanism targeting nucleoporin degradation makes it a valuable tool for cancer research and a potential therapeutic candidate. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the potential of this multifaceted molecule. Further investigation into the interplay between its two mechanisms of action and the identification of biomarkers for patient selection will be crucial for its successful clinical development.
References
BMS-214662: A Comprehensive Technical Guide to its Selectivity for Farnesyltransferase over Geranylgeranyltransferase-I
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-214662 is a potent and highly selective inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of numerous proteins involved in cellular signaling, most notably the Ras superfamily of small GTPases. This technical guide provides an in-depth analysis of the selectivity of BMS-214662 for FTase over the closely related enzyme geranylgeranyltransferase-I (GGTase-I). We will delve into the quantitative measures of this selectivity, detail the experimental protocols used for its determination, and visualize the relevant biological pathways and experimental workflows.
Introduction: The Role of Prenylation in Cellular Signaling
Protein prenylation is a vital post-translational modification that involves the covalent attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues within a C-terminal "CaaX" motif of target proteins. This process is catalyzed by three distinct enzymes: farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase-I), and geranylgeranyltransferase type II (GGTase-II). FTase and GGTase-I recognize proteins with a CaaX box, where 'C' is a cysteine, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity of prenylation.
Farnesylation, catalyzed by FTase, is essential for the proper membrane localization and function of key signaling proteins, including members of the Ras family (H-Ras, N-Ras, and K-Ras). Aberrant Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anti-cancer drug development. GGTase-I, on the other hand, is responsible for the geranylgeranylation of other small GTPases, such as those belonging to the Rho, Rac, and Rap families, which are involved in regulating the cytoskeleton, cell adhesion, and cell motility.
Given the structural and functional similarities between FTase and GGTase-I, the development of highly selective inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy. BMS-214662 has emerged as a benchmark for such selectivity.
Quantitative Analysis of BMS-214662 Selectivity
The selectivity of BMS-214662 for FTase over GGTase-I has been quantified through rigorous in vitro assays measuring the inhibition of farnesylation and geranylgeranylation of specific protein substrates. The data consistently demonstrates a remarkable preference of BMS-214662 for FTase.
| Enzyme | Substrate | IC50 Value | Selectivity (FTase vs. GGTase-I) |
| Farnesyltransferase (FTase) | H-Ras | 1.3 nM[1] | >1000-fold |
| Farnesyltransferase (FTase) | K-Ras | 8.4 nM[1] | >1000-fold |
| Geranylgeranyltransferase-I (GGTase-I) | Ras-CVLL | 1.3 µM[1] | |
| Geranylgeranyltransferase-I (GGTase-I) | K-Ras | 2.3 µM[1] |
Table 1: Inhibitory Potency and Selectivity of BMS-214662. The IC50 values represent the concentration of BMS-214662 required to inhibit 50% of the enzymatic activity. The data clearly shows that BMS-214662 is over 1000-fold more potent at inhibiting the farnesylation of Ras proteins compared to their geranylgeranylation.[1]
Experimental Protocols
The determination of the inhibitory activity and selectivity of BMS-214662 relies on robust in vitro enzymatic assays. Below are detailed methodologies for assessing FTase and GGTase-I inhibition.
In Vitro Farnesyltransferase (FTase) Inhibition Assay
This protocol outlines a common method for measuring the inhibition of FTase activity using a radiolabeled isoprenoid substrate.
Objective: To determine the IC50 value of BMS-214662 for FTase.
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP), including [3H]FPP
-
Peptide substrate (e.g., a biotinylated peptide containing the CaaX motif of a known FTase substrate like H-Ras)
-
BMS-214662 (in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a microtiter plate, combine the assay buffer, recombinant FTase, and varying concentrations of BMS-214662.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: Add the peptide substrate and a mixture of FPP and [3H]FPP to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme (e.g., a strong acid or a high concentration of EDTA).
-
Capture of Product: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated, [3H]farnesylated peptide.
-
Washing: Wash the filter plate to remove unincorporated [3H]FPP.
-
Quantification: Add scintillation cocktail to the wells and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the BMS-214662 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Geranylgeranyltransferase-I (GGTase-I) Inhibition Assay
A similar protocol is employed to assess the inhibitory effect of BMS-214662 on GGTase-I.
Objective: To determine the IC50 value of BMS-214662 for GGTase-I.
Materials:
-
Recombinant human GGTase-I
-
Geranylgeranyl pyrophosphate (GGPP), including [3H]GGPP
-
Peptide substrate (e.g., a biotinylated peptide with a CaaX motif recognized by GGTase-I, such as that from RhoA)
-
BMS-214662 (in DMSO)
-
Assay buffer
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure: The procedure is analogous to the FTase inhibition assay, with the following key differences:
-
Enzyme: Recombinant GGTase-I is used instead of FTase.
-
Isoprenoid Substrate: A mixture of GGPP and [3H]GGPP is used instead of FPP/[3H]FPP.
-
Peptide Substrate: A peptide substrate specific for GGTase-I is used.
By comparing the IC50 values obtained from both assays, the selectivity of BMS-214662 can be accurately determined.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways Affected by FTase and GGTase-I
The following diagrams illustrate the central roles of FTase and GGTase-I in key cellular signaling pathways.
References
Unraveling the Dual Apoptotic Mechanisms of BMS-214662: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent anti-cancer agent that has garnered significant interest for its ability to induce apoptosis in a broad spectrum of tumor cells. Initially developed as a farnesyltransferase inhibitor (FTI), its mechanism of action is now understood to be multifaceted, involving not only the disruption of Ras signaling and induction of the mitochondrial apoptosis pathway but also a novel molecular glue-mediated degradation of nucleoporins. This technical guide provides an in-depth exploration of these dual mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism 1: Farnesyltransferase Inhibition and Induction of Mitochondrial Apoptosis
BMS-214662 competitively inhibits farnesyltransferase, an enzyme crucial for the post-translational modification of numerous proteins, including the Ras family of small GTPases. Farnesylation is essential for the proper membrane localization and function of these proteins. By inhibiting this process, BMS-214662 disrupts downstream signaling pathways that promote cell survival and proliferation, ultimately leading to apoptosis through the intrinsic mitochondrial pathway.
Signaling Pathway
The inhibition of farnesyltransferase by BMS-214662 initiates a signaling cascade that converges on the mitochondria to trigger apoptosis. A key initiating event is the upregulation of the BH3-only protein p53-upregulated modulator of apoptosis (PUMA). This leads to the activation of the pro-apoptotic Bcl-2 family members Bax and Bak, a decrease in the anti-apoptotic protein Mcl-1, and subsequent mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then activates a caspase cascade, culminating in the execution of apoptosis.
Core Mechanism 2: Molecular Glue-Mediated Degradation of Nucleoporins
Recent groundbreaking research has unveiled a novel mechanism of action for BMS-214662, identifying it as a molecular glue. In this capacity, BMS-214662 facilitates the interaction between the E3 ubiquitin ligase TRIM21 and specific nucleoporins (NUPs), primarily NUP88 and NUP98. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these nucleoporins, resulting in the inhibition of nuclear export and ultimately triggering cell death. This mechanism is independent of its farnesyltransferase inhibitory activity.
Signaling Pathway
BMS-214662 acts as a scaffold, bringing TRIM21 and nucleoporins together. This ternary complex formation is the critical step that initiates the degradation cascade. The loss of essential nucleoporins disrupts the nuclear pore complex, leading to a shutdown of nucleocytoplasmic transport, which is catastrophic for the cell.
Quantitative Data
The following tables summarize the in vitro and clinical activity of BMS-214662.
Table 1: In Vitro Inhibitory Activity of BMS-214662
| Target/Process | Cell Line/System | IC50 Value | Reference |
| H-Ras Farnesylation | In vitro | 1.3 nM | [1] |
| K-Ras Farnesylation | In vitro | 8.4 nM | [1] |
| Geranylgeranylation of Ras-CVLL | In vitro | 1.3 µM | [1] |
| Geranylgeranylation of K-Ras | In vitro | 2.3 µM | [1] |
Table 2: Cytotoxicity of BMS-214662 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HCT-116 | Colon Carcinoma | 0.1 - 0.3 | [2] |
| A2780 | Ovarian Carcinoma | ~0.15 | |
| OCI-AML-3 | Acute Myeloid Leukemia | ~0.1 | |
| Jurkat | T-cell Leukemia | ~0.1 |
Table 3: Summary of Phase I Clinical Trial Results
| Trial Design | Patient Population | Dose Range | Maximum Tolerated Dose (MTD) | Key Findings | Reference |
| 1-hour IV infusion every 21 days | Advanced Solid Tumors | 36 - 225 mg/m² | 200 mg/m² | Pronounced but transient FT inhibition. | |
| 1-hour IV infusion + Cisplatin | Advanced Solid Tumors | 126 - 225 mg/m² | 200 mg/m² | Disease stabilization in 15/29 patients. | |
| 1-hour weekly IV infusion | Acute Leukemias & MDS | 42 - 157 mg/m² | 118 mg/m² | 5/30 patients showed anti-leukemia activity. | |
| 24-hour continuous weekly IV infusion | Advanced Solid Tumors | 56 - 300 mg/m² | 275 mg/m² | Lower peak FT inhibition but longer duration. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
Farnesyltransferase Inhibition Assay
This assay measures the ability of BMS-214662 to inhibit the farnesylation of a substrate peptide.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT). Prepare stock solutions of farnesyl pyrophosphate (FPP), a dansylated peptide substrate (e.g., Dansyl-GCVLS), and BMS-214662.
-
Reaction Setup: In a microplate, combine the reaction buffer, farnesyltransferase enzyme, and varying concentrations of BMS-214662.
-
Initiation: Start the reaction by adding FPP and the dansylated peptide substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~550 nm.
-
Analysis: Calculate the percentage of inhibition relative to a no-drug control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect changes in the levels and cleavage of key apoptotic proteins.
Protocol:
-
Cell Lysis: Treat cells with BMS-214662 for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Mcl-1, PUMA, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with BMS-214662. Harvest both floating and adherent cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Sample Preparation: Grow and treat cells on coverslips or in a microplate.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., BrdUTP followed by an Alexa Fluor-conjugated anti-BrdU antibody).
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Lysate Preparation: Treat and harvest cells as for Western blotting. Lyse the cells in the provided lysis buffer.
-
Reaction Setup: In a 96-well plate, add cell lysate to each well.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects caspase-3 activity.
-
Analysis: Calculate the fold-increase in caspase-3 activity compared to an untreated control.
Conclusion
BMS-214662 induces apoptosis through a sophisticated dual mechanism. Its well-established role as a farnesyltransferase inhibitor triggers the intrinsic mitochondrial apoptotic pathway. More recently, its identification as a molecular glue that promotes the degradation of essential nucleoporins has added a new dimension to its anti-cancer activity. This comprehensive understanding of its multifaceted mechanism of action, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for the continued development and strategic application of BMS-214662 and other dual-mechanism inhibitors in oncology. Further research into the interplay between these two pathways may reveal synergistic opportunities and guide the development of more effective cancer therapies.
References
An In-depth Technical Guide on the Off-Target Effects of BMS-214662 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent, nonpeptidomimetic small molecule initially developed as a farnesyltransferase (FTase) inhibitor for cancer therapy.[1] Farnesyltransferase is a crucial enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases, which are frequently mutated in human cancers.[2][3] By inhibiting the farnesylation of Ras, BMS-214662 was designed to prevent its localization to the plasma membrane, thereby abrogating its oncogenic signaling.[2] While BMS-214662 demonstrated significant preclinical antitumor activity, including the induction of apoptosis, it became evident that its potent cytotoxic effects could not be solely attributed to FTase inhibition.[4] Subsequent research has uncovered a significant and distinct off-target mechanism of action that contributes to its potent anti-cancer properties. This guide provides a comprehensive overview of the off-target effects of BMS-214662, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
On-Target Effect: Farnesyltransferase Inhibition
BMS-214662 is a highly selective inhibitor of FTase. It exhibits potent inhibition of H-Ras and K-Ras farnesylation with IC50 values in the nanomolar range. The intended consequence of this action is the disruption of Ras-mediated signaling pathways that drive cell proliferation and survival.
On-Target Signaling Pathway
The following diagram illustrates the intended on-target mechanism of BMS-214662.
Off-Target Effects of BMS-214662
Recent studies have revealed that BMS-214662 possesses a potent off-target activity that significantly contributes to its cytotoxicity in cancer cells. This involves acting as a "molecular glue" to induce the degradation of nucleoporin proteins through the E3 ubiquitin ligase TRIM21.
TRIM21-Mediated Degradation of Nucleoporins
BMS-214662 has been identified as a molecular glue that directly binds to the E3 ubiquitin ligase TRIM21. This binding event induces a conformational change in TRIM21, enabling it to recognize and ubiquitinate a new set of proteins, specifically multiple nucleoporins (NUPs), which are components of the nuclear pore complex. The ubiquitinated nucleoporins are then targeted for degradation by the proteasome. This leads to the disruption of nuclear trafficking and ultimately triggers rapid cell death. A key finding is that the cytotoxicity of BMS-214662 strongly correlates with high expression levels of TRIM21 in cancer cell lines.
Off-Target Signaling Pathway
The diagram below outlines the off-target mechanism of BMS-214662 as a molecular glue.
Other Potential Off-Target Effects
While the molecular glue mechanism is a major discovery, other off-target effects of BMS-214662 may also contribute to its activity.
-
Inhibition of Geranylgeranyltransferase (GGTase): BMS-214662 displays much higher selectivity for FTase over GGTase. The IC50 values for inhibition of geranylgeranylation are in the micromolar range, over 1000-fold higher than for farnesylation, suggesting this is a minor off-target effect at typical therapeutic concentrations.
-
Induction of Apoptosis Independent of FTase Inhibition: Studies have shown that BMS-214662 induces apoptosis in various cancer cell lines, including those without Ras mutations. The apoptotic response involves the activation of caspases, loss of mitochondrial membrane potential, and changes in Bcl-2 family proteins. A related compound, BMS-225975, which inhibits FTase to a similar extent, has significantly weaker apoptotic activity, further supporting the existence of an FTase-independent mechanism of apoptosis for BMS-214662. This is now understood to be largely driven by the TRIM21-mediated degradation of nucleoporins.
Quantitative Data
The following tables summarize the key quantitative data related to the on- and off-target effects of BMS-214662.
Table 1: In Vitro Potency of BMS-214662
| Target/Process | Assay | Cell Line/System | IC50/EC50 | Reference(s) |
| On-Target | ||||
| H-Ras Farnesylation | Enzyme Inhibition | In vitro | 1.3 nM | |
| K-Ras Farnesylation | Enzyme Inhibition | In vitro | 8.4 nM | |
| Off-Target | ||||
| K-Ras Geranylgeranylation | Enzyme Inhibition | In vitro | 2.3 µM | |
| Ras-CVLL Geranylgeranylation | Enzyme Inhibition | In vitro | 1.3 µM | |
| Cell Viability | Cytotoxicity Assay | OCI-AML-3 | ~10 nM | |
| Cell Viability | Cytotoxicity Assay | Jurkat | ~10 nM |
Table 2: Cellular Effects of BMS-214662
| Effect | Assay | Cell Line | Concentration | Observation | Reference(s) |
| Apoptosis Induction | Annexin V Staining | B-CLL cells | <1 µM | Increased apoptosis | |
| Caspase Activation | Western Blot | Myeloma cells | Not specified | Activation of caspases 2, 3, 8, and 9 | |
| Nucleoporin Degradation | Western Blot | OCI-AML-3 | Not specified | Degradation of multiple nucleoporins | |
| Inhibition of Nuclear Export | Reporter Assay | Not specified | Not specified | Blockade of nuclear export |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the off-target effects of BMS-214662.
Cell Viability Assay
This protocol is a generalized method for assessing the cytotoxic effects of BMS-214662.
Western Blot for Protein Degradation
This protocol is used to detect the degradation of target proteins like nucleoporins.
-
Cell Lysis: Treat cells with BMS-214662 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., specific nucleoporins, TRIM21, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of a drug to its target protein in a cellular context.
-
Cell Treatment: Treat intact cells with either BMS-214662 or a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of the target protein (TRIM21) remaining in the soluble fraction by Western blotting. A shift in the melting curve to a higher temperature in the presence of the drug indicates direct binding and stabilization of the target protein.
Conclusion
BMS-214662 is a fascinating example of a cancer drug with a potent off-target mechanism of action that may be more clinically relevant than its originally intended on-target activity. While it is a highly effective inhibitor of farnesyltransferase, its ability to act as a molecular glue, inducing the TRIM21-mediated degradation of nucleoporins, represents a powerful and distinct anti-cancer strategy. This off-target effect is responsible for the potent induction of apoptosis observed in a wide range of cancer cell lines and highlights the importance of thoroughly investigating the mechanisms of action of drug candidates. The strong correlation between BMS-214662 sensitivity and high TRIM21 expression suggests a potential biomarker for patient stratification in future clinical investigations. Understanding these off-target effects is critical for the rational design of next-generation therapies and for revisiting previously studied compounds that may have untapped therapeutic potential.
References
In-Depth Technical Guide on the Solubility of BMS-214662 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662, a potent and selective farnesyltransferase inhibitor, has garnered significant interest in the field of oncology.[1] More recently, it has been identified as a molecular glue that induces proteasomal degradation of nucleoporins through the E3 ubiquitin ligase TRIM21.[2][3] Understanding the solubility of its mesylate salt is a critical parameter for in vitro and in vivo studies, impacting formulation development, bioavailability, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility of BMS-214662 mesylate in both dimethyl sulfoxide (DMSO) and aqueous solutions, outlines detailed experimental protocols for solubility determination, and illustrates its key signaling pathways.
Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for this compound solubility.
Table 1: Solubility in Organic Solvent
| Solvent | Concentration | Molarity | Notes |
| DMSO | ≥ 100 mg/mL | (204.24 mM) | Saturation point is not specified. It is noted that hygroscopic DMSO can significantly impact solubility.[4] |
Table 2: Aqueous Solubility
Experimental Protocols for Solubility Determination
To ascertain the aqueous solubility of this compound, standardized kinetic and thermodynamic solubility assays can be employed. These protocols provide a framework for researchers to determine this critical parameter.
Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery to rapidly assess compound solubility.
Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Analyze the samples for precipitation using one of the following methods:
-
Nephelometry: Measure the light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: Measure the absorbance of the supernatant after centrifugation or filtration to quantify the dissolved compound.
-
LC-MS/MS: Quantify the concentration of the compound in the supernatant after centrifugation or filtration for higher sensitivity and specificity.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound and is considered the "gold standard."
Objective: To determine the saturation concentration of a compound in an aqueous buffer after an extended equilibration period.
Methodology:
-
Addition of Solid Compound: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately determine the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated solution.
Signaling Pathways and Mechanism of Action
BMS-214662 exerts its anticancer effects through two distinct mechanisms of action: inhibition of farnesyl transferase and induction of nucleoporin degradation.
Farnesyl Transferase Inhibition
BMS-214662 is a potent inhibitor of farnesyl transferase, an enzyme crucial for the post-translational modification of several proteins involved in signal transduction, most notably Ras. By preventing the farnesylation of Ras, BMS-214662 inhibits its localization to the cell membrane and subsequent activation of downstream pro-proliferative and anti-apoptotic signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ethyl methanesulphonate in a parenteral formulation of this compound, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of BMS-214662 Bound to Farnesyltransferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth structural and functional analysis of the farnesyltransferase (FTase) inhibitor, BMS-214662, in complex with its target enzyme. Farnesyltransferase is a critical enzyme in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anticancer drug development. BMS-214662 is a potent, non-peptide, competitive inhibitor of FTase that has been evaluated in clinical trials. Understanding the precise molecular interactions between BMS-214662 and FTase is paramount for the rational design of next-generation inhibitors with improved potency and selectivity.
Quantitative Analysis of BMS-214662 Inhibition and Crystallographic Data
The inhibitory potency of BMS-214662 and the crystallographic data for its complex with rat farnesyltransferase are summarized below.
| Inhibitory Activity of BMS-214662 | |
| Parameter | Value |
| IC₅₀ (H-Ras) | 1.3 nM[1] |
| IC₅₀ (K-Ras) | 8.4 nM[1] |
| Selectivity over GGTase-I | >1000-fold[2] |
| Crystallographic Data for FTase-FPP-BMS-214662 Complex (PDB ID: 1SA5) | |
| Parameter | Value |
| Resolution | 2.60 Å[3] |
| R-Value Work | 0.188[3] |
| R-Value Free | 0.225 |
| Space Group | P 61 |
| Unit Cell Lengths (a, b, c) | 174.13 Å, 174.13 Å, 69.71 Å |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 120° |
Molecular Interactions of BMS-214662 with Farnesyltransferase
The crystal structure of BMS-214662 in complex with farnesyltransferase and farnesyl pyrophosphate (FPP) reveals that the inhibitor binds in the peptide-binding site of the enzyme, consistent with its peptide-competitive mechanism of inhibition.
Key interactions include:
-
Zinc Coordination: The imidazole group of BMS-214662 directly coordinates with the catalytic zinc ion in the active site.
-
Hydrophobic Interactions: The methylphenyl group of the inhibitor is situated in a hydrophobic pocket, where it makes stacking interactions with the farnesyl moiety of FPP and the aromatic side chains of Trp 102β and Trp 106β.
-
Van der Waals Contacts: The central tetrahydrobenzodiazepine core of BMS-214662 forms van der Waals contacts with the surrounding protein residues and the FPP ligand.
-
Solvent Exposure: The thienylsulfonyl group is largely exposed to the solvent, which is consistent with structure-activity relationship (SAR) data showing that various substituents at this position are well-tolerated.
Signaling Pathway Inhibition
Farnesyltransferase is a key enzyme in the Ras signaling pathway. Its inhibition by BMS-214662 disrupts this cascade, which is crucial for cell growth, differentiation, and survival.
Experimental Protocols
Expression and Purification of Rat Farnesyltransferase
This protocol is adapted from established methods for expressing and purifying active heterodimeric farnesyltransferase.
-
Expression System: A translationally coupled two-cistron E. coli expression system is used, where the β-subunit is encoded upstream of the α-subunit.
-
Culture Growth: Twelve liters of E. coli BL21(DE3) cells harboring the expression plasmid are grown at 37°C in Terrific Broth containing kanamycin (25 µg/ml) to an absorbance at 595 nm of 3.
-
Induction: Protein expression is induced by adding IPTG to a final concentration of 0.8 mM. Cells are grown for an additional 5 hours post-induction.
-
Cell Lysis: Harvested cells are resuspended in lysis buffer (50 mM Tris-HCl pH 7.0, 200 mM NaCl, 5 µM ZnCl₂, 5 mM MgCl₂, 20 mM imidazole, 1 mM β-mercaptoethanol, and protease inhibitors) and lysed by sonication.
-
Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged FTase is eluted with a gradient of imidazole.
-
Further Purification: The eluted fractions containing FTase are pooled, concentrated, and subjected to further purification steps such as ion-exchange and size-exclusion chromatography to achieve high purity.
-
Storage: The purified enzyme is stored in a buffer containing 50% glycerol at -80°C.
Crystallization of the FTase-FPP-BMS-214662 Complex
The following protocol outlines the steps for co-crystallization.
-
Complex Formation: Purified rat FTase (10 mg/ml) is incubated with a molar excess of FPP and BMS-214662 on ice to allow for complex formation.
-
Crystallization Method: The hanging drop vapor diffusion method is employed.
-
Crystallization Conditions: The crystallization drops are prepared by mixing the protein-ligand complex solution with a reservoir solution containing 7% PEG 4000 and 0.1 M sodium acetate, pH 5.7.
-
Incubation: Crystallization trays are incubated at 22°C.
-
Crystal Growth: Hexagonal rod-shaped crystals typically appear within 2-3 weeks.
-
Cryoprotection and Data Collection: Crystals are cryoprotected using the reservoir solution supplemented with glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
Farnesyltransferase Activity Assay
A continuous fluorescence-based assay is used to measure FTase activity and the inhibitory effects of compounds like BMS-214662.
-
Assay Principle: The assay measures the increase in fluorescence of a dansylated peptide substrate upon its farnesylation by FTase.
-
Reagents: The assay mixture contains assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 1 mM DTT), FPP, and the dansylated peptide substrate (e.g., N-Dansyl-GCVLS).
-
Procedure: a. The inhibitor (BMS-214662) at various concentrations is pre-incubated with FTase. b. The reaction is initiated by the addition of FPP and the dansylated peptide substrate. c. The increase in fluorescence intensity is monitored over time at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Data Analysis: The initial reaction rates are determined from the linear portion of the progress curves. IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Experimental and Data Analysis Workflow
The overall workflow for the structural and functional analysis of BMS-214662 is depicted below.
Conclusion
The structural and functional data presented in this guide provide a comprehensive overview of the interaction between BMS-214662 and farnesyltransferase. The high-resolution crystal structure reveals the molecular basis for the potent and selective inhibition of FTase by this compound. The detailed experimental protocols offer a valuable resource for researchers in the field of cancer drug discovery and structural biology. This knowledge can be leveraged for the structure-based design of novel farnesyltransferase inhibitors with enhanced therapeutic profiles.
References
Preclinical Antitumor Activity of BMS-214662: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent, non-sedating benzodiazepine derivative that has demonstrated significant preclinical antitumor activity. Initially characterized as a selective inhibitor of farnesyltransferase (FTI), it has shown a broad spectrum of cytotoxic and apoptotic effects against a diverse range of human tumor cell lines, both in vitro and in vivo.[1][2] This technical guide provides a comprehensive summary of the preclinical data on BMS-214662, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation. Recent research has also uncovered a novel mechanism of action for BMS-214662 as a molecular glue, which will also be discussed.
Core Mechanism of Action: Farnesyltransferase Inhibition
BMS-214662 acts as a potent inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily.[3] Farnesylation involves the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins. This modification is essential for the proper subcellular localization and function of these proteins, including their anchoring to the cell membrane.[3]
By inhibiting farnesyltransferase, BMS-214662 disrupts the function of farnesylated proteins like H-Ras, leading to the inhibition of downstream signaling pathways that are critical for cell proliferation, survival, and differentiation.[4] Interestingly, the presence of a mutant Ras oncogene is not a prerequisite for sensitivity to BMS-214662. The drug has demonstrated greater potency in inhibiting the farnesylation of H-Ras compared to K-Ras.
Caption: Farnesyltransferase inhibition by BMS-214662.
Novel Mechanism: Molecular Glue-Mediated Degradation of Nucleoporins
Recent studies have identified a novel mechanism of action for BMS-214662, independent of its farnesyltransferase inhibitory activity. It has been shown to act as a "molecular glue," inducing the proteasomal degradation of multiple nucleoporin proteins by directly targeting the E3 ubiquitin ligase TRIM21. This leads to the inhibition of nuclear export and ultimately, cell death. This newly discovered mechanism may account for some of the previously unexplained apoptotic effects of BMS-214662.
Caption: Molecular glue mechanism of BMS-214662.
Quantitative In Vitro Activity
BMS-214662 has demonstrated potent cytotoxic activity against a wide array of human tumor cell lines. The following tables summarize the key in vitro efficacy data.
Table 1: Farnesyltransferase Inhibitory Activity
| Target | IC50 (nM) | Reference |
| H-Ras | 1.3 | |
| K-Ras | 8.4 |
Table 2: In Vitro Cytotoxicity (IC50)
| Cell Line | Histology | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | ~0.15 for near complete inhibition of soft agar growth | |
| A2780 | Ovarian Carcinoma | ~0.15 for near complete inhibition of soft agar growth | |
| H-Ras-transformed rodent cells | - | ~0.15 for near complete inhibition of soft agar growth | |
| MiaPaCa-2 | Pancreatic Tumor | ~0.6 for complete inhibition of soft agar growth | |
| MIP | Colon Tumor | ~0.6 for complete inhibition of soft agar growth | |
| K-Ras-transformed rodent cells | - | ~0.6 for complete inhibition of soft agar growth |
Note: The provided data for some cell lines refers to the concentration for near-complete or complete inhibition of soft agar growth, which is a measure of anchorage-independent growth, a hallmark of cancer.
In Vivo Antitumor Efficacy
BMS-214662 has shown significant antitumor activity in various human tumor xenograft models in mice. The drug is active via both parenteral and oral administration routes.
Table 3: In Vivo Efficacy in Human Tumor Xenograft Models
| Tumor Model | Histology | Route of Administration | Outcome | Reference |
| HCT-116 | Colon Carcinoma | IV, PO | Curative responses | |
| HT-29 | Colon Carcinoma | IV, PO | Curative responses | |
| MiaPaCa | Pancreatic Carcinoma | IV, PO | Curative responses | |
| Calu-1 | Lung Carcinoma | IV, PO | Curative responses | |
| EJ-1 | Bladder Carcinoma | IV, PO | Curative responses | |
| N-87 | Gastric Carcinoma | IV, PO | Borderline activity | |
| HCT-116/VM46 (MDR) | Colon Carcinoma | IV, PO | Susceptible | |
| Lewis Lung Carcinoma | Murine Lung Carcinoma | IV, PO | Insensitive | |
| M5076 Sarcoma | Murine Sarcoma | IV, PO | Insensitive |
MDR: Multidrug-resistant
Table 4: In Vivo Cytotoxicity
| Tumor Model | Dose for 90% Clonogenic Cell Kill (mg/kg) | Reference |
| HCT-116 | ~75 | |
| EJ-1 | ~100 |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of preclinical findings. The following summarizes the methodologies employed in the evaluation of BMS-214662.
In Vitro Farnesyltransferase Inhibition Assay
The inhibitory activity of BMS-214662 against human farnesyltransferase was assessed using H-Ras and K-Ras as substrates. The IC50 values, representing the concentration of the drug required to inhibit 50% of the enzyme's activity, were determined through in vitro assays.
Soft Agar Growth (SAG) Assay
To evaluate the effect of BMS-214662 on anchorage-independent growth, a hallmark of tumorigenicity, soft agar growth assays were performed. Human tumor cell lines and transformed rodent cells were cultured in a semi-solid agar medium containing various concentrations of the drug. The inhibition of colony formation was then quantified to determine the potency of BMS-214662.
Caption: General workflow for soft agar growth assay.
In Vivo Human Tumor Xenograft Studies
Athymic nude mice were subcutaneously implanted with various human tumor cell lines. Once tumors reached a specified size, mice were treated with BMS-214662 via different administration routes (intravenous or oral). Tumor growth was monitored over time, and the antitumor activity was assessed by comparing the tumor volumes in treated versus control groups. In some studies, curative responses were observed.
In Vivo Cytotoxicity Assay (Clonogenic Assay)
To directly assess the cytotoxic effects of BMS-214662 in vivo, tumors from treated mice were excised. The tumor cells were then disaggregated and plated in vitro for a colony formation assay. The number of surviving clonogenic tumor cells was determined to quantify the extent of cell kill at different doses of the drug.
Apoptotic Activity
A key feature of BMS-214662 is its potent ability to induce apoptosis. Studies in B-cell chronic lymphocytic leukemia (B-CLL) cells have shown that BMS-214662 induces apoptosis through the mitochondrial pathway. This involves the loss of mitochondrial membrane potential, proapoptotic conformational changes of Bax and Bak, a reduction in Mcl-1 levels, and the activation of caspases 9 and 3. Notably, the general caspase inhibitor Z-VAD-fmk did not prevent BMS-214662-induced cell death, suggesting a complex mechanism of apoptosis induction. In vivo, tumors from mice treated with BMS-214662 showed a 4- to 10-fold increase in the number of apoptotic cells compared to controls.
Clinical Development
BMS-214662 has progressed to Phase I clinical trials in patients with advanced solid tumors and leukemias. These trials have explored various dosing schedules and combinations with other chemotherapeutic agents. While some evidence of antitumor activity was observed, further optimization of the administration schedule was deemed necessary due to the drug's rapid elimination.
Conclusion
BMS-214662 is a potent antitumor agent with a dual mechanism of action: inhibition of farnesyltransferase and induction of nucleoporin degradation via its molecular glue activity. Its broad-spectrum preclinical activity against a variety of human tumor models, including those resistant to standard cytotoxic agents, highlights its therapeutic potential. The extensive preclinical data provides a strong rationale for its continued investigation and the development of optimized clinical strategies to harness its unique cytotoxic and apoptotic properties.
References
- 1. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
The Quest for Nonsedating Benzodiazepines: A Technical Guide for Drug Development Professionals
A Note on the Premise: Reclassification of BMS-214662
Initial exploration for this technical guide began with the compound BMS-214662 as a candidate nonsedating benzodiazepine derivative. However, a comprehensive review of the scientific literature reveals that while BMS-214662 possesses a benzodiazepine chemical scaffold, its pharmacological activity is not mediated by the gamma-aminobutyric acid type A (GABA-A) receptors, the traditional target of benzodiazepines responsible for their sedative and anxiolytic effects. Instead, BMS-214662 has been extensively characterized as a potent and selective farnesyltransferase inhibitor developed for oncological applications.[1][2][3][4][5] A recent study has further elucidated its mechanism of action as a molecular glue that induces the degradation of nucleoporins by targeting the E3 ubiquitin ligase TRIM21. Although one Phase I clinical trial abstract refers to it as a "nonsedating benzodiazepine derivative," the body of evidence in the paper, and the wider literature, focuses exclusively on its farnesyltransferase inhibition for cancer therapy.
Therefore, this guide will proceed by addressing the core topic of interest: the development of nonsedating benzodiazepine derivatives, a significant goal in neuropharmacology. We will explore the strategies, experimental protocols, and underlying molecular pathways involved in separating the anxiolytic properties of benzodiazepines from their sedative effects, a challenge that hinges on understanding the heterogeneity of GABA-A receptors.
Introduction: The Benzodiazepine Sedation Conundrum
Benzodiazepines have been a cornerstone of treatment for anxiety and sleep disorders for decades. Their therapeutic effects are primarily mediated by positive allosteric modulation of GABA-A receptors, enhancing the inhibitory effect of GABA. However, the clinical utility of these drugs is often hampered by undesirable side effects, most notably sedation, which can impair cognitive and motor functions. The development of nonsedating anxiolytics from the benzodiazepine class is a key objective in modern drug discovery, aiming to provide targeted therapeutic benefits without global central nervous system depression.
The Molecular Basis of Sedation: GABA-A Receptor Subtypes
The key to dissociating the anxiolytic and sedative effects of benzodiazepines lies in the diversity of GABA-A receptor subtypes. These receptors are pentameric ligand-gated ion channels assembled from a variety of subunits (α, β, γ, δ, ε, π, θ, and ρ). The classical benzodiazepines bind at the interface of the α and γ subunits.
Different α subunits are associated with distinct pharmacological effects:
-
α1 subunits: Primarily mediate the sedative, hypnotic, and amnesic effects of benzodiazepines.
-
α2 and α3 subunits: Are predominantly involved in the anxiolytic and muscle-relaxant properties.
-
α5 subunits: Are implicated in cognitive processes.
This differential function provides a clear strategy for the development of nonsedating anxiolytics: designing molecules that selectively target α2 and/or α3-containing GABA-A receptors while avoiding or having low efficacy at α1-containing receptors.
Quantitative Data on Subtype-Selective Ligands
The following table summarizes hypothetical binding affinities and functional efficacies for benzodiazepine derivatives designed for reduced sedative effects. This data is illustrative of the profiles sought in drug discovery programs.
| Compound | α1β2γ2 (Ki, nM) | α2β2γ2 (Ki, nM) | α3β2γ2 (Ki, nM) | α5β2γ2 (Ki, nM) | α1 Efficacy (% GABA Potentiation) | α2/α3 Efficacy (% GABA Potentiation) | Sedation in Animal Models (Rotarod Test) |
| Diazepam | 15 | 12 | 18 | 25 | High | High | Significant Impairment |
| L-838,417 | 220 | 0.7 | 1.2 | 25 | Partial Agonist/Antagonist | High | No Significant Impairment |
| TPA023 | 150 | 0.5 | 0.6 | 18 | Antagonist | Partial Agonist | No Significant Impairment |
| SL651498 | >1000 | 1.5 | 2.0 | 30 | Negligible | High | No Significant Impairment |
Note: The data for L-838,417, TPA023, and SL651498 are representative examples from the literature on non-sedating anxiolytics and are not from a single direct source in the search results.
Experimental Protocols
Radioligand Binding Assays for GABA-A Receptor Subtypes
This protocol outlines a method to determine the binding affinity of a test compound for different GABA-A receptor subtypes.
Objective: To determine the inhibition constant (Ki) of a test compound at recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) expressed in a stable cell line (e.g., HEK-293).
Materials:
-
HEK-293 cells stably expressing the desired GABA-A receptor subtype.
-
Cell membrane preparation from these cells.
-
Radioligand, e.g., [³H]flunitrazepam or [³H]Ro 15-1788.
-
Test compound at various concentrations.
-
Non-specific binding determinator (e.g., unlabeled diazepam or flumazenil at a high concentration).
-
Assay buffer (e.g., Tris-HCl).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize the transfected cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of a known non-radioactive benzodiazepine.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Assessment of Functional Efficacy
This protocol describes the use of two-electrode voltage-clamp electrophysiology to measure the functional potentiation of GABA-induced currents by a test compound.
Objective: To determine the efficacy of a test compound as a positive allosteric modulator at different GABA-A receptor subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
GABA.
-
Test compound.
-
Two-electrode voltage-clamp setup.
-
Recording solution (e.g., Ringer's solution).
Methodology:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with a mixture of the cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential of, for example, -70 mV.
-
GABA Application: Apply a low concentration of GABA (typically the EC5-EC20, the concentration that elicits 5-20% of the maximal GABA response) to elicit a baseline current.
-
Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.
-
Data Acquisition: Record the peak amplitude of the GABA-induced chloride current in the absence and presence of the test compound.
-
Data Analysis: Calculate the percentage potentiation of the GABA-induced current by the test compound at each concentration. Plot the percentage potentiation against the logarithm of the test compound concentration to generate a dose-response curve and determine the maximal efficacy (Emax) and the EC50 for potentiation.
Visualizing Pathways and Workflows
Signaling Pathway of Benzodiazepine Action
Caption: Mechanism of benzodiazepine action at the GABA-A receptor.
Experimental Workflow for Identifying Nonsedating Anxiolytics
Caption: Drug discovery workflow for nonsedating benzodiazepines.
Conclusion
The development of nonsedating benzodiazepine derivatives represents a sophisticated approach to refining the therapeutic profile of a well-established class of drugs. By leveraging a detailed understanding of GABA-A receptor subtype pharmacology, medicinal chemists and pharmacologists can design molecules that preferentially target the neurocircuits responsible for anxiety without causing the broad CNS depression that leads to sedation. The future of anxiolytic therapy may lie in these subtype-selective modulators, offering patients effective relief from anxiety without the debilitating side effects of older medications. The journey from initial compound screening through to preclinical validation requires a multi-faceted approach, combining high-throughput binding assays, detailed electrophysiological characterization, and carefully designed in vivo behavioral studies. While BMS-214662 serves as an important reminder of the distinction between chemical structure and pharmacological function, the principles outlined in this guide provide a robust framework for the continued pursuit of safer and more effective anxiolytic agents.
References
- 1. BMS-214662 (Bristol-Myers Squibb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (R)-7-cyano-2,3,4, 5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662), a farnesyltransferase inhibitor with potent preclinical antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of BMS-214662, a farnesyl transferase inhibitor in patients with acute leukemias and high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-214662 Mesylate in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FT), an enzyme crucial for the post-translational modification of various cellular proteins, including the Ras family of small GTPases.[1][2] By inhibiting farnesyltransferase, BMS-214662 disrupts the proper localization and function of Ras proteins on the cell membrane, thereby impeding downstream signaling pathways that are often hyperactivated in cancer.[1] Notably, BMS-214662 has demonstrated significant pro-apoptotic activity, setting it apart from other farnesyltransferase inhibitors.[2][3] Recent studies have also uncovered a novel mechanism of action for BMS-214662, identifying it as a molecular glue that induces the degradation of nucleoporins by leveraging the E3 ubiquitin ligase TRIM21. This leads to the inhibition of nuclear export and ultimately, cell death.
These application notes provide a comprehensive overview of the in vitro cell-based assays used to characterize the activity of BMS-214662 mesylate. Detailed protocols for key experiments are provided to guide researchers in evaluating its anti-cancer properties.
Mechanism of Action: Farnesyltransferase Inhibition and Beyond
BMS-214662 exerts its primary anti-tumor effects through the competitive inhibition of farnesyltransferase with respect to farnesyl pyrophosphate. This prevents the farnesylation of proteins with a C-terminal CaaX motif, most notably Ras proteins (H-Ras and K-Ras). Farnesylation is a critical step for the membrane association and subsequent activation of Ras. By inhibiting this process, BMS-214662 effectively blocks the Ras/Raf/MEK/ERK signaling cascade, which is a key pathway regulating cell proliferation, survival, and differentiation.
Interestingly, the cytotoxic and apoptotic effects of BMS-214662 are not solely dependent on its farnesyltransferase inhibitory activity and can be observed in cell lines without Ras mutations. This suggests the involvement of additional mechanisms. Recent findings have elucidated that BMS-214662 acts as a molecular glue, inducing the TRIM21-mediated proteasomal degradation of multiple nucleoporins. This disruption of nuclear transport provides a compelling explanation for its potent and broad-spectrum apoptotic activity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of BMS-214662
| Target | Assay Type | IC50 | Cell Line/System | Reference |
| Farnesyltransferase (H-Ras) | Enzymatic Assay | 1.3 nM | Recombinant Protein | |
| Farnesyltransferase (K-Ras) | Enzymatic Assay | 8.4 nM | Recombinant Protein | |
| Geranylgeranyltransferase I (Ras-CVLL) | Enzymatic Assay | 1.3 µM | Recombinant Protein | |
| Geranylgeranyltransferase I (K-Ras) | Enzymatic Assay | 2.3 µM | Recombinant Protein |
Table 2: Cytotoxic Activity of BMS-214662 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / Activity | Reference |
| H-ras transformed rodent cells | Fibrosarcoma | Soft Agar Growth | Potent Inhibition | |
| A2780 | Human Ovarian Carcinoma | Soft Agar Growth | Potent Inhibition | |
| HCT-116 | Human Colon Carcinoma | Soft Agar Growth | Potent Inhibition | |
| HT-29 | Human Colon Carcinoma | Xenograft Model | Curative Responses | |
| MiaPaCa | Human Pancreatic Carcinoma | Xenograft Model | Curative Responses | |
| Calu-1 | Human Lung Carcinoma | Xenograft Model | Curative Responses | |
| EJ-1 | Human Bladder Carcinoma | Xenograft Model | Curative Responses | |
| HCT-116/VM46 | Multidrug-Resistant Colon Carcinoma | Xenograft Model | Susceptible | |
| N-87 | Human Gastric Carcinoma | Xenograft Model | Borderline Activity | |
| B-CLL cells | B-cell Chronic Lymphocytic Leukemia | Apoptosis Assay | Induction of Apoptosis |
Experimental Protocols
Farnesyltransferase Activity Assay
This protocol provides a general framework for assessing the in vitro inhibitory activity of BMS-214662 against farnesyltransferase. Commercially available kits often utilize a fluorescently labeled farnesyl pyrophosphate analogue and a peptide substrate.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
This compound
-
DMSO (for compound dilution)
-
Black 96-well or 384-well plates suitable for fluorescence measurements
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of BMS-214662 in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a multiwell plate, add the diluted BMS-214662 or vehicle control.
-
Add the farnesyltransferase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of FPP and the fluorescent peptide substrate to each well.
-
Incubate the reaction at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction (if necessary, as per kit instructions).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of BMS-214662 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Soft Agar Colony Formation)
This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Agarose (low melting point)
-
6-well plates
-
Sterile water
-
PBS (Phosphate Buffered Saline)
-
Crystal Violet staining solution
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer (1.2% Agarose): Prepare a 2.4% agarose solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 2.4% agarose solution and 2x complete cell culture medium to obtain a final concentration of 1.2% agarose in 1x medium. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer (0.7% Agarose): Prepare a 1.4% agarose solution and cool to 42°C.
-
-
Cell Preparation:
-
Harvest cells and perform a cell count.
-
Resuspend the cells in complete medium at a concentration of 2x the desired final plating density.
-
-
Treatment:
-
Prepare various concentrations of BMS-214662 in complete medium.
-
Mix the cell suspension with the BMS-214662 dilutions or vehicle control.
-
-
Plating:
-
Mix equal volumes of the cell/compound suspension and the 1.4% agarose solution to obtain a final agarose concentration of 0.7%.
-
Immediately plate 1.5 mL of this cell-agarose mixture on top of the solidified bottom agar layer.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-4 weeks.
-
Add 100-200 µL of complete medium (with or without BMS-214662) to each well every 2-3 days to prevent drying.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours.
-
Wash the wells with PBS.
-
Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of >50 cells.
-
-
Analysis:
-
Calculate the percentage of colony formation inhibition for each treatment group compared to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of BMS-214662 and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of BMS-214662 and a vehicle control for the desired time.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically measured on a linear scale.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualization
Caption: Ras Signaling Pathway and the inhibitory action of BMS-214662.
Caption: General experimental workflow for in vitro cell-based assays with BMS-214662.
Caption: Molecular glue mechanism of BMS-214662 leading to apoptosis.
References
Application Notes and Protocols for BMS-214662 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent, small-molecule inhibitor with a dual mechanism of action, making it a compelling agent for cancer research. Initially identified as a farnesyltransferase inhibitor (FTI), it disrupts the post-translational modification of Ras proteins, thereby interfering with their localization to the cell membrane and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1] More recent studies have revealed a novel mechanism of action: BMS-214662 acts as a "molecular glue," inducing the E3 ubiquitin ligase TRIM21 to mediate the degradation of nucleoporins. This leads to the disruption of nuclear transport, ultimately triggering apoptosis.[2][3]
Preclinical studies have demonstrated that BMS-214662 exhibits broad-spectrum antitumor activity against a variety of human tumor xenografts.[4][5] Curative responses have been observed in models of colon, pancreatic, and lung cancer, among others. These application notes provide a detailed protocol for the use of BMS-214662 in xenograft models, based on publicly available data.
Data Presentation
| Cell Line | Cancer Type | Efficacy in Xenograft Models |
| HCT-116 | Colon Carcinoma | Curative responses observed. A dose of approximately 75 mg/kg was reported to kill 90% of clonogenic tumor cells. |
| HT-29 | Colon Carcinoma | Curative responses observed. |
| MiaPaCa | Pancreatic Carcinoma | Curative responses observed. |
| Calu-1 | Lung Carcinoma | Curative responses observed. |
| EJ-1 | Bladder Carcinoma | Curative responses observed. A dose of approximately 100 mg/kg was reported to kill 90% of clonogenic tumor cells. |
| N-87 | Gastric Carcinoma | Borderline activity observed. |
Signaling Pathways of BMS-214662
BMS-214662 exerts its anticancer effects through two distinct mechanisms of action. The diagrams below illustrate these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for BMS-214662 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-214662 is a potent small molecule inhibitor with demonstrated anti-tumor activity. Initially identified as a farnesyltransferase inhibitor (FTI), it has shown broad-spectrum cytotoxic effects against various cancer cell lines.[1][2] More recent research has unveiled a novel mechanism of action, identifying BMS-214662 as a molecular glue that induces the degradation of nucleoporins through the E3 ubiquitin ligase TRIM21, leading to cell death.[3][4] This dual mechanism makes BMS-214662 a valuable tool for cancer research and drug development. These application notes provide detailed protocols for utilizing BMS-214662 in cell culture experiments to assess its cytotoxic and apoptotic effects.
Mechanism of Action
BMS-214662 exhibits a dual mechanism of action:
-
Farnesyltransferase Inhibition: By inhibiting farnesyltransferase, BMS-214662 blocks the post-translational modification of Ras proteins. This prevents their localization to the cell membrane, thereby inhibiting their signaling functions, which are crucial for cell proliferation and survival.[1] It has an IC50 value of 1.3 nM for H-Ras and 8.4 nM for K-Ras.
-
Molecular Glue-Mediated Nucleoporin Degradation: BMS-214662 acts as a molecular glue, inducing a direct interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins. This leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins, resulting in the inhibition of nuclear export and ultimately, apoptosis. The cytotoxicity of BMS-214662 is strongly correlated with TRIM21 expression levels.
Data Presentation: Working Concentrations and IC50/EC50 Values
The effective concentration of BMS-214662 can vary significantly depending on the cell line and the specific assay being performed. The following table summarizes reported IC50 (inhibitory concentration 50%) and EC50 (effective concentration 50%) values for BMS-214662 in various cancer cell lines.
| Cell Line | Assay Type | IC50/EC50 | Reference |
| H-Ras transformed rodent cells | Soft agar growth | Potent inhibition | |
| A2780 (human ovarian carcinoma) | Soft agar growth | Potent inhibition | |
| HCT-116 (human colon carcinoma) | Soft agar growth | Potent inhibition | |
| Jurkat (T-cell leukemia) | Cell Viability | ~100 nM (EC50) | |
| OCI-AML-3 (acute myeloid leukemia) | Cell Viability | ~100 nM (EC50) | |
| B-cell chronic lymphocytic leukemia (B-CLL) | Apoptosis | <1 µM |
Signaling Pathway and Experimental Workflow Diagrams
References
Combination Therapy of BMS-214662 with Paclitaxel and Carboplatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the investigation of the combination therapy involving BMS-214662, a farnesyltransferase inhibitor (FTI), with the standard chemotherapeutic agents paclitaxel and carboplatin. This combination has been evaluated in clinical trials for its potential to enhance anti-tumor activity in various solid tumors. BMS-214662 inhibits the farnesylation of proteins crucial for cell signaling and survival, most notably Ras.[1][2] Paclitaxel is a microtubule-stabilizing agent, while carboplatin is a DNA-alkylating agent. The rationale for this combination lies in the potential for synergistic or additive effects by targeting multiple critical pathways in cancer cells. Preclinical evidence has suggested a synergistic interaction between paclitaxel and BMS-214662.[3]
Mechanism of Action
BMS-214662 exerts its anti-tumor effects by inhibiting farnesyltransferase, an enzyme responsible for attaching a farnesyl group to the C-terminus of specific proteins, including the Ras family of small GTPases.[1][2] This post-translational modification is essential for the proper localization and function of these proteins in signal transduction pathways that regulate cell proliferation, survival, and differentiation. By preventing farnesylation, BMS-214662 can disrupt these signaling cascades. Paclitaxel interferes with the normal function of microtubules, leading to cell cycle arrest and apoptosis. Carboplatin causes DNA damage, which also triggers apoptosis. The combination of these three agents targets distinct but crucial cellular processes, potentially leading to enhanced cancer cell death and reduced likelihood of drug resistance.
Data Presentation
Preclinical Efficacy of BMS-214662
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H-Ras transformed rodent cells | - | - | |
| A2780 | Human Ovarian Carcinoma | - | |
| HCT-116 | Human Colon Carcinoma | - | |
| H-Ras | - | 1.3 | |
| K-Ras | - | 8.4 |
Clinical Trial Data: Phase I Study of BMS-214662 with Paclitaxel and Carboplatin
A Phase I clinical trial was conducted to determine the toxicities, pharmacokinetics, and pharmacodynamics of BMS-214662 in combination with paclitaxel and carboplatin in patients with advanced solid tumors.
Patient Demographics and Treatment Cycles:
| Characteristic | Value |
| Number of Patients | 30 |
| Total Treatment Cycles | 141 |
Maximum Tolerated Dose (MTD):
| Drug | Dose | Schedule |
| BMS-214662 | 160 mg/m² | Day 1, every 21 days |
| Paclitaxel | 225 mg/m² | Day 1, every 21 days |
| Carboplatin | AUC = 6 | Day 1, every 21 days |
Dose-Limiting Toxicities (DLTs):
-
Neutropenia
-
Thrombocytopenia
-
Nausea
-
Vomiting
Clinical Activity:
| Response | Number of Patients | Cancer Type(s) |
| Measurable Partial Response | 1 | Taxane-resistant esophageal cancer |
| Partial Regression | 2 | Endometrial and ovarian cancer |
| Stable Disease (>4 cycles) | 8 | Various solid tumors |
Experimental Protocols
In Vitro Cytotoxicity and Synergy Analysis
Objective: To determine the cytotoxic effects of BMS-214662, paclitaxel, and carboplatin, both individually and in combination, on cancer cell lines and to assess for synergistic, additive, or antagonistic interactions.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BMS-214662, Paclitaxel, Carboplatin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of BMS-214662, paclitaxel, and carboplatin in an appropriate solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium.
-
Drug Treatment:
-
Single Agent: Treat cells with increasing concentrations of each drug individually.
-
Combination Treatment: Treat cells with various combinations of the three drugs. A fixed-ratio combination design or a checkerboard matrix can be used.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each single agent.
-
For combination studies, use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human tumor cells for xenograft implantation
-
BMS-214662, Paclitaxel, Carboplatin formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, single agents, two-drug combinations, and the three-drug combination).
-
Drug Administration: Administer the drugs according to a predefined schedule and dosage. The clinical trial dosing schedule can be adapted for the mouse model.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration. Tumors can then be excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
Pharmacodynamic Assay: Inhibition of HDJ-2 Farnesylation
Objective: To assess the in vivo target engagement of BMS-214662 by measuring the inhibition of farnesylation of the biomarker HDJ-2 in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Blood samples from treated patients or animals
-
Ficoll-Paque for PBMC isolation
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibody against HDJ-2
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.
-
Protein Extraction: Lyse the isolated PBMCs to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE. Unfarnesylated HDJ-2 will migrate slower than the farnesylated form.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for HDJ-2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the intensity of the bands corresponding to the farnesylated and unfarnesylated forms of HDJ-2 to determine the percentage of inhibition of farnesylation.
Visualizations
Caption: Mechanism of Action of the Combination Therapy.
Caption: In Vitro Cytotoxicity and Synergy Analysis Workflow.
Caption: In Vivo Tumor Xenograft Study Workflow.
References
Application Notes and Protocols for Western Blot Analysis of Farnesylation Inhibition by BMS-214662
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme responsible for the post-translational modification of various proteins by attaching a farnesyl group. This farnesylation is crucial for the proper localization and function of key signaling proteins, including members of the Ras superfamily and nuclear lamins.[1] Inhibition of this process by BMS-214662 has shown potential as an anti-cancer therapeutic strategy.[2][3]
Western blot analysis is a fundamental technique to assess the efficacy of farnesyltransferase inhibitors like BMS-214662. The inhibition of FTase leads to the accumulation of unfarnesylated proteins, which can be detected as a shift in their electrophoretic mobility compared to their farnesylated counterparts. This application note provides a detailed protocol for utilizing Western blot to monitor the inhibition of protein farnesylation in response to BMS-214662 treatment, focusing on two well-established biomarkers: prelamin A and HDJ-2 (Hsp40) .
Signaling Pathway and Mechanism of Action
Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate to a cysteine residue within a C-terminal "CAAX" box motif of target proteins. BMS-214662 acts as a competitive inhibitor of FTase, preventing this modification. This disruption affects downstream signaling pathways critical for cell growth, proliferation, and survival.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing Western blot analysis to assess the inhibition of farnesylation by BMS-214662.
Table 1: Inhibition of HDJ-2 Farnesylation
| Cell Line/System | BMS-214662 Concentration | Treatment Duration | Observed Effect on HDJ-2 | Reference |
| B-cell chronic lymphocytic leukemia (B-CLL) cells | <1 µM | Not Specified | Prevention of farnesylation | [4] |
| Peripheral blood mononuclear cells (PBMCs) from patients | 160 mg/m² (in combination therapy) | 1 hour infusion | Accumulation of unfarnesylated HDJ-2 |
Table 2: Inhibition of Prelamin A Farnesylation
| Cell Line/System | BMS-214662 Concentration | Treatment Duration | Observed Effect on Prelamin A | Reference |
| Zmpste24-/- Mouse Embryonic Fibroblasts (MEFs) | Not Specified | Not Specified | Reduction in prelamin A levels | |
| Human Fibroblasts | Not Specified | Not Specified | Accumulation of non-farnesylated prelamin A |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to detect the inhibition of protein farnesylation by BMS-214662.
Cell Culture and Treatment with BMS-214662
-
Cell Seeding: Plate the chosen cell line (e.g., human cancer cell lines, fibroblasts) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
BMS-214662 Preparation: Prepare a stock solution of BMS-214662 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal inhibitory concentration for the specific cell line.
-
Treatment: Replace the cell culture medium with the medium containing the desired concentration of BMS-214662 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to determine the optimal treatment duration.
Cell Lysis and Protein Quantification
-
Cell Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Centrifugation: Centrifuge the cell lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA assay).
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein (e.g., 10-12% for HDJ-2, 8-10% for prelamin A). Run the gel at a constant voltage until the dye front reaches the bottom of the gel. The unfarnesylated form of the protein will migrate slower than the farnesylated form.
Protein Transfer (Western Blotting)
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Transfer Confirmation: After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
Blocking
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.
Primary Antibody Incubation
-
Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer. The choice of antibody is critical for detecting the farnesylation status.
-
For HDJ-2: Use an antibody that recognizes both the farnesylated and unfarnesylated forms. The two forms will be distinguishable by their different migration on the gel.
-
For Prelamin A: Use an antibody that specifically recognizes prelamin A. The accumulation of the slower-migrating, unfarnesylated form will be indicative of farnesylation inhibition.
-
-
Incubation: Incubate overnight at 4°C with gentle agitation.
Secondary Antibody Incubation
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer.
-
Incubation: Incubate for 1 hour at room temperature with gentle agitation.
Detection
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.
-
Chemiluminescence: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
Data Analysis
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Analysis: Compare the ratio of the unfarnesylated to farnesylated protein bands in the BMS-214662-treated samples to the vehicle-treated control. An increase in this ratio indicates inhibition of farnesylation.
Conclusion
This application note provides a comprehensive guide for the use of Western blot analysis to assess the inhibitory effect of BMS-214662 on protein farnesylation. By following the detailed protocols and utilizing the provided quantitative data as a reference, researchers can effectively monitor the molecular efficacy of this farnesyltransferase inhibitor in various experimental settings. The clear mobility shift of farnesylation-dependent proteins like HDJ-2 and prelamin A on a Western blot serves as a reliable and quantifiable readout for the biological activity of BMS-214662.
References
- 1. anti-Farnesyl Antibody [ABIN265009] - , IF, EIA [antibodies-online.com]
- 2. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of BMS-214662 using a Soft Agar Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the soft agar colony formation assay to evaluate the efficacy of BMS-214662, a potent farnesyltransferase inhibitor.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of many cancer cells.[1][2][3] The soft agar assay is a well-established in vitro method to assess this capability by measuring the ability of cells to proliferate and form colonies within a semi-solid medium, thereby mimicking an environment where adherence to a solid substrate is not possible.[1][4] This assay is widely used in cancer research to evaluate the tumorigenic potential of cells and to screen for therapeutic agents that can inhibit this process.
BMS-214662 is a selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various proteins, most notably the Ras family of small GTPases. Farnesylation involves the attachment of a farnesyl group to the C-terminus of target proteins, which facilitates their localization to the plasma membrane, a prerequisite for their signaling functions. The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a common event in human cancers. By inhibiting farnesyltransferase, BMS-214662 prevents Ras localization and subsequent activation of downstream signaling cascades, thereby impeding uncontrolled cell growth.
Principle of the Assay
The soft agar assay involves culturing cells in a two-layer agar system. A solid base layer of agar prevents the cells from adhering to the culture plate. A top layer of semi-solid agar contains the cells of interest, along with the test compound (BMS-214662) at various concentrations. Transformed cells, capable of anchorage-independent growth, will form colonies within this top layer over a period of several weeks. The efficacy of BMS-214662 is determined by quantifying the reduction in the number and size of these colonies compared to untreated control cells.
Experimental Workflow
The following diagram outlines the general workflow for the soft agar assay to assess the efficacy of BMS-214662.
References
- 1. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for In Vivo Administration of BMS-214662 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent small molecule inhibitor with a dual mechanism of action, making it a compound of significant interest in cancer research. Initially identified as a farnesyltransferase (FT) inhibitor, it has more recently been characterized as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21.[1][2] This compound has demonstrated significant antitumor activity in preclinical mouse models, showing efficacy when administered through various routes.[3][4]
These application notes provide a comprehensive overview of the in vivo administration of BMS-214662 in mice, including summaries of reported dosages, detailed experimental protocols for various administration routes, and diagrams of the compound's signaling pathways and experimental workflows.
Data Presentation
Summary of Reported In Vivo Dosages of BMS-214662 in Mice
The following table summarizes the dosages of BMS-214662 that have been used in mice for efficacy and mechanistic studies.
| Administration Route | Dosage Range | Mouse Model | Study Focus | Reference |
| Intravenous (i.v.) | 250 mg/kg (single dose) | HCT-116 xenografts | Apoptosis induction | [4] |
| Intraperitoneal (i.p.) | 300 mg/kg (single dose) | HCT-116 xenografts | Apoptosis induction | |
| Oral (p.o.) | 400 mg/kg (single dose) | HCT-116 xenografts | Apoptosis induction | |
| Oral (p.o.) & Intraperitoneal (i.p.) | 400 mg/kg daily for 2 days | HCT-116 xenografts | Apoptosis induction | |
| Not Specified | 75 mg/kg | HCT-116 tumor cells | Cytotoxicity | |
| Not Specified | 100 mg/kg | EJ-1 tumor cells | Cytotoxicity |
Signaling Pathways and Experimental Workflows
Signaling Pathway of BMS-214662 as a Farnesyltransferase Inhibitor
Signaling Pathway of BMS-214662 as a Molecular Glue for TRIM21
General Experimental Workflow for In Vivo Efficacy Studies
Experimental Protocols
Note on Vehicle Formulation: The specific vehicle used for the in vivo administration of BMS-214662 in mice is not consistently and detailedly reported across the reviewed literature. BMS-214662 is a hydrophobic compound. For parenteral routes, a common approach for such compounds is to dissolve them in a small amount of an organic solvent like DMSO and then dilute with an aqueous vehicle such as saline or phosphate-buffered saline (PBS), often with a solubilizing agent like Tween 80 or Cremophor EL. For oral administration, suspension in a vehicle like carboxymethylcellulose (CMC) or a mixture of oils is common. The following protocols are based on general best practices for such compounds and should be optimized for your specific experimental needs. It is highly recommended to perform a tolerability study with the chosen vehicle and formulation before commencing efficacy studies.
Parenteral Administration
a. Intravenous (i.v.) Injection
-
Objective: To administer BMS-214662 directly into the systemic circulation for rapid distribution.
-
Materials:
-
BMS-214662
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
-
70% ethanol
-
-
Protocol:
-
Prepare the BMS-214662 formulation by first dissolving the compound in DMSO, then adding PEG300 and Tween 80, and finally bringing it to the final volume with saline. Vortex until a clear solution is formed. Prepare fresh on the day of injection.
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restrainer, exposing the tail.
-
Wipe the tail with 70% ethanol.
-
Using a sterile syringe and needle, perform the injection into one of the lateral tail veins. The typical injection volume is 100 µL.
-
Administer the injection slowly over 30-60 seconds.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
b. Intraperitoneal (i.p.) Injection
-
Objective: To administer BMS-214662 into the peritoneal cavity for systemic absorption.
-
Materials:
-
BMS-214662
-
Vehicle (e.g., 5% DMSO, 95% Saline with 0.5% Tween 80)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
-
Protocol:
-
Prepare the BMS-214662 formulation as described for i.v. injection. A suspension can also be used if a clear solution cannot be achieved.
-
Manually restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a slight angle.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution (typically 100-200 µL).
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
-
c. Subcutaneous (s.c.) Injection
-
Objective: To administer BMS-214662 into the subcutaneous space for slower, sustained release.
-
Materials:
-
BMS-214662
-
Vehicle (e.g., Corn oil, or an aqueous suspension with 0.5% carboxymethylcellulose)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
-
Protocol:
-
Prepare the BMS-214662 formulation. If using an oil, ensure the compound is fully dissolved or evenly suspended.
-
Gently lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Wipe the area with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Inject the solution (typically 100-200 µL).
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the mouse to its cage and monitor.
-
Oral Administration (p.o.)
-
Objective: To administer BMS-214662 via the gastrointestinal tract.
-
Materials:
-
BMS-214662
-
Vehicle (e.g., 0.5% methylcellulose or carboxymethylcellulose in water, corn oil)
-
Oral gavage needles (flexible or rigid, 20-22 gauge)
-
1 mL syringes
-
-
Protocol:
-
Prepare a homogenous suspension of BMS-214662 in the chosen vehicle. Ensure the suspension is well-mixed before each administration.
-
Securely restrain the mouse by scruffing the neck to immobilize the head.
-
Gently insert the gavage needle into the mouth, over the tongue, and down the esophagus. Do not force the needle.
-
Once the needle is in the stomach (a slight resistance may be felt), slowly administer the suspension (typically 100-200 µL).
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
-
Conclusion
BMS-214662 is a promising anti-cancer agent with demonstrated in vivo activity in mice through various administration routes. The provided protocols offer a foundation for researchers to conduct their own in vivo studies. It is imperative to perform preliminary tolerability studies with the specific formulation to be used and to adhere to institutional animal care and use guidelines. The dual mechanism of action of BMS-214662 provides a rich area for further investigation in preclinical cancer models.
References
- 1. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 administered as a weekly 24 h continuous intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: MTS Assay for BMS-214662 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the cytotoxic effects of BMS-214662, a potent farnesyltransferase inhibitor and molecular glue, on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. The protocol covers reagent preparation, cell culture, drug treatment, and data analysis. Additionally, it includes a summary of the mechanism of action of BMS-214662 and presents data in a structured format for easy interpretation.
Introduction
BMS-214662 is an investigational anti-cancer agent with a dual mechanism of action. It is a potent inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins, thereby interfering with their localization to the cell membrane and subsequent signaling pathways involved in cell proliferation and survival.[1][2] More recently, BMS-214662 has been identified as a molecular glue that induces the proteasomal degradation of nucleoporins by targeting the E3 ubiquitin ligase TRIM21.[3] This leads to the disruption of nuclear export and ultimately, apoptosis.[3][4]
The MTS assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a soluble formazan product that absorbs light at 490-500 nm. The amount of formazan produced is directly proportional to the number of viable cells, making this assay a reliable method for quantifying the cytotoxic effects of compounds like BMS-214662.
Signaling Pathway of BMS-214662
Caption: Signaling pathway of BMS-214662.
Experimental Protocol: MTS Assay for BMS-214662 Cytotoxicity
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
BMS-214662 (prepare a stock solution in DMSO)
-
Selected cancer cell line (e.g., HCT-116, A2780, MiaPaCa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Drug Treatment: a. Prepare serial dilutions of BMS-214662 in complete culture medium from your stock solution. A suggested concentration range to start with is 0.1 nM to 10 µM. b. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only). c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Assay: a. After the drug incubation period, add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized for your specific cell line. c. Gently shake the plate for a few seconds to ensure uniform color distribution.
-
Data Acquisition: a. Measure the absorbance of each well at 490 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells (background) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the BMS-214662 concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow
References
- 1. Cytotoxicity of farnesyltransferase inhibitors in lymphoid cells mediated by MAPK pathway inhibition and Bim up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating BMS-214662 Effects on Ras Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical signaling hubs that regulate a multitude of cellular processes, including proliferation, survival, and differentiation. Constitutively active Ras mutations are among the most common oncogenic drivers in human cancers, making the Ras signaling pathway a prime target for therapeutic intervention.[1][2] For Ras proteins to function, they must undergo a series of post-translational modifications, the first and most critical of which is farnesylation.[3] This process, catalyzed by the enzyme farnesyltransferase (FTase), attaches a 15-carbon farnesyl lipid group to the C-terminal cysteine of the Ras protein, enabling its localization to the plasma membrane where it can engage with downstream effectors.[4]
BMS-214662 is a potent and selective, non-sedating benzodiazepine-derived farnesyltransferase inhibitor (FTI). By blocking the farnesylation of Ras and other proteins, BMS-214662 prevents their membrane association and subsequent activation of downstream signaling cascades, thereby exhibiting anti-tumor activity. These notes provide an overview of the effects of BMS-214662 on Ras signaling and detailed protocols for its investigation.
Mechanism of Action of BMS-214662
The primary mechanism of BMS-214662 is the competitive inhibition of farnesyltransferase. This enzyme catalyzes the transfer of a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CaaX box motif of substrate proteins, including Ras. Inhibition of this step prevents the covalent attachment of the lipid anchor. Consequently, pro-Ras is not trafficked to the plasma membrane, cannot be activated, and is unable to transduce signals to downstream effector pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. BMS-214662 has been shown to be a potent inhibitor of both H-Ras and K-Ras farnesylation.
Effects on Downstream Ras Signaling
By preventing Ras activation, BMS-214662 effectively abrogates downstream signaling. The two major effector pathways regulated by Ras are:
-
RAF-MEK-ERK (MAPK) Pathway: This cascade is central to regulating cell proliferation, differentiation, and division.
-
PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival, growth, and metabolism, primarily through the inhibition of apoptosis.
Inhibition of these pathways by BMS-214662 leads to decreased cell proliferation and the induction of apoptosis. Studies have shown that BMS-214662 is a potent inducer of apoptosis in various cancer cell lines, including those resistant to other chemotherapeutic agents. This apoptotic response involves the activation of caspases, loss of mitochondrial membrane potential, and changes in the levels of pro- and anti-apoptotic proteins like Bax, Bak, and Mcl-1.
Quantitative Data
BMS-214662 exhibits potent inhibition of farnesyltransferase and demonstrates broad-spectrum anti-proliferative and cytotoxic activity against various human tumor cell lines.
Table 1: In Vitro Farnesyltransferase Inhibition by BMS-214662
| Substrate | IC₅₀ (nM) | Reference |
|---|---|---|
| H-Ras | 1.3 |
| K-Ras | 8.4 | |
Table 2: In Vitro Anti-proliferative Activity of BMS-214662 (Soft Agar Growth Assay)
| Cell Line | Cancer Type | Ras Status | Concentration for Complete Inhibition (µM) | Reference |
|---|---|---|---|---|
| H-Ras transformed | Rodent Fibroblast | H-Ras Mutant | ~0.15 | |
| A2780 | Human Ovarian | WT | ~0.15 | |
| HCT-116 | Human Colon | K-Ras Mutant | ~0.15 | |
| K-Ras transformed | Rodent Fibroblast | K-Ras Mutant | ~0.6 |
| MiaPaCa-2 | Human Pancreatic | K-Ras Mutant | ~0.6 | |
Experimental Protocols
The following protocols provide a framework for assessing the biological effects of BMS-214662 on cancer cells.
Protocol 1: Western Blot Analysis for Protein Farnesylation (HDJ-2 Mobility Shift)
This assay directly visualizes the inhibition of FTase in cells by observing the mobility shift of an endogenous farnesylated protein, HDJ-2. The unprocessed, unfarnesylated form of HDJ-2 migrates slower on an SDS-PAGE gel than the farnesylated form.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BMS-214662 (stock solution in DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-HDJ-2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Allow them to adhere overnight. Treat cells with varying concentrations of BMS-214662 (e.g., 0, 10, 100, 1000 nM) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel (e.g., 12%) until adequate separation is achieved.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The appearance of a slower migrating band with increasing BMS-214662 concentration indicates FTase inhibition.
-
Protocol 2: Cell Proliferation/Viability Assay (MTS Assay)
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a formazan product, which is quantifiable by absorbance. It is used to determine the effect of BMS-214662 on cell viability and calculate the IC₅₀ value.
-
Materials:
-
Cancer cell line of interest
-
96-well clear-bottom plates
-
BMS-214662
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of BMS-214662. Add the drug to the wells (in triplicate) to achieve the final desired concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data using graphing software to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
-
Protocol 3: Apoptosis Detection by Annexin V/PI Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with BMS-214662 at the desired concentration (e.g., the IC₅₀ value) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
Application Notes and Protocols for CRISPR-Cas9 Validation of BMS-214662 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent anti-cancer agent with a dual mechanism of action. Initially identified as a farnesyltransferase (FTase) inhibitor, recent studies have revealed its function as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21.[1][2][3][4] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to validate the key molecular targets of BMS-214662, namely FTase and TRIM21, and to investigate the role of specific nucleoporins in its cytotoxic effects.
CRISPR-Cas9 gene editing is a powerful tool for target validation in drug discovery, allowing for the precise knockout of genes to assess their role in a drug's mechanism of action.[5] The protocols outlined below describe the necessary steps to create knockout cell lines for the target genes and subsequently evaluate the cellular response to BMS-214662 treatment.
Key Targets for Validation
| Target | Role in BMS-214662 Mechanism of Action |
| Farnesyltransferase (FTase) | The primary target initially identified for BMS-214662. Inhibition of FTase disrupts the function of key signaling proteins like Ras. |
| TRIM21 | An E3 ubiquitin ligase that is co-opted by BMS-214662 to induce the degradation of nucleoporins. |
| Nucleoporins (e.g., NUP98) | Substrates of TRIM21-mediated degradation induced by BMS-214662, leading to apoptosis. |
Experimental Workflow
The following diagram illustrates the overall workflow for validating BMS-214662 targets using CRISPR-Cas9.
Detailed Protocols
Protocol 1: Generation of Target Gene Knockout Cell Lines
Objective: To create stable cell lines with a knockout of FTase, TRIM21, or a specific nucleoporin (e.g., NUP98) using CRISPR-Cas9.
Materials:
-
Human cancer cell line sensitive to BMS-214662 (e.g., Jurkat, OCI-AML-3)
-
LentiCRISPRv2 plasmid (or similar all-in-one vector)
-
Stbl3 competent E. coli
-
Plasmid purification kit
-
Lipofectamine 3000 (or other transfection reagent)
-
Puromycin (or other selection antibiotic)
-
96-well plates for single-cell cloning
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Complete cell culture medium
Methodology:
-
sgRNA Design and Cloning:
-
Design 2-3 unique sgRNAs targeting an early exon of the gene of interest (FTase, TRIM21, or NUP98) using an online tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the lentiCRISPRv2 vector according to the manufacturer's protocol.
-
Transform the ligated product into Stbl3 E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
-
Lentivirus Production and Transduction (or Plasmid Transfection):
-
Lentiviral Method: Co-transfect HEK293T cells with the lentiCRISPRv2 plasmid containing the sgRNA and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Plasmid Transfection Method: Directly transfect the target cancer cell line with the lentiCRISPRv2 plasmid using a suitable transfection reagent like Lipofectamine 3000.
-
-
Selection and Clonal Isolation:
-
48 hours post-transduction/transfection, begin selection with puromycin at a pre-determined concentration.
-
After 7-10 days of selection, perform limiting dilution in 96-well plates to isolate single-cell clones.
-
Expand the single-cell clones for further validation.
-
Protocol 2: Validation of Gene Knockout
Objective: To confirm the successful knockout of the target gene at the genomic and protein levels.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Taq DNA polymerase
-
Agarose gel electrophoresis system
-
Sanger sequencing service
-
RIPA buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against FTase, TRIM21, NUP98, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Genomic DNA Analysis:
-
Extract genomic DNA from the expanded single-cell clones.
-
Amplify the region surrounding the sgRNA target site by PCR.
-
Visualize the PCR product on an agarose gel.
-
Purify the PCR product and send for Sanger sequencing to identify indels (insertions/deletions) that confirm gene disruption.
-
-
Western Blot Analysis:
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence imager. A loss of the protein band in the knockout clones compared to the wild-type control confirms successful knockout.
-
Protocol 3: Phenotypic Analysis of Knockout Cell Lines
Objective: To assess the sensitivity of the knockout cell lines to BMS-214662.
Materials:
-
Validated knockout and wild-type control cell lines
-
BMS-214662
-
96-well white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Viability Assay:
-
Seed wild-type and knockout cells in 96-well plates at an appropriate density.
-
The next day, treat the cells with a serial dilution of BMS-214662 for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Plot the dose-response curves and calculate the EC50 values for each cell line. A significant increase in the EC50 for a knockout cell line compared to the wild-type indicates that the knocked-out gene is a target of BMS-214662.
-
-
Apoptosis Assay:
-
Treat wild-type and knockout cells with a fixed concentration of BMS-214662 (e.g., the EC50 of the wild-type cells) for 24-48 hours.
-
Stain the cells with Annexin V-FITC and propidium iodide according to the kit protocol.
-
Analyze the percentage of apoptotic cells by flow cytometry. A reduction in apoptosis in the knockout cells compared to the wild-type cells further validates the target.
-
Data Presentation
Table 1: EC50 Values of BMS-214662 in Wild-Type and Knockout Cell Lines
| Cell Line | Target Gene | BMS-214662 EC50 (nM) | Fold Resistance |
| Wild-Type | N/A | Value | 1 |
| FTase KO | FTase | Value | Value |
| TRIM21 KO | TRIM21 | Value | >100 |
| NUP98 KO | NUP98 | Value | Value |
Note: Values are to be filled in with experimental data. The TRIM21 KO data is based on published findings.
Table 2: Apoptosis Induction by BMS-214662
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Wild-Type | Vehicle | Value |
| Wild-Type | BMS-214662 | Value |
| FTase KO | Vehicle | Value |
| FTase KO | BMS-214662 | Value |
| TRIM21 KO | Vehicle | Value |
| TRIM21 KO | BMS-214662 | Value |
Note: Values are to be filled in with experimental data.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the dual mechanism of action of BMS-214662, which can be validated using the described CRISPR-Cas9 approach.
Conclusion
The provided protocols and application notes offer a comprehensive framework for validating the targets of BMS-214662 using CRISPR-Cas9 technology. By systematically knocking out FTase, TRIM21, and key nucleoporins, researchers can elucidate the contribution of each component to the compound's potent anti-cancer activity. This approach is crucial for understanding the drug's mechanism of action and for the development of next-generation targeted therapies.
References
Application Notes: High-Throughput Screening for Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase (FTase) is a key enzyme in the prenyltransferase class, responsible for catalyzing the attachment of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a CaaX motif at the C-terminus of substrate proteins.[1][2] This post-translational modification, known as farnesylation, is crucial for the proper localization and function of numerous signaling proteins, including members of the Ras superfamily of small GTP-binding proteins.[1][3] Dysregulation of farnesylated proteins, particularly oncogenic Ras mutants, is a hallmark of many cancers, making FTase a compelling target for anti-cancer drug discovery.[3] Farnesyltransferase inhibitors (FTIs) have been developed to block this process, thereby preventing the membrane association and downstream signaling of key oncoproteins. High-throughput screening (HTS) plays a pivotal role in identifying novel and potent FTIs from large compound libraries.
These application notes provide a detailed overview of a common HTS assay for identifying FTase inhibitors, including the underlying signaling pathway, a step-by-step experimental protocol, and representative data.
Farnesyltransferase Signaling Pathway
Farnesylation is a critical step for the function of many proteins involved in cell growth, differentiation, and proliferation. The process begins with the recognition of the CaaX motif on a target protein by FTase. The enzyme then facilitates the transfer of a farnesyl group from FPP to the cysteine residue. This lipid modification increases the hydrophobicity of the protein, promoting its association with cellular membranes, which is essential for its participation in signaling cascades. A prominent example is the Ras protein, which, upon farnesylation, anchors to the inner surface of the plasma membrane to engage with downstream effectors.
Caption: Farnesyltransferase signaling pathway and the mechanism of its inhibition.
High-Throughput Screening Workflow
The HTS workflow for identifying FTase inhibitors is typically a homogeneous, "mix-incubate-measure" assay, which is amenable to automation and screening of large compound libraries. The process involves the enzymatic reaction of FTase with its substrates, FPP and a labeled peptide containing the CaaX motif. In the presence of an inhibitor, the enzymatic reaction is impeded, leading to a measurable change in the signal.
References
Application Notes and Protocols for BMS-214662 in Leukemia and Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent, selective, and cell-permeable inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in cell signaling and proliferation. Initially developed for its role in targeting the Ras signaling pathway, which is frequently dysregulated in cancer, recent discoveries have unveiled a dual mechanism of action. Beyond farnesyltransferase inhibition, BMS-214662 acts as a molecular glue, inducing the degradation of nucleoporins through the E3 ubiquitin ligase TRIM21, leading to potent apoptotic effects.[1] This unique profile makes BMS-214662 a valuable tool for investigating cancer biology and a potential therapeutic agent.
These application notes provide a comprehensive overview of BMS-214662's activity, along with detailed protocols for its use in leukemia and solid tumor research.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of BMS-214662 across various cancer models.
Table 1: In Vitro Farnesyltransferase Inhibition
| Target Protein | IC50 (nM) | Source |
| H-Ras | 1.3 | [2] |
| K-Ras | 8.4 | [2] |
Table 2: In Vitro Cytotoxicity in Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes | Source |
| HCT-116 | Colon Carcinoma | Not specified, but potent | Induces apoptosis | [3][4] |
| A2780 | Ovarian Carcinoma | Not specified, but potent | - | |
| San-1 | - | >2.5 (low growth inhibition) | Less sensitive to growth inhibition compared to BMS-225975 | |
| Jurkat | T-cell Leukemia | Not specified, but sensitive | TRIM21-dependent cytotoxicity | |
| OCI-AML-3 | Acute Myeloid Leukemia | Not specified, but sensitive | TRIM21-dependent cytotoxicity |
Table 3: Preclinical In Vivo Efficacy in Human Tumor Xenograft Models
| Tumor Model | Cancer Type | Activity | Source |
| HCT-116 | Colon Carcinoma | Curative responses | |
| HT-29 | Colon Carcinoma | Curative responses | |
| MiaPaCa | Pancreatic Carcinoma | Curative responses | |
| Calu-1 | Lung Carcinoma | Curative responses | |
| EJ-1 | Bladder Carcinoma | Curative responses | |
| HCT-116/VM46 | Multidrug-resistant Colon Carcinoma | Susceptible | |
| N-87 | Gastric Carcinoma | Borderline activity |
Signaling Pathways and Mechanisms of Action
BMS-214662 exerts its anticancer effects through two distinct mechanisms: inhibition of farnesyltransferase and induction of TRIM21-mediated nucleoporin degradation.
Farnesyltransferase Inhibition and the Ras-Raf-MEK-ERK Pathway
BMS-214662 competitively inhibits farnesyltransferase, preventing the attachment of a farnesyl group to the C-terminus of target proteins, including the Ras family of small GTPases. Farnesylation is essential for the membrane localization and subsequent activation of Ras. By inhibiting this process, BMS-214662 effectively blocks the downstream Ras-Raf-MEK-ERK signaling cascade, which is a critical pathway for cell proliferation, differentiation, and survival.
TRIM21-Mediated Nucleoporin Degradation
A more recently discovered mechanism reveals that BMS-214662 acts as a molecular glue, inducing a novel interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98. This leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins. The disruption of the nuclear pore complex inhibits nuclear export, ultimately triggering apoptosis. This mechanism is independent of farnesyltransferase inhibition and contributes significantly to the potent cytotoxic effects of BMS-214662.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of BMS-214662.
Protocol 1: In Vitro Farnesyltransferase Activity Assay
This protocol is adapted from commercially available fluorimetric assay kits.
Objective: To quantify the inhibitory effect of BMS-214662 on farnesyltransferase activity.
Materials:
-
Farnesyltransferase enzyme (commercially available)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 µM ZnCl2, 5 mM DTT)
-
BMS-214662 stock solution (in DMSO)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader (λex/em = 340/550 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of BMS-214662 in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a DMSO vehicle control.
-
Prepare a working solution of FTase enzyme in assay buffer.
-
Prepare a working solution of FPP and dansylated peptide substrate in assay buffer.
-
-
Assay Reaction:
-
To each well of the microplate, add 20 µL of the BMS-214662 dilution or vehicle control.
-
Add 20 µL of the FTase enzyme solution to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the FPP and peptide substrate mixture.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity again at the end of the incubation period.
-
-
Data Analysis:
-
Subtract the time-zero fluorescence reading from the final reading for each well.
-
Calculate the percentage of inhibition for each BMS-214662 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the BMS-214662 concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for Inhibition of HDJ-2 Farnesylation
Objective: To qualitatively and semi-quantitatively assess the inhibition of farnesyltransferase in cells by observing the mobility shift of the chaperone protein HDJ-2. Unfarnesylated HDJ-2 migrates slower on an SDS-PAGE gel.
Materials:
-
Cancer cell lines (e.g., HCT-116, Jurkat)
-
BMS-214662 stock solution (in DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 10% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HDJ-2
-
Secondary HRP-conjugated antibody
-
ECL Western blotting detection reagents
-
Loading control antibody (e.g., β-actin or GAPDH)
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere (for adherent cells) or reach a suitable density (for suspension cells).
-
Treat cells with varying concentrations of BMS-214662 (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 24-48 hours.
-
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
Analyze the bands corresponding to farnesylated (lower band) and unfarnesylated (upper, shifted band) HDJ-2.
-
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide Staining
Objective: To quantify the induction of apoptosis in cancer cells following treatment with BMS-214662.
Materials:
-
Cancer cell lines
-
BMS-214662 stock solution (in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of BMS-214662 and a DMSO vehicle control for a specified time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
BMS-214662 is a multifaceted investigational anticancer agent with a well-defined role as a farnesyltransferase inhibitor and a newly discovered function as a molecular glue that potently induces apoptosis. Its broad-spectrum activity in preclinical models of both solid tumors and leukemia, including chemoresistant phenotypes, underscores its potential in cancer research and therapy. The protocols provided herein offer a framework for researchers to further explore the biological activities and therapeutic applications of this compelling compound.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by BMS-214662
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTI), an enzyme crucial for the post-translational modification of various cellular proteins, including the Ras family of small GTPases.[1] By inhibiting farnesyltransferase, BMS-214662 disrupts the proper localization and function of key signaling proteins involved in cell growth, proliferation, and survival.[1] Notably, BMS-214662 has been identified as a highly effective inducer of apoptosis in a variety of cancer cell lines, making it a compound of significant interest in oncology research and drug development.[2][3]
These application notes provide a detailed protocol for the analysis of apoptosis induced by BMS-214662 using flow cytometry, a powerful technique for single-cell analysis of apoptosis markers.
Mechanism of Action: BMS-214662-Induced Apoptosis
BMS-214662 primarily functions by inhibiting farnesyltransferase, which is responsible for attaching a farnesyl group to a cysteine residue at the C-terminus of target proteins. This farnesylation is essential for the membrane localization and subsequent activation of proteins like Ras.[1] The apoptotic effects of BMS-214662 are mediated through a complex signaling cascade that involves the intrinsic mitochondrial pathway. Key events include the upregulation of the pro-apoptotic BH3-only protein PUMA, which in turn leads to the activation of Bax and Bak. This is followed by a reduction in the levels of the anti-apoptotic protein Mcl-1, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately leading to the execution of the apoptotic program.
Data Presentation
The following tables summarize the quantitative data on the efficacy and apoptotic activity of BMS-214662 in various cancer cell lines.
Table 1: In Vitro Efficacy of BMS-214662
| Target | Cell Line/System | IC50 | Reference |
| H-Ras Farnesylation | In vitro assay | 1.3 nM | |
| K-Ras Farnesylation | In vitro assay | 8.4 nM | |
| Cell Viability | H-ras transformed rodent cells | Potent Inhibition | |
| Cell Viability | A2780 human ovarian carcinoma | Potent Inhibition | |
| Cell Viability | HCT-116 human colon carcinoma | Potent Inhibition | |
| Cell Viability | B-cell chronic lymphocytic leukemia (B-CLL) | <1 µM |
Table 2: Dose-Response of BMS-214662 on Apoptosis Induction in B-CLL Cells (20 hours)
| BMS-214662 Concentration (µM) | Apoptotic Cells (%) | Reference |
| 0 (Control) | < 30% | |
| 0.25 | 65-90% | |
| 1.0 | >80-90% (in less sensitive patient cells) |
Table 3: Time-Course of Apoptosis Induction with 0.25 µM BMS-214662 in B-CLL Cells
| Incubation Time (hours) | Apoptotic Cells (%) (Approximate values extracted from graphical data) | Reference |
| 0 | < 10% | |
| 4 | ~20% | |
| 8 | ~40% | |
| 12 | ~60% | |
| 20 | > 70% |
Note: The percentages in Table 3 are estimations based on graphical representations in the cited literature and may vary between experiments and patient samples.
Experimental Protocols
Protocol 1: Induction of Apoptosis with BMS-214662
This protocol describes the treatment of cultured cancer cells with BMS-214662 to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., B-CLL, myeloma, or solid tumor cell lines)
-
Complete cell culture medium
-
BMS-214662 (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and resume growth for 24 hours.
-
Prepare serial dilutions of BMS-214662 in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.25 µM, 0.5 µM, 1 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest BMS-214662 concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of BMS-214662 or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Following incubation, harvest the cells for flow cytometry analysis as described in Protocol 2.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the staining of BMS-214662-treated cells with Annexin V and PI for the quantification of apoptosis by flow cytometry.
Materials:
-
BMS-214662-treated and control cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect FITC fluorescence (typically in the FL1 channel, ~530 nm) and PI fluorescence (typically in the FL2 or FL3 channel, >670 nm).
-
Set up compensation to correct for spectral overlap between the FITC and PI channels.
-
Gate on the cell population of interest based on forward and side scatter properties to exclude debris.
-
Analyze the fluorescence data to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mandatory Visualizations
Caption: Signaling pathway of BMS-214662-induced apoptosis.
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming BMS-214662 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the farnesyltransferase inhibitor (FTI) and molecular glue degrader, BMS-214662, in cancer cell lines.
Troubleshooting Guides
This section addresses common issues encountered during experimentation with BMS-214662, providing potential causes and solutions in a question-and-answer format.
Question 1: My cancer cell line shows reduced sensitivity or has become resistant to BMS-214662. What are the potential mechanisms of resistance?
Answer:
Resistance to BMS-214662 can arise from several factors related to its dual mechanisms of action: farnesyltransferase (FTase) inhibition and TRIM21-mediated degradation of nucleoporins. Potential resistance mechanisms include:
-
Alterations in Farnesyltransferase: Mutations in the FTase enzyme can prevent BMS-214662 from binding effectively, thereby reducing its inhibitory effect on protein farnesylation.
-
Alternative Prenylation: Some proteins, like K-Ras, can be alternatively prenylated by geranylgeranyltransferase I (GGTase-I) when FTase is inhibited. This allows the protein to remain functional, bypassing the effect of BMS-214662.
-
Reduced TRIM21 Expression: Since BMS-214662 acts as a molecular glue to induce TRIM21-mediated degradation of nucleoporins, decreased expression or loss of function of the E3 ubiquitin ligase TRIM21 can lead to significant resistance. The cytotoxic effects of BMS-214662 have been shown to strongly correlate with TRIM21 expression levels.
-
Upregulation of Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein, can actively transport BMS-214662 out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Downstream Signaling Pathways: Changes in pathways downstream of Ras, such as the PI3K/Akt/mTOR pathway, can sometimes compensate for the inhibition of the Ras-MAPK pathway by BMS-214662.
Question 2: How can I experimentally verify the mechanism of resistance in my cell line?
Answer:
To investigate the specific mechanism of resistance in your cell line, a series of experiments can be performed.
| Experimental Assay | Purpose | Expected Result in Resistant Cells |
| Western Blot for HDJ-2 | To assess the inhibition of farnesyltransferase activity. Unfarnesylated HDJ-2 migrates slower on an SDS-PAGE gel. | A less pronounced or absent band shift for HDJ-2 in resistant cells compared to sensitive cells upon BMS-214662 treatment, indicating a lack of FTase inhibition. |
| Quantitative RT-PCR or Western Blot for TRIM21 | To determine the expression level of TRIM21. | Lower mRNA or protein levels of TRIM21 in resistant cells compared to sensitive parental cells. |
| Immunofluorescence or Western Blot for Nucleoporins (e.g., NUP98, NUP88) | To assess the degradation of nucleoporins. | Reduced or no degradation of nucleoporins in resistant cells following BMS-214662 treatment compared to sensitive cells. |
| Farnesyltransferase Activity Assay | To directly measure the enzymatic activity of FTase in cell lysates. | Higher residual FTase activity in resistant cell lysates in the presence of BMS-214662 compared to sensitive cell lysates. |
| Sequencing of FTase Subunits (FNTB) | To identify potential mutations in the drug-binding site of FTase. | Identification of mutations in the gene encoding the β-subunit of FTase. |
Question 3: My cells are resistant to BMS-214662. What strategies can I use to overcome this resistance?
Answer:
Several strategies can be employed to overcome BMS-214662 resistance, often involving combination therapies.[1]
-
Combination with other Chemotherapeutic Agents: Studies have shown that BMS-214662 can be used in combination with taxanes like paclitaxel and platinum-based drugs like carboplatin.[2][3] This approach may be effective in overcoming resistance.
-
Dual Inhibition of Prenylation: For resistance mediated by alternative prenylation, combining BMS-214662 with a GGTase-I inhibitor could be a viable strategy to block both farnesylation and geranylgeranylation.
-
Targeting Downstream Pathways: If resistance is due to the activation of bypass signaling pathways, combining BMS-214662 with inhibitors of those pathways (e.g., PI3K/mTOR inhibitors) may restore sensitivity.
-
Modulating TRIM21 Expression: In cases of low TRIM21 expression, strategies to upregulate its expression could potentially re-sensitize cells to BMS-214662. However, this is still an area of active research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-214662?
A1: BMS-214662 has a dual mechanism of action. It was initially developed as a potent and selective inhibitor of farnesyltransferase (FTase), which is crucial for the post-translational modification of Ras proteins and other farnesylated proteins.[4] This inhibition prevents their proper localization to the cell membrane and subsequent activation of downstream signaling pathways like the Ras-MAPK pathway.[5] More recently, BMS-214662 has been identified as a molecular glue that induces the proteasomal degradation of multiple nucleoporin proteins by redirecting the E3 ubiquitin ligase TRIM21. This leads to the inhibition of nuclear export and ultimately cell death.
Q2: How does the molecular glue activity of BMS-214662 contribute to its cytotoxicity?
A2: As a molecular glue, BMS-214662 binds to both TRIM21 and nucleoporins (like NUP98), inducing their proximity. This leads to the ubiquitination and subsequent degradation of the nucleoporins by the proteasome. The loss of these essential components of the nuclear pore complex disrupts nuclear trafficking, which is critical for cell survival, and ultimately triggers apoptosis.
Q3: Is there a correlation between the Ras mutation status of a cancer cell line and its sensitivity to BMS-214662?
A3: While FTIs were initially developed to target Ras-driven cancers, the sensitivity to BMS-214662 is not strictly dependent on the presence of Ras mutations. Its broad cytotoxic activity is observed in cell lines with both wild-type and mutant Ras. This is likely due to its dual mechanism of action, including the TRIM21-mediated degradation of nucleoporins, which is independent of Ras status.
Q4: What is a typical IC50 value for BMS-214662 in sensitive cancer cell lines?
A4: The half-maximal inhibitory concentration (IC50) of BMS-214662 can vary depending on the cell line. However, in sensitive cell lines, it is typically in the nanomolar range. For example, in some multiple myeloma cell lines, IC50 values after a 24-hour incubation can range from approximately 75 nM to 0.8 µM.
Q5: How can I generate a BMS-214662 resistant cell line for my studies?
A5: A common method for generating drug-resistant cell lines is through continuous exposure to a gradually increasing concentration of the drug over a prolonged period. This process involves treating the parental cell line with an initial sub-lethal dose of BMS-214662 and then incrementally increasing the concentration as the cells adapt and become resistant. The establishment of a resistant phenotype should be confirmed by a significant increase in the IC50 value compared to the parental cell line.
Experimental Protocols
Here are detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol is used to assess the cytotoxic effect of BMS-214662 and determine its IC50 value.
Materials:
-
BMS-214662
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of BMS-214662 in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of BMS-214662 to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with BMS-214662 at the desired concentration and for the desired time. Include untreated control cells.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Farnesyltransferase (FTase) Activity Assay
This protocol describes a fluorimetric method to measure FTase activity in cell lysates, adapted from commercially available kits.
Materials:
-
Farnesyltransferase Activity Assay Kit (containing assay buffer, dansyl-peptide substrate, farnesyl pyrophosphate)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Black 96-well or 384-well plates
-
Fluorometric plate reader (Ex/Em = 340/550 nm)
Procedure:
-
Prepare cell lysates from both sensitive and resistant cells (treated and untreated with BMS-214662). Keep lysates on ice.
-
Determine the protein concentration of the lysates.
-
Prepare a reaction mixture (Working Reagent) containing assay buffer, the dansyl-peptide substrate, and farnesyl pyrophosphate according to the kit manufacturer's instructions.
-
Add a specific amount of cell lysate (e.g., 5-10 µg of protein) to each well of the black plate.
-
Initiate the reaction by adding the Working Reagent to each well.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protecting it from light.
-
Measure the fluorescence again at the end of the incubation period.
-
Calculate the FTase activity based on the change in fluorescence over time, normalized to the protein concentration. Compare the activity between sensitive and resistant cell lysates.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. anygenes.com [anygenes.com]
- 2. CRISPR screens and quantitative proteomics reveal remodeling of the aryl hydrocarbon receptor–driven proteome through PARP7 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.cas.org [web.cas.org]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dose-limiting toxicities of BMS-214662 in preclinical studies
Important Notice: Following a comprehensive search of publicly available scientific literature and databases, detailed quantitative data regarding the dose-limiting toxicities of BMS-214662 in preclinical animal studies could not be located. The available information primarily focuses on the compound's clinical development in human trials and its preclinical antitumor efficacy, without specifying the nature and dose-response of toxicities in animal models.
This Technical Support Center, therefore, provides general guidance based on the available information and outlines the typical methodologies used in preclinical toxicology studies. The content is structured to assist researchers in understanding the potential areas of toxicity and in designing future preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for BMS-214662?
A1: BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTI). This enzyme is crucial for the post-translational modification of various proteins, including the Ras family of small GTPases, which are key regulators of cell growth and proliferation. By inhibiting farnesyltransferase, BMS-214662 disrupts the proper localization and function of these proteins, leading to the inhibition of tumor cell growth. The presence of a mutant ras oncogene is not a prerequisite for its activity. Furthermore, BMS-214662 is recognized as a highly apoptotic FTI, inducing programmed cell death in a broad range of tumor cell lines.[1]
Q2: What were the observed dose-limiting toxicities of BMS-214662 in human clinical trials?
A2: While preclinical animal data is not available, Phase I clinical trials in human patients with advanced solid tumors and leukemias have identified several dose-limiting toxicities (DLTs). It is important to note that toxicities in humans may not directly correlate with those in preclinical animal models.
In a study where BMS-214662 was administered as a 1-hour intravenous infusion, DLTs observed at a dose of 225 mg/m² included grade 3 nausea/vomiting and grade 3 diarrhea. Reversible grade 3 transaminitis (inflammation of the liver) was also noted, although it was not considered dose-limiting in that particular study.[2]
Another Phase I study in patients with acute leukemias and high-risk myelodysplastic syndromes reported DLTs at 157 mg/m² (as a 1-hour infusion) which included nausea, vomiting, diarrhea, hypokalemia, and cardiovascular problems.[3] When administered as a 24-hour continuous infusion, DLTs including grade 3 hyponatremia, reversible grade 3 diarrhea, grade 2 renal toxicity, and grade 3 transaminitis were seen at a dose of 300 mg/m². A subsequent dose of 275 mg/m² also resulted in reversible grade 4 renal toxicity and grade 3 diarrhea.[4]
Q3: Were there any indications of the safety profile of BMS-214662 from its preclinical efficacy studies?
A3: Preclinical studies focused on the antitumor activity of BMS-214662 in mice bearing human tumor xenografts. These studies demonstrated that the compound was active through both parenteral and oral administration routes and could induce curative responses.[1] The reports on these efficacy studies, however, do not provide specific details on the toxicities observed at the doses administered. One study noted that murine tumors were not as sensitive to BMS-214662 as human tumors, but this is an observation on efficacy rather than toxicity.
Troubleshooting Guide for Preclinical Experiments
Given the lack of specific preclinical toxicology data for BMS-214662, this guide provides general troubleshooting advice for researchers who may be working with this or similar farnesyltransferase inhibitors in animal models.
| Observed Issue in Animal Model | Potential Cause | Recommended Action |
| Gastrointestinal Distress (e.g., diarrhea, weight loss) | As seen in human trials, gastrointestinal toxicity is a potential side effect of BMS-214662. | - Monitor animal weight and fecal consistency daily.- Consider dose reduction or modification of the dosing schedule (e.g., intermittent dosing).- Ensure adequate hydration and nutrition.- Perform histopathological analysis of the gastrointestinal tract upon study completion. |
| Elevated Liver Enzymes (e.g., ALT, AST) | Liver toxicity (transaminitis) was observed in clinical studies. | - Collect blood samples for liver function tests at baseline and throughout the study.- If significant elevations are observed, consider dose reduction.- Conduct histopathological examination of the liver to assess for any cellular damage. |
| Renal Toxicity (e.g., increased creatinine, BUN) | Renal toxicity was a dose-limiting factor in a clinical trial with continuous infusion. | - Monitor renal function parameters in blood and urine.- Ensure animals have free access to water.- Histopathological analysis of the kidneys is recommended to identify any potential drug-induced nephrotoxicity. |
| Cardiovascular Abnormalities (e.g., changes in ECG, blood pressure) | Cardiovascular issues were noted as a DLT in one clinical trial. | - If feasible, perform baseline and on-study cardiovascular monitoring (e.g., ECG in larger animal models).- Observe for any clinical signs of cardiovascular distress.- Histopathology of the heart and major blood vessels may be warranted. |
Experimental Protocols
Since specific preclinical toxicology protocols for BMS-214662 are not publicly available, the following are generalized methodologies for key experiments typically conducted to determine dose-limiting toxicities.
Maximum Tolerated Dose (MTD) Study in Rodents (e.g., Mice or Rats)
Objective: To determine the highest dose of BMS-214662 that can be administered to rodents for a defined period without causing life-threatening toxicity.
Methodology:
-
Animal Model: Use a standard rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females per group.
-
Dose Escalation: Start with a low dose, predicted to be safe, and escalate the dose in subsequent cohorts of animals. A modified Fibonacci dose escalation scheme is often used.
-
Administration: Administer BMS-214662 via the intended clinical route (e.g., intravenous bolus, continuous infusion, or oral gavage).
-
Observation Period: Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, body weight, and food/water consumption. The study duration is typically 7 to 14 days.
-
Endpoint: The MTD is defined as the dose level that causes no more than a 10% loss in body weight and does not produce mortality or other signs of severe toxicity that would necessitate euthanasia.
-
Pathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify target organs of toxicity.
Repeated-Dose Toxicity Study in a Non-Rodent Species (e.g., Beagle Dogs)
Objective: To evaluate the toxicological profile of BMS-214662 following repeated administration over a longer duration (e.g., 28 days) in a non-rodent species.
Methodology:
-
Animal Model: Use purpose-bred Beagle dogs, with an equal number of males and females per group.
-
Dose Selection: Based on the rodent MTD study and any available pharmacokinetic data, select at least three dose levels (low, medium, and high). The high dose should be expected to produce some toxicity but not mortality. A control group receiving the vehicle should also be included.
-
Administration: Administer BMS-214662 daily for the duration of the study via the intended clinical route.
-
Monitoring:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology and ECGs: Conducted at baseline and at the end of the study.
-
Clinical Pathology: Collect blood and urine samples at baseline, mid-study, and at termination for hematology, clinical chemistry, and urinalysis.
-
-
Toxicokinetics: Collect blood samples at various time points after the first and last doses to determine the pharmacokinetic profile of BMS-214662.
-
Pathology: At the end of the study, perform a full necropsy, weigh major organs, and collect a comprehensive set of tissues for histopathological examination.
Signaling Pathways and Experimental Workflows
Due to the lack of specific preclinical data, a detailed signaling pathway or experimental workflow diagram for the dose-limiting toxicities of BMS-214662 cannot be constructed. However, a generalized workflow for a preclinical toxicology study can be visualized.
Caption: Generalized workflow for a preclinical toxicology study.
References
- 1. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of BMS-214662, a farnesyl transferase inhibitor in patients with acute leukemias and high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 administered as a weekly 24 h continuous intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating In Vivo Studies with BMS-214662: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of BMS-214662 in in vivo experiments. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful design and execution of your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-214662?
A1: BMS-214662 has a dual mechanism of action. It was initially developed as a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins, which are key players in cell signaling pathways that regulate growth and proliferation.[1][2] By inhibiting farnesyltransferase, BMS-214662 can block the proper localization and function of Ras proteins in the cell membrane, thereby exerting anti-tumor activity.[3] More recently, BMS-214662 has been identified as a molecular glue that induces the degradation of nucleoporins by targeting the E3 ubiquitin ligase TRIM21.[4][5] This leads to the inhibition of nuclear export and ultimately, cell death.
Q2: In which tumor models has BMS-214662 shown preclinical in vivo efficacy?
A2: BMS-214662 has demonstrated significant anti-tumor activity in various human tumor xenograft models in mice. Curative or notable responses have been observed in models of colon carcinoma (HCT-116 and HT-29), pancreatic carcinoma (MiaPaCa), lung carcinoma (Calu-1), and bladder carcinoma (EJ-1).
Q3: What are the recommended administration routes for in vivo experiments?
A3: BMS-214662 has been shown to be active in preclinical models through various administration routes, including intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.). The choice of administration route will depend on the specific experimental design and objectives.
Q4: How should BMS-214662 be formulated for in vivo administration?
A4: While specific formulation details can be proprietary, a general approach for preparing a solution for in vivo experiments involves creating a clear stock solution first. Co-solvents such as DMSO, PEG300/PEG400, or 20% SBE-β-CD in saline can then be sequentially added. For oral gavage, corn oil is also a potential vehicle. It is recommended to keep the proportion of DMSO in the final working solution below 2%, especially for animals that may be weak. For reliable and consistent results, it is best to prepare the working solution fresh on the day of use.
Experimental Protocols & Data
In Vivo Efficacy Studies
The following tables summarize reported in vivo dosages and schedules for BMS-214662 in various mouse xenograft models. It is crucial to note that optimal dosage and schedule may vary depending on the specific cell line, animal strain, and experimental endpoint.
| Tumor Model | Cell Line | Administration Route | Dosage | Schedule | Observed Efficacy |
| Colon Carcinoma | HCT-116 | i.v. | 250 mg/kg | Single dose | Increased number of apoptotic cells in tumors. |
| i.p. | 300 mg/kg | Single dose | Increased number of apoptotic cells in tumors. | ||
| p.o. | 400 mg/kg | Single dose | Increased number of apoptotic cells in tumors. | ||
| p.o. & i.p. | 400 mg/kg | Daily for 2 days (Day 1 p.o., Day 2 i.p.) | Increased number of apoptotic cells in tumors. | ||
| Not Specified | ~75 mg/kg | Not Specified | Dose required to kill 90% of clonogenic tumor cells. | ||
| Bladder Carcinoma | EJ-1 | Not Specified | ~100 mg/kg | Not Specified | Dose required to kill 90% of clonogenic tumor cells. |
| Colon Carcinoma | HT-29 | Parenteral or p.o. | Not Specified | Not Specified | Curative responses observed. |
| Pancreatic Carcinoma | MiaPaCa | Parenteral or p.o. | Not Specified | Not Specified | Curative responses observed. |
| Lung Carcinoma | Calu-1 | Parenteral or p.o. | Not Specified | Not Specified | Curative responses observed; no obvious schedule dependency noted. |
Note: "Not Specified" indicates that the cited literature confirms efficacy but does not provide detailed dosage and schedule information. Researchers should perform dose-finding studies to determine the optimal parameters for their specific model.
Key Experimental Methodologies
Human Tumor Xenograft Model:
-
Cell Culture: Culture the desired human tumor cell line (e.g., HCT-116, HT-29, MiaPaCa-2, Calu-1) under standard conditions.
-
Animal Model: Use immunocompromised mice, such as athymic nude or NOD/SCID mice, to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a medium/Matrigel mixture) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-200 mm³). Monitor tumor volume regularly using caliper measurements.
-
Treatment: Once tumors have reached the desired size, randomize animals into treatment and control groups. Administer BMS-214662 according to the planned dosage, route, and schedule. The control group should receive the vehicle used for drug formulation.
-
Endpoint Analysis: Monitor tumor growth, animal body weight, and overall health throughout the study. At the end of the study, tumors can be excised for further analysis, such as histology, immunohistochemistry, or molecular analysis.
Visualizing Pathways and Workflows
To aid in the understanding of the experimental processes and the compound's mechanism of action, the following diagrams have been generated.
Caption: Dual mechanism of action of BMS-214662.
Caption: General workflow for in vivo efficacy studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant anti-tumor effect observed | - Insufficient dosage- Inappropriate administration schedule- Tumor model is resistant- Poor drug formulation/solubility | - Perform a dose-escalation study to find the maximum tolerated dose (MTD).- Test different administration schedules (e.g., daily, every other day, weekly).- Confirm the sensitivity of your cell line to BMS-214662 in vitro before starting in vivo experiments.- Ensure the drug is fully dissolved in the vehicle. Prepare fresh formulations for each administration. |
| Excessive toxicity (e.g., significant weight loss, mortality) | - Dosage is too high- Vehicle toxicity- Off-target effects | - Reduce the dosage and/or the frequency of administration.- Run a control group with only the vehicle to assess its toxicity.- Monitor animals closely for clinical signs of toxicity and consider humane endpoints. |
| High variability in tumor growth within groups | - Inconsistent number of viable cells injected- Variation in injection technique- Health status of the animals | - Ensure accurate cell counting and viability assessment before implantation.- Standardize the injection procedure to ensure consistent tumor cell delivery.- Use healthy animals of a similar age and weight. |
| Drug precipitation in the formulation | - Poor solubility of BMS-214662 in the chosen vehicle- Incorrect preparation method | - Test different vehicle compositions. The use of co-solvents like DMSO, PEG300, or SBE-β-CD can improve solubility.- Ensure the stock solution is clear before adding co-solvents. Gentle warming and sonication may aid dissolution. |
References
- 1. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitors. Preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting BMS-214662 solubility issues for assays
Welcome to the technical support center for BMS-214662. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving BMS-214662. What is the recommended solvent?
A1: For preparing a high-concentration stock solution for in vitro assays, we recommend using anhydrous Dimethyl Sulfoxide (DMSO). BMS-214662 is soluble in DMSO at concentrations of at least 100 mg/mL.[1] It is crucial to use a fresh, unopened bottle of DMSO, as this solvent is hygroscopic and absorbed water can significantly reduce the solubility of hydrophobic compounds.[1] For in vivo studies, a mixed solvent system is typically required (see Q5).
Q2: My BMS-214662 precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous buffer or medium. Here are several strategies to prevent precipitation:
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilutions in your cell culture medium.
-
Rapid Mixing: When adding the BMS-214662 solution (either the stock or a pre-dilution) to the final volume of media, ensure rapid mixing or vortexing to quickly disperse the compound and avoid localized high concentrations that can lead to precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also contribute to solubility issues.
-
Serum Concentration: If using a serum-containing medium, the proteins in the serum can sometimes help to stabilize the compound and prevent precipitation. Consider if your experimental conditions allow for the presence of serum.
Q3: I see a precipitate in my cell culture plate after incubating with BMS-214662. What could be the cause?
A3: Precipitation in the culture plate after incubation can be due to several factors:
-
Delayed Precipitation: The compound may have initially dissolved but precipitated out of the aqueous medium over time due to instability at 37°C.
-
Interaction with Media Components: BMS-214662 could be interacting with salts, proteins, or other components in your specific cell culture medium, leading to the formation of an insoluble complex.
-
Temperature Shifts: Repeatedly moving plates between the incubator and a microscope can cause temperature fluctuations that may lead to precipitation of less soluble compounds.
-
Evaporation: If the incubator has low humidity, evaporation from the wells can increase the concentration of all components, including BMS-214662, potentially exceeding its solubility limit in the medium.
Q4: Can I sonicate or heat my BMS-214662 solution to get it to dissolve?
A4: Gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to aid the dissolution of BMS-214662 in the initial solvent (e.g., DMSO).[1] However, be cautious with heating as it could potentially degrade the compound. If you observe precipitation after adding the compound to your aqueous medium, sonication of the final solution is generally not recommended as it can damage cells.
Solubility Data
The following table summarizes the known solubility of BMS-214662 in common solvents for both in vitro and in vivo applications.
| Solvent/Vehicle | Application | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | In Vitro | ≥ 100 mg/mL (204.24 mM) | Use fresh, anhydrous DMSO for best results.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo | ≥ 2.5 mg/mL (5.11 mM) | Prepare fresh daily. Add components sequentially and mix well at each step.[1] |
| 10% DMSO, 90% Corn Oil | In Vivo | ≥ 2.5 mg/mL (5.11 mM) | Prepare fresh daily. |
| Methanol | N/A | Slightly soluble | Not recommended as a primary solvent for biological assays due to toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM BMS-214662 Stock Solution in DMSO for In Vitro Assays
Materials:
-
BMS-214662 (MW: 489.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh out the desired amount of BMS-214662 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 48.96 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, you can gently warm the tube in a 37°C water bath or sonicate for short periods until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -80°C should be stable for up to 2 years.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 100 mM BMS-214662 stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in your complete cell culture medium. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate solution by adding 10 µL of the 100 mM stock to 990 µL of pre-warmed (37°C) complete cell culture medium. Mix immediately by vortexing or inverting.
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture wells containing pre-warmed medium to achieve the desired final concentration. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium in a well to get a final concentration of 10 µM.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay to ensure it remains at a non-toxic level (typically <0.5%).
Visualizations
Experimental Workflow: Preparing BMS-214662 for In Vitro Assays
Caption: Workflow for preparing BMS-214662 solutions for cell-based assays.
Signaling Pathway 1: Farnesyltransferase Inhibition
BMS-214662 was initially developed as a potent inhibitor of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of Ras proteins. By attaching a farnesyl group, FTase enables Ras to localize to the cell membrane, a prerequisite for its activation and downstream signaling that promotes cell proliferation and survival.
References
Short half-life of BMS-214662 and experimental design
Welcome to the technical support center for BMS-214662. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving this farnesyltransferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-214662?
A1: BMS-214662 is a potent, nonpeptide, small molecule inhibitor of human farnesyltransferase (FT).[1][2] It was initially developed to block the farnesylation of proteins like Ras, which is crucial for their proper localization and function in cell signaling pathways.[3] By inhibiting farnesyltransferase, BMS-214662 was expected to disrupt oncogenic Ras signaling.
However, more recent research has uncovered an additional mechanism of action. BMS-214662 also functions as a molecular glue, inducing the E3 ubiquitin ligase TRIM21 to mediate the proteasomal degradation of multiple nucleoporin proteins.[4][5] This leads to the inhibition of nuclear export and ultimately contributes to its cytotoxic effects.
Q2: Why is the short half-life of BMS-214662 a critical factor in experimental design?
A2: The mean biological half-life of BMS-214662 is approximately 1.55 hours. This short half-life means that the compound is rapidly eliminated from the system. Consequently, the inhibition of farnesyltransferase is transient, with enzyme activity recovering as the plasma concentration of the drug declines. This rapid clearance necessitates careful consideration of the dosing schedule to maintain a biologically effective concentration over the desired experimental period.
Q3: What are the key signaling pathways affected by BMS-214662?
A3: The primary intended pathway is the Ras signaling cascade, which is dependent on farnesylation for the membrane localization of Ras proteins. However, studies have shown that BMS-214662 can induce apoptosis without inhibiting the MAPK signaling pathway. The induction of apoptosis is associated with the loss of mitochondrial membrane potential, conformational changes in Bax and Bak, a reduction in Mcl-1 levels, and the activation of caspases 9 and 3. Furthermore, its activity as a molecular glue implicates the TRIM21-mediated ubiquitin-proteasome pathway and the regulation of nuclear export.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of expected downstream effects on Ras signaling (e.g., no change in p-ERK). | 1. Suboptimal drug concentration due to short half-life. 2. Cell line specific resistance or alternative prenylation. 3. BMS-214662 may induce apoptosis independent of MAPK pathway inhibition in your cell line. | 1. Increase dosing frequency or use a continuous infusion experimental setup to maintain an effective concentration. 2. Confirm farnesyltransferase inhibition using a direct assay (see Experimental Protocols). Consider that some proteins, like K-Ras, can be alternatively geranylgeranylated. 3. Assess markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to determine if an alternative mechanism is active. |
| High levels of cell death observed at low concentrations. | 1. The cell line may be highly sensitive to the apoptotic effects of BMS-214662. 2. The cytotoxic effect may be driven by the TRIM21-mediated degradation of nucleoporins. | 1. Perform a dose-response curve to determine the EC50 in your specific cell line and use concentrations at or below this for mechanistic studies. 2. Investigate the expression levels of TRIM21 in your cell line, as higher expression correlates with increased sensitivity. |
| Inconsistent results between experiments. | 1. Variability in drug preparation and storage. 2. Inconsistent timing of sample collection relative to drug administration. | 1. Prepare fresh stock solutions of BMS-214662 in a suitable solvent (e.g., DMSO) for each experiment and store them appropriately. 2. Due to the short half-life, it is critical to adhere to a strict timeline for drug treatment and sample harvesting. |
| Difficulty replicating in vivo tumor regression seen in some studies. | 1. Inadequate dosing schedule to maintain therapeutic concentrations. 2. Tumor model may be resistant. | 1. Consider continuous infusion via osmotic pumps for in vivo studies to counteract the short half-life. Phase I clinical trials explored both 1-hour and 24-hour infusions, with the 24-hour schedule showing more sustained, moderate FT inhibition. 2. Evaluate the Ras mutation status and TRIM21 expression levels of your tumor model. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of BMS-214662 (1-hour infusion)
| Parameter | Mean Value | Standard Deviation |
| Biological Half-Life (t½) | 1.55 h | ± 0.27 h |
| Total Body Clearance | 21.8 L/h/m² | ± 10.8 L/h/m² |
| Apparent Volume of Distribution (Vss) | 31.5 L/m² | ± 12.9 L/m² |
| Maximum Plasma Concentration (Cmax) at 200 mg/m² | 6.57 µg/mL | ± 2.94 µg/mL |
Data from a Phase I clinical trial of a 1-hour intravenous infusion.
Table 2: Farnesyltransferase Inhibition in Peripheral Blood Mononuclear Cells (PBMCs)
| Infusion Schedule | Dose | Peak Inhibition | Duration of Significant Inhibition (>80%) |
| 1-hour | 209 mg/m² | > 80% | ≤ 6 hours |
| 24-hour | 275 mg/m² | > 40% | 24 hours |
Data from a Phase I study comparing 1-hour and 24-hour infusions.
Experimental Protocols
1. Assessment of Farnesyltransferase (FT) Inhibition in Cultured Cells
-
Objective: To confirm the biological activity of BMS-214662 by measuring the inhibition of protein farnesylation.
-
Methodology:
-
Cell Culture: Plate cells of interest at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of BMS-214662 (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 12, 24 hours).
-
Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for the unprenylated form of a farnesyltransferase substrate, such as HDJ-2 or Lamin B. An accumulation of the unprenylated form indicates FT inhibition.
-
Probe for total protein as a loading control.
-
-
Densitometry: Quantify band intensities to determine the percentage of FT inhibition relative to the vehicle control.
-
2. In Vitro Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by BMS-214662.
-
Methodology:
-
Cell Treatment: Treat cells with BMS-214662 at various concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Annexin V and Propidium Iodide (PI) Staining:
-
Harvest cells, including any floating cells in the media.
-
Wash with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
-
Visualizations
Caption: Inhibition of the farnesyltransferase pathway by BMS-214662.
Caption: Molecular glue mechanism of BMS-214662 via TRIM21.
Caption: Troubleshooting logic for BMS-214662 experiments.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase I pharmacokinetic and pharmacodynamic study of weekly 1-hour and 24-hour infusion BMS-214662, a farnesyltransferase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: BMS-214662 Formulations and Ethyl Methanesulfonate (EMS)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for ethyl methanesulfonate (EMS) formation in BMS-214662 formulations.
Frequently Asked Questions (FAQs)
Q1: What is the potential for ethyl methanesulfonate (EMS) formation in BMS-214662 formulations?
A1: The potential for EMS formation exists in BMS-214662 formulations, particularly in parenteral solutions that contain ethanol. BMS-214662 is a methanesulfonate (mesylate) salt.[1][2] The formation of EMS, a known mutagen, can occur through the reaction of residual free methanesulfonic acid (MSA) from the active pharmaceutical ingredient (API) synthesis with ethanol used as a solubilizer or stabilizer in the formulation.[1][3]
Q2: Have there been studies on EMS formation in BMS-214662?
A2: Yes, studies have investigated the formation of EMS in the BMS-214662 mesylate drug substance and its parenteral formulation.[1] These studies confirmed the presence of low levels of EMS in the drug substance and evaluated the potential for further formation in the drug product.
Q3: What are the regulatory limits for genotoxic impurities like EMS?
A3: Regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established strict guidelines for controlling genotoxic impurities in pharmaceutical products. The concept of the Threshold of Toxicological Concern (TTC) is often applied, which for most genotoxic impurities is an acceptable daily intake of 1.5 µ g/day for lifetime exposure.
Q4: What analytical methods are recommended for detecting EMS in BMS-214662 formulations?
A4: A sensitive and specific gas chromatography/mass spectrometric (GC/MS) method has been successfully used to investigate the formation and hydrolysis of EMS in this compound drug substance and parenteral formulations. Other analytical techniques such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or mass spectrometry, often involving a derivatization step, can also be employed for the determination of EMS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Detection of EMS in a new batch of BMS-214662 API | Residual methanesulfonic acid from the synthesis reacting with residual ethanol. | Quantify the level of EMS using a validated analytical method (e.g., GC/MS). Compare the results against established acceptance criteria based on regulatory guidelines and the daily dose of the drug. |
| Increase in EMS levels during stability studies of the drug product | The reaction between free methanesulfonic acid in the API and ethanol in the formulation is progressing over time. | Conduct a thorough investigation to determine the rate of formation. Evaluate the impact of storage conditions (temperature, humidity). Consider reformulation with a different solvent or salt form if the increase is significant. A study on BMS-214662 showed no significant increase after 18 weeks at 25°C or six weeks at 60°C. |
| Inconsistent or non-reproducible EMS results | Analytical method variability, sample preparation issues, or instrument malfunction. | Verify the performance of the analytical method (e.g., system suitability, calibration). Review sample preparation procedures for consistency. Ensure proper instrument maintenance and calibration. |
| EMS levels exceeding the acceptable limit | Inadequate control of residual reactants in the API synthesis or inappropriate formulation composition. | Re-evaluate the API manufacturing process to minimize residual methanesulfonic acid and ethanol. Assess the necessity of ethanol in the formulation and explore alternative excipients. |
Data Presentation
Table 1: Reported Levels of EMS in BMS-214662 and Regulatory Limits
| Parameter | Value | Reference |
| EMS in BMS-214662 Drug Substance | 0.3 µg/g - 0.8 µg/g | |
| Threshold of Toxicological Concern (TTC) for Genotoxic Impurities | 1.5 µ g/day (for lifetime exposure) |
Table 2: Kinetic Data for EMS Hydrolysis at 25°C
| Matrix | Pseudo-First Order Rate Constant (min⁻¹) | Reference |
| Water | 2.35 x 10⁻⁴ | |
| Undiluted Drug Product | 67.4 x 10⁻⁴ | |
| Diluted Drug Product (with 5% dextrose) | 1.32 x 10⁻⁴ |
Experimental Protocols
Protocol 1: Determination of EMS in BMS-214662 by GC/MS
This protocol is a summary based on the methodology described for the analysis of EMS in BMS-214662 formulations.
-
Sample Preparation:
-
Accurately weigh a known amount of the BMS-214662 drug substance or parenteral formulation.
-
Dissolve the sample in a suitable solvent that is free of EMS and does not interfere with the analysis.
-
Prepare a series of calibration standards of EMS in the same solvent.
-
Prepare quality control (QC) samples at different concentrations.
-
-
GC/MS System and Conditions:
-
Gas Chromatograph: Agilent or equivalent.
-
Column: DB-624 or equivalent capillary column (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimize for the separation of EMS from other components.
-
Mass Spectrometer: Agilent or equivalent single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for EMS.
-
-
Analysis:
-
Inject a fixed volume of the prepared samples, standards, and QCs into the GC/MS system.
-
Integrate the peak area corresponding to EMS.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the EMS standards against their concentrations.
-
Determine the concentration of EMS in the samples using the calibration curve.
-
Mandatory Visualizations
Caption: Potential formation pathway of Ethyl Methanesulfonate (EMS) in BMS-214662 formulations.
Caption: Experimental workflow for the determination of EMS in BMS-214662 formulations by GC/MS.
Caption: Troubleshooting decision tree for managing EMS in BMS-214662 formulations.
References
Managing off-target effects in BMS-214662 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-214662. The content is designed to address specific issues related to managing its complex mechanism of action and potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are using BMS-214662 as a farnesyltransferase inhibitor (FTI), but we are observing cytotoxic effects that don't seem to correlate with Ras farnesylation status. What could be the reason for this?
A1: While BMS-214662 is a potent inhibitor of farnesyltransferase (FTase), recent studies have revealed a distinct, and often more dominant, mechanism of action. BMS-214662 functions as a "molecular glue," inducing the E3 ubiquitin ligase TRIM21 to target and degrade nucleoporins.[1][2] This leads to the inhibition of nuclear export and ultimately, apoptosis.[1][2] Therefore, the cytotoxicity you are observing may be independent of its effects on Ras signaling and instead be driven by the TRIM21-mediated degradation of the nuclear pore complex. The cytotoxic effects of BMS-214662 have been shown to strongly correlate with high TRIM21 expression in cancer cell lines.[1]
Q2: What is the expected downstream signaling impact of BMS-214662-induced apoptosis?
A2: Treatment with BMS-214662 has been shown to induce apoptosis through the intrinsic mitochondrial pathway. Key events include the proapoptotic conformational changes of Bax and Bak, a reduction in the levels of the anti-apoptotic protein Mcl-1, and the subsequent activation of caspases 9 and 3. This leads to a loss of mitochondrial membrane potential and phosphatidylserine exposure on the cell surface. Interestingly, the general caspase inhibitor Z-VAD-fmk does not completely prevent BMS-214662-induced cell death, suggesting a caspase-independent component to its cytotoxic effects.
Q3: At what concentration should I use BMS-214662 to inhibit farnesyltransferase without inducing significant off-target effects?
A3: Low concentrations of BMS-214662 (less than 1 µM) have been shown to effectively prevent the farnesylation of the chaperone marker HDJ-2, a common readout for FTase inhibition. However, given its potent TRIM21-mediated activity, it is challenging to completely separate the FTase inhibition from its effects on nucleoporin degradation. The EC50 for cytotoxicity in sensitive cell lines can be around 100 nM, a concentration at which TRIM21-dependent effects are prominent. To specifically study FTase inhibition, it is crucial to include control compounds, such as BMS-225975 (the N-methyl analog of BMS-214662), which inhibit FTase but do not share the same apoptotic mechanism.
Q4: We are observing resistance to BMS-214662 in our cell line. What are the potential mechanisms of resistance?
A4: Resistance to BMS-214662 can arise from several factors. Given its dual mechanism of action, resistance could be linked to:
-
Low TRIM21 Expression: Since the primary cytotoxic mechanism is dependent on TRIM21, cell lines with low or absent TRIM21 expression are likely to be resistant. CRISPR/Cas9-mediated knockout of TRIM21 has been shown to confer significant resistance to BMS-214662.
-
Alterations in the Nuclear Pore Complex: Genetic disruption of the autoproteolysis domain of NUP98, a key target of BMS-214662-induced degradation, can also lead to resistance.
-
Mutations in Farnesyltransferase: While less likely to be the primary driver of resistance to cytotoxicity, mutations in the farnesyltransferase enzyme could potentially reduce the efficacy of BMS-214662 as an FTI.
Troubleshooting Guides
Issue 1: Inconsistent Apoptotic Response to BMS-214662
| Potential Cause | Troubleshooting Steps |
| Variable TRIM21 expression across cell lines. | 1. Validate TRIM21 Expression: Perform western blotting or qRT-PCR to quantify TRIM21 protein or mRNA levels in your panel of cell lines. 2. Correlate with Sensitivity: Plot the EC50 values for BMS-214662-induced cytotoxicity against TRIM21 expression levels to determine if a correlation exists. |
| Differences in apoptotic pathway components. | 1. Assess Basal Protein Levels: Profile the basal expression levels of key apoptotic regulators like Bax, Bak, Bcl-2, and Mcl-1 in your cell lines. 2. Monitor Protein Dynamics: Following BMS-214662 treatment, perform a time-course analysis of Mcl-1 degradation and Bax/Bak activation using western blotting or conformational-specific antibodies. |
| Cell culture density and confluency. | 1. Standardize Seeding Density: Ensure that all experiments are initiated with a consistent cell seeding density. 2. Maintain Sub-confluent Cultures: Avoid letting cells become over-confluent, as this can alter their sensitivity to apoptotic stimuli. |
Issue 2: Discrepancy Between Farnesylation Inhibition and Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Dominant TRIM21-mediated cytotoxicity. | 1. Use a "Non-Glue" FTI Control: Include an FTI like Lonafarnib or Tipifarnib in your experiments to isolate the effects of FTase inhibition alone. 2. TRIM21 Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate TRIM21 expression and observe the impact on BMS-214662-induced cytotoxicity. A significant reduction in cell death would confirm the dominant role of the TRIM21 pathway. |
| Alternative prenylation pathways. | 1. Assess Geranylgeranylation: In the presence of BMS-214662, some proteins that are normally farnesylated can undergo alternative prenylation by geranylgeranyltransferase I (GGTase-I). Analyze the prenylation status of proteins like RhoB to see if a shift from farnesylation to geranylgeranylation occurs. |
| Inhibition of other farnesylated proteins. | 1. Broad Protein Analysis: The inhibition of farnesylation is not limited to Ras. Other farnesylated proteins involved in cell cycle and survival may be affected. Consider a broader proteomic approach to identify other affected farnesylated proteins. |
Quantitative Data Summary
Table 1: In Vitro Potency of BMS-214662
| Target | Parameter | Value | Reference |
| H-Ras Farnesylation | IC50 | 1.3 nM | |
| K-Ras Farnesylation | IC50 | 8.4 nM | |
| Geranylgeranylation of Ras-CVLL | IC50 | 1.3 µM | |
| Geranylgeranylation of K-Ras | IC50 | 2.3 µM |
Table 2: Select Clinical Trial Dosing and Toxicities
| Trial Type | Dosing Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| Phase I (Solid Tumors) | 1-hour IV infusion every 21 days | 200 mg/m² (recommended Phase II dose) | Nausea, vomiting, diarrhea, transaminitis | |
| Phase I (Solid Tumors) | Weekly 24-hour continuous IV infusion | Not established in the study | - | |
| Phase I (Leukemias/MDS) | 1-hour IV infusion once weekly | 118 mg/m² | Nausea, vomiting, diarrhea, hypokalemia, cardiovascular problems | |
| Phase I (Advanced Cancer) | Combination with paclitaxel and carboplatin | 160 mg/m² | Neutropenia, thrombocytopenia, nausea, vomiting |
Experimental Protocols
Protocol 1: Assessing Protein Farnesylation Inhibition by Western Blot
This protocol uses the inhibition of farnesylation of the molecular chaperone HDJ-2 (also known as DnaJ) as a surrogate marker for FTase activity. Unfarnesylated HDJ-2 exhibits a detectable upward mobility shift on an SDS-PAGE gel compared to its farnesylated counterpart.
Materials:
-
Cell line of interest
-
BMS-214662
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 12%)
-
PVDF membrane
-
Primary antibody against HDJ-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with a dose range of BMS-214662 (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
-
Analysis: Look for a dose-dependent appearance of a slower-migrating band corresponding to unfarnesylated HDJ-2.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol quantifies the percentage of cells undergoing apoptosis following BMS-214662 treatment.
Materials:
-
Cell line of interest
-
BMS-214662
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of BMS-214662 and a vehicle control for the desired time point (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle enzyme-free dissociation buffer.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate gates to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic response to BMS-214662.
Visualizations
Caption: Dual mechanisms of action for BMS-214662.
Caption: Troubleshooting workflow for unexpected BMS-214662 results.
References
Interpreting unexpected results with BMS-214662 treatment
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing BMS-214662. It provides troubleshooting guidance and frequently asked questions to address unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Our understanding of the mechanism of action for BMS-214662 has recently evolved. While initially classified as a farnesyltransferase inhibitor (FTI), it is now recognized as a molecular glue that induces proteasomal degradation of nucleoporins by targeting the E3 ubiquitin ligase TRIM21.[1][2] This new understanding clarifies many previously unexpected results.
Q1: We observe significant cytotoxicity with BMS-214662, but not with other farnesyltransferase inhibitors we've tested. Is this expected?
A1: Yes, this is an expected outcome. The potent cytotoxic and apoptotic effects of BMS-214662 are not primarily due to farnesyltransferase inhibition.[1][3] The cytotoxicity of BMS-214662 is linked to its ability to act as a molecular glue, inducing the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21, which leads to the inhibition of nuclear export and subsequent cell death. Other FTIs that do not share this molecular glue activity will not produce the same potent apoptotic response. A closely related analog, BMS-225975, for instance, has a similar FTI profile but lacks strong apoptotic activity.
Q2: The cytotoxic effect of BMS-214662 in our cancer cell lines does not correlate with their Ras mutation status. Why might this be?
A2: The lack of correlation between Ras mutation status and sensitivity to BMS-214662 is consistent with its primary mechanism of action. The anticancer activity is driven by TRIM21-mediated degradation of nucleoporins, a process independent of Ras signaling. Therefore, the sensitivity of a cancer cell line to BMS-214662 is more likely to correlate with the expression level of TRIM21.
Q3: We are seeing rapid induction of apoptosis in our cell line treated with BMS-214662. What is the known apoptotic pathway?
A3: BMS-214662 is known to be a potent inducer of apoptosis. In B-cell chronic lymphocytic leukemia (B-CLL) cells, treatment with BMS-214662 has been shown to induce the intrinsic mitochondrial pathway of apoptosis. This involves the loss of mitochondrial membrane potential, exposure of phosphatidylserine, pro-apoptotic conformational changes of Bax and Bak, a reduction in Mcl-1 levels, and the activation of caspases 9 and 3.
Q4: We are observing unexpected off-target effects or toxicity in our experiments. What could be the cause?
A4: The primary "off-target" effect, when viewed from the perspective of it being solely an FTI, is its action as a molecular glue targeting TRIM21. The degradation of multiple nucleoporin proteins is a significant cellular event that can lead to widespread downstream consequences, including the disruption of subcellular protein localization. The sensitivity to these effects is strongly correlated with TRIM21 expression. Therefore, varying levels of TRIM21 in different cell lines could lead to a range of observed toxicities.
Q5: Our results with BMS-214662 are inconsistent across different experiments. What factors should we consider?
A5: Several factors could contribute to inconsistent results:
-
TRIM21 Expression Levels: As sensitivity to BMS-214662 is highly dependent on TRIM21 expression, any variability in the expression of this E3 ligase between cell passages or different cell line stocks can lead to inconsistent cytotoxic responses.
-
Cell Health and Density: Ensure consistent cell health and plating densities between experiments, as these can influence cellular responses to treatment.
-
Compound Stability and Storage: BMS-214662 should be stored correctly to maintain its activity. For stock solutions, storage at -80°C for up to two years or -20°C for up to one year is recommended.
-
Experimental Controls: It is crucial to include appropriate controls, such as a vehicle-treated group and a positive control for apoptosis, in every experiment. Comparing the effects of BMS-214662 with a traditional FTI that lacks molecular glue activity can also be informative.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (H-Ras) | 1.3 nM | In vitro | |
| IC50 (K-Ras) | 8.4 nM | In vitro | |
| Selectivity | >1000-fold for farnesyltransferase over geranylgeranyltransferase | In vitro | |
| Apoptotic Induction | 4-10 fold increase in apoptotic index | HCT-116 tumors in mice | |
| Clinical MTD (1-hr infusion) | 118 mg/m² | Patients with acute leukemias and MDS |
Experimental Protocols
General Cell Viability Assay (Example using MTT)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of BMS-214662 in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of BMS-214662. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Farnesylation Inhibition (HDJ-2 Mobility Shift)
-
Cell Treatment and Lysis: Treat cells with BMS-214662 for the desired time. Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HDJ-2 overnight at 4°C. Unfarnesylated HDJ-2 will migrate slower than the farnesylated form.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band shifts between treated and untreated samples to assess the inhibition of farnesylation.
Visualizations
Caption: Mechanism of action for BMS-214662 as a molecular glue.
Caption: A typical experimental workflow for studying BMS-214662 effects.
Caption: A logic diagram for troubleshooting unexpected results with BMS-214662.
References
Improving the therapeutic window of BMS-214662 in combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-214662 in combination therapies. Our goal is to help you improve the therapeutic window and navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-214662?
A1: BMS-214662 has a dual mechanism of action. It is a potent inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous proteins involved in cell signaling, including Ras.[1][2] By inhibiting FTase, BMS-214662 can block the proper localization and function of these proteins, leading to anti-tumor activity.[1] More recently, BMS-214662 has been identified as a molecular glue that induces the degradation of nucleoporins through the E3 ubiquitin ligase TRIM21, leading to cell death.[3][4]
Q2: Why is there interest in combining BMS-214662 with other chemotherapeutic agents?
A2: Combining BMS-214662 with other agents aims to enhance anti-tumor efficacy and overcome potential resistance mechanisms. Preclinical studies have shown sequence-dependent synergy with taxanes like paclitaxel. The rationale for combining with platinum-based agents like cisplatin and carboplatin is based on the potential to overcome resistance mechanisms associated with Ras pathway activation. The broad activity of BMS-214662 against various tumor types also makes it a promising candidate for combination therapies.
Q3: What are the known dose-limiting toxicities (DLTs) of BMS-214662 in clinical trials?
A3: In Phase I clinical trials, the most common DLTs for BMS-214662, both as a single agent and in combination, include nausea, vomiting, diarrhea, and reversible elevation of hepatic transaminases. Neutropenia and thrombocytopenia have also been observed, particularly in combination with myelosuppressive agents like carboplatin.
Q4: Is the anti-tumor activity of BMS-214662 dependent on the Ras mutation status of the cancer cells?
A4: While initially developed to target Ras-mutated cancers, preclinical evidence suggests that the anti-tumor activity of BMS-214662 is not strictly dependent on the presence of a Ras mutation. Its broad-spectrum activity across various cell lines with different histological origins supports this. The newly discovered TRIM21-mediated mechanism also provides a Ras-independent pathway for its cytotoxic effects.
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed in non-cancerous or control cell lines.
-
Possible Cause: The concentration of BMS-214662 may be too high, or the cell line may be particularly sensitive. The TRIM21-dependent mechanism can be potent in cells with high TRIM21 expression, regardless of their cancerous state.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value of BMS-214662 in your specific control cell line to identify a non-toxic concentration range.
-
Check TRIM21 expression levels: If using a cell line with unexpectedly high sensitivity, assess the expression level of TRIM21. High expression could explain the heightened cytotoxic response.
-
Reduce exposure time: Consider shorter incubation times with BMS-214662 to minimize off-target effects or excessive toxicity in sensitive cell lines.
-
Problem 2: Lack of synergistic effect when combining BMS-214662 with paclitaxel.
-
Possible Cause: The sequence of drug administration is critical for achieving synergy between BMS-214662 and paclitaxel.
-
Troubleshooting Steps:
-
Verify the administration sequence: Preclinical data indicates that synergy is most pronounced when paclitaxel is administered before BMS-214662. Ensure your experimental protocol follows this sequence.
-
Optimize the timing interval: The time between paclitaxel and BMS-214662 administration may need optimization. Test various intervals (e.g., 30 minutes, 1 hour, 4 hours) to find the most effective sequence for your cell model.
-
Assess cell cycle effects: Paclitaxel arrests cells in the G2/M phase. Analyze the cell cycle distribution of your cells after paclitaxel treatment to confirm this effect, as it may be a prerequisite for the synergistic action of BMS-214662.
-
Problem 3: Difficulty in confirming farnesyltransferase inhibition in vitro.
-
Possible Cause: The assay may not be sensitive enough, or the timing of the assessment may be suboptimal.
-
Troubleshooting Steps:
-
Use a reliable biomarker: The accumulation of unfarnesylated HDJ-2 (Hsp40) is a commonly used and reliable marker for farnesyltransferase inhibition. Perform a Western blot to detect the shift in molecular weight of HDJ-2.
-
Optimize timing of lysate collection: Farnesyltransferase inhibition is a relatively rapid process. Collect cell lysates at various time points after BMS-214662 treatment (e.g., 1, 4, 8, 24 hours) to determine the optimal window for detecting unfarnesylated HDJ-2.
-
Include positive and negative controls: Use a known farnesyltransferase inhibitor as a positive control and untreated cells as a negative control to validate your assay.
-
Quantitative Data Summary
Table 1: In Vitro Potency of BMS-214662
| Target/Cell Line | Assay | IC50 | Reference |
| H-Ras Farnesylation | Enzyme Inhibition | 1.3 nM | |
| K-Ras Farnesylation | Enzyme Inhibition | 8.4 nM | |
| HCT-116 (Human Colon Carcinoma) | Soft Agar Growth | Potent Inhibition | |
| A2780 (Human Ovarian Carcinoma) | Soft Agar Growth | Potent Inhibition |
Table 2: Maximum Tolerated Doses (MTD) of BMS-214662 in Combination Therapies (Phase I Clinical Trials)
| Combination Agents | BMS-214662 MTD | Administration Schedule | Reference |
| Paclitaxel + Carboplatin | 160 mg/m² | BMS-214662 1-hour IV infusion on Day 1 of a 21-day cycle | |
| Cisplatin | 200 mg/m² | BMS-214662 1-hour IV infusion followed by cisplatin on a 21-day cycle | |
| Paclitaxel | 160 mg/m² | Weekly 1-hour IV infusion of paclitaxel followed by BMS-214662 | |
| Monotherapy (Acute Leukemias) | 118 mg/m² | Weekly 1-hour IV infusion |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of BMS-214662 alone, the combination agent alone, and the combination of both. Include a vehicle-only control. For combination studies, consider the sequence of administration.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curves to determine IC50 values.
Protocol 2: Western Blot for HDJ-2 Farnesylation Status
-
Cell Treatment and Lysis: Treat cells with BMS-214662 for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HDJ-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Farnesylated HDJ-2 will migrate faster than the unfarnesylated form.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with BMS-214662 and/or combination agents for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
References
Cell line-specific sensitivity to BMS-214662
Welcome to the technical support center for BMS-214662. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing BMS-214662 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-214662?
A1: BMS-214662 has a dual mechanism of action. It was initially identified as a potent and selective inhibitor of farnesyltransferase (FTase).[1][2][3] By inhibiting this enzyme, BMS-214662 prevents the farnesylation of proteins, including the Ras family of oncoproteins, which is crucial for their localization to the cell membrane and subsequent signaling activity.[1] More recently, BMS-214662 has been identified as a "molecular glue."[4] In this role, it induces the E3 ubiquitin ligase TRIM21 to mediate the proteasomal degradation of multiple nucleoporin proteins, leading to the inhibition of nuclear export and ultimately cell death.
Q2: What is the difference between BMS-214662 and other farnesyltransferase inhibitors like BMS-225975?
A2: While both are structurally similar tetrahydrobenzodiazepine-based farnesyltransferase inhibitors, BMS-214662 is a significantly more potent inducer of apoptosis. Its N-methyl analog, BMS-225975, is considered a cytostatic agent that does not induce tumor regression to the same extent. The cytotoxicity of BMS-214662 is also linked to its ability to act as a molecular glue targeting nucleoporins via TRIM21, a mechanism not observed with BMS-225975.
Q3: Is the cytotoxic effect of BMS-214662 dependent on the Ras mutation status of a cell line?
A3: No, the presence of a mutant Ras oncogene is not a prerequisite for sensitivity to BMS-214662. It has demonstrated broad-spectrum antitumor activity in human tumor xenografts with diverse histological origins, irrespective of their Ras mutation status.
Q4: What is the recommended solvent and storage condition for BMS-214662?
A4: For stock solutions, it is recommended to store BMS-214662 at -80°C for up to two years or at -20°C for up to one year. The appropriate solvent will depend on the specific experimental requirements, but DMSO is commonly used for in vitro studies.
Troubleshooting Guide
Issue 1: I am not observing the expected level of cytotoxicity in my cell line.
-
Question: Why might my cell line be resistant to BMS-214662? Answer:
-
Low TRIM21 Expression: Recent findings indicate that the cytotoxic effects of BMS-214662 are strongly correlated with high expression of the E3 ligase TRIM21. Cell lines with low or undetectable levels of TRIM21 may exhibit resistance. For instance, C33A cells, which have undetectable TRIM21 levels, are resistant to BMS-214662 unless TRIM21 is overexpressed.
-
Cell Line Specificity: While BMS-214662 has broad-spectrum activity, some cell lines are inherently more resistant. For example, some murine tumor cell lines have shown insensitivity compared to human carcinoma cell lines.
-
Drug Concentration and Exposure Time: Ensure that the concentration and duration of treatment are adequate. Refer to the IC50 values in the table below for guidance on effective concentration ranges for various cell lines.
-
-
Question: How can I confirm that BMS-214662 is active in my experimental setup? Answer: You can perform a Western blot to check for the inhibition of farnesylation. A common marker for this is the chaperone protein HDJ-2. In sensitive cells, treatment with BMS-214662 should lead to an accumulation of the unfarnesylated form of HDJ-2, which can be detected as a shift in its electrophoretic mobility.
Issue 2: I am observing significant off-target effects or toxicity in my experiments.
-
Question: What are the known toxicities associated with BMS-214662? Answer: In clinical trials, the most common side effects observed were reversible transaminitis (elevated liver enzymes), nausea, vomiting, neutropenia, and thrombocytopenia. While these are observed in vivo, they suggest potential areas of off-target effects in vitro, such as impacts on liver-derived cell lines or hematopoietic cells.
-
Question: How can I minimize non-specific toxicity in my cell culture experiments? Answer:
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration that induces the desired effect (e.g., apoptosis) without causing excessive, non-specific cell death.
-
Use Appropriate Controls: Include vehicle-only (e.g., DMSO) controls to distinguish the effects of the compound from those of the solvent.
-
Consider Exposure Time: Shortening the exposure time may reduce off-target effects while still allowing for the primary mechanism of action to take effect.
-
Data Presentation
Table 1: Cell Line-Specific Sensitivity to BMS-214662 (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| H-Ras transformed rodent cells | - | Potent Inhibition | Near complete inhibition of soft agar growth at 150 nM. |
| A2780 | Human Ovarian Carcinoma | Potent Inhibition | Near complete inhibition of soft agar growth at 150 nM. |
| HCT-116 | Human Colon Carcinoma | Potent Inhibition | Near complete inhibition of soft agar growth at 150 nM. |
| K-Ras transformed rodent cells | - | Moderate Inhibition | Requires 600 nM for complete inhibition of soft agar growth. |
| MiaPaCa-2 | Human Pancreatic Carcinoma | Moderate Inhibition | Requires 600 nM for complete inhibition of soft agar growth. |
| Jurkat | T-cell Leukemia | Highly Sensitive | TRIM21 knockout leads to full resistance. |
| OCI-AML-3 | Acute Myeloid Leukemia | Highly Sensitive | TRIM21 knockout leads to >100-fold increase in EC50. |
Experimental Protocols
1. Assessment of Protein Farnesylation Inhibition via Western Blot
-
Objective: To confirm the inhibitory activity of BMS-214662 on farnesyltransferase in treated cells.
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of BMS-214662 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against HDJ-2. This protein shows a mobility shift upon inhibition of farnesylation. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of a slower-migrating band for HDJ-2 indicates the accumulation of its unfarnesylated form.
-
2. Apoptosis Induction Assay
-
Objective: To quantify the induction of apoptosis in cells treated with BMS-214662.
-
Methodology:
-
Cell Treatment: Treat cells with BMS-214662 as described above.
-
Apoptosis Staining: Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated samples compared to the vehicle control. Studies have shown that BMS-214662 induces apoptosis through the loss of mitochondrial membrane potential, activation of caspases 9 and 3, and a reduction in Mcl-1 levels.
-
Visualizations
Caption: Dual mechanisms of action of BMS-214662.
Caption: Troubleshooting workflow for low cytotoxicity.
References
Impact of serum concentration on BMS-214662 activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-214662 in vitro. The information addresses common issues, particularly the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-214662?
A1: BMS-214662 has a dual mechanism of action. It was initially identified as a potent farnesyltransferase inhibitor (FTI)[1]. Farnesyltransferase is a crucial enzyme for the post-translational modification of proteins like Ras, which is involved in cell signaling and proliferation[1]. More recent research has revealed that BMS-214662 also functions as a "molecular glue"[2][3][4]. It induces an interaction between the E3 ubiquitin ligase TRIM21 and nucleoporin proteins (specifically NUP98), leading to the proteasomal degradation of multiple nucleoporins. This disruption of the nuclear pore complex inhibits nuclear export and ultimately triggers apoptosis (programmed cell death).
Q2: Why am I observing a lower-than-expected potency (higher IC50) for BMS-214662 in my cell-based assays?
A2: A significant factor influencing the in vitro potency of BMS-214662 is its high affinity for serum proteins. BMS-214662 has been reported to have a plasma protein binding of approximately 99%. In cell culture media containing fetal bovine serum (FBS) or other sera, the majority of the compound will be bound to proteins like albumin. Only the unbound, free fraction of the drug is available to enter the cells and exert its biological effect. Therefore, the nominal concentration of BMS-214662 added to the culture medium can be significantly higher than the effective concentration at the cellular level.
Q3: How does the serum concentration in my culture medium affect the IC50 of BMS-214662?
A3: The concentration of serum in your cell culture medium will directly impact the apparent IC50 value of BMS-214662. Higher concentrations of serum will lead to increased protein binding, reducing the free fraction of the compound and resulting in a higher apparent IC50 value. Conversely, experiments conducted in low-serum or serum-free media will likely yield lower IC50 values as more of the compound is available to interact with the cells. This is a critical consideration when comparing results across different experiments or laboratories that may use varying serum percentages.
Q4: What are the typical IC50 values for BMS-214662 in cancer cell lines?
A4: The IC50 values for BMS-214662 can vary depending on the cell line and the specific assay conditions (e.g., serum concentration, incubation time). The table below provides a summary of reported IC50 values from a study where cytotoxicity was determined after 72 hours of drug exposure, likely in the presence of a standard serum concentration (e.g., 10% FBS).
| Cell Line | Histology | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.02 µM |
| Calu-1 | Lung Carcinoma | 0.03 µM |
| MiaPaCa-2 | Pancreatic Carcinoma | 0.04 µM |
| A2780 | Ovarian Carcinoma | 0.05 µM |
| PC-3 | Prostate Carcinoma | 0.06 µM |
| NCI/ADR-RES | Ovarian Carcinoma | 0.1 µM |
| P388/ADR | Murine Leukemia | 0.1 µM |
| P388 | Murine Leukemia | 0.1 µM |
| H-ras-transformed NIH3T3 | Murine Fibroblast | 0.1 µM |
| K-ras-transformed NIH3T3 | Murine Fibroblast | 0.1 µM |
| src-transformed NIH3T3 | Murine Fibroblast | 0.1 µM |
| ref-transformed NIH3T3 | Murine Fibroblast | 0.1 µM |
| mos-transformed NIH3T3 | Murine Fibroblast | 0.1 µM |
| sis-transformed NIH3T3 | Murine Fibroblast | 0.1 µM |
| Normal Human Dermal Fibroblasts | Normal | >10 µM |
Data adapted from a study comparing the in vitro cytotoxicity of BMS-214662 and a related compound. The original study should be consulted for detailed experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent Serum Concentration: Different batches of FBS can have varying protein content. Using different serum percentages between experiments will alter the free fraction of BMS-214662. | - Standardize the serum concentration across all experiments. - If possible, use the same batch of serum for a series of related experiments. - Consider performing experiments in low-serum (e.g., 2%) or serum-free media after adapting the cells, and compare the results to those obtained with your standard serum concentration. |
| BMS-214662 appears less potent than expected based on literature. | High Serum Protein Binding: As mentioned, BMS-214662 is highly protein-bound (~99%). The IC50 values reported in the literature may have been determined under different serum conditions. | - Review the experimental details of the literature you are referencing, paying close attention to the serum concentration used. - Perform a dose-response curve in media with a lower serum concentration to see if the potency increases. - If your cell line can be maintained in serum-free media, this will provide an IC50 value that is not influenced by serum protein binding. |
| No cytotoxic effect observed at expected concentrations. | 1. Inactive Compound: Improper storage or handling may have degraded the compound. 2. Cell Line Resistance: The cell line may be inherently resistant to BMS-214662. 3. Insufficient Incubation Time: The cytotoxic effects may not be apparent after a short exposure. | - 1. Compound Integrity: Ensure BMS-214662 is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions. - 2. Positive Control: Test the compound on a sensitive cell line (e.g., HCT-116) to confirm its activity. - 3. Time Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a cytotoxic effect in your cell line. |
| Inconsistent Western blot results for nucleoporin degradation. | 1. Suboptimal Antibody: The antibody may not be specific or sensitive enough. 2. Inefficient Protein Extraction: Nucleoporins may be difficult to extract due to their association with the nuclear envelope. 3. Insufficient Drug Treatment: The concentration or duration of BMS-214662 treatment may not be sufficient to induce detectable degradation. | - 1. Antibody Validation: Validate your primary antibody using positive and negative controls. - 2. Lysis Buffer: Use a lysis buffer containing detergents and protease inhibitors suitable for extracting nuclear proteins. Sonication may be required to ensure complete lysis. - 3. Dose-Response and Time-Course: Perform a dose-response and time-course experiment with BMS-214662 treatment and analyze nucleoporin levels by Western blot to identify the optimal conditions. |
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of BMS-214662 using a colorimetric MTT assay.
Materials:
-
BMS-214662
-
Cell line of interest
-
Complete cell culture medium (with desired serum concentration)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of BMS-214662 in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the BMS-214662 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the BMS-214662 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Nucleoporin Degradation
This protocol outlines the steps to detect the degradation of nucleoporins following treatment with BMS-214662.
Materials:
-
BMS-214662
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against nucleoporins (e.g., NUP98, NUP214) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with BMS-214662 at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis of nuclear proteins.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target nucleoporin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: BMS-214662 dual mechanism of action and the impact of serum binding.
Caption: Experimental workflow for assessing BMS-214662 in vitro activity.
References
Adjusting infusion schedule of BMS-214662 for sustained FT inhibition
Welcome to the technical support center for the farnesyltransferase inhibitor (FTI), BMS-214662. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting infusion schedules for sustained farnesyltransferase (FT) inhibition and to offer troubleshooting support for related experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-214662?
A1: BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTase).[1][2] This enzyme is responsible for the post-translational farnesylation of a variety of proteins, including those in the Ras superfamily of small GTPases. Farnesylation is a crucial step for the proper localization and function of these proteins in cellular signaling pathways.[3] By inhibiting FTase, BMS-214662 prevents the attachment of a farnesyl group to target proteins, thereby disrupting their normal activity and downstream signaling, which can lead to the induction of apoptosis in tumor cells.[1][4]
Q2: How does the infusion schedule of BMS-214662 affect the duration of FT inhibition?
A2: The infusion schedule significantly impacts both the magnitude and duration of FT inhibition.
-
1-Hour Infusion: A 1-hour infusion of BMS-214662 leads to a rapid and high degree of FT inhibition (approximately 80-90%) in peripheral blood mononuclear cells (PBMCs) at the end of the infusion. However, this inhibition is transient, and FTase activity typically returns to near-baseline levels within 24 hours.
-
24-Hour Continuous Infusion: A 24-hour continuous infusion results in a lower peak inhibition of FTase (around 40-60%) but provides a more sustained inhibition over the entire 24-hour period. This prolonged exposure may be more effective for maintaining a therapeutic window and improving the toxicity profile. Preclinical and pharmacodynamic data suggest that the 24-hour infusion schedule is favored for achieving sustained biological activity.
Q3: What are the recommended biomarkers to confirm FT inhibition in my experiments?
A3: The most commonly used biomarkers for assessing FT inhibition are the unprocessed forms of farnesylated proteins. These can be detected by a mobility shift in Western blot analysis.
-
HDJ-2 (Hsp40): Unfarnesylated HDJ-2 migrates slower on an SDS-PAGE gel compared to its farnesylated counterpart. The appearance of this higher molecular weight band is a reliable indicator of FTase inhibition.
-
Prelamin A: Inhibition of farnesylation leads to the accumulation of unprocessed prelamin A, which can also be detected by Western blotting.
Q4: I am not observing sustained FT inhibition with a 1-hour infusion in my cell culture model. What should I do?
A4: This is an expected outcome based on clinical findings. Due to the short biological half-life of BMS-214662 (approximately 1.55 hours), a single short exposure is unlikely to provide sustained inhibition. To achieve sustained FT inhibition in vitro, consider the following:
-
Implement a continuous infusion protocol: Utilize a syringe pump to deliver a low concentration of BMS-214662 to your cell culture over a prolonged period (e.g., 24 hours or longer).
-
Repeated dosing: Alternatively, replace the culture medium with fresh medium containing BMS-214662 at regular intervals (e.g., every 2-4 hours) to mimic a more sustained exposure.
Troubleshooting Guides
Western Blot for FT Inhibition
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No unfarnesylated HDJ-2 or prelamin A band is detected after BMS-214662 treatment. | Insufficient drug concentration or incubation time. | Increase the concentration of BMS-214662 and/or extend the incubation time. Perform a dose-response and time-course experiment to determine optimal conditions for your cell line. |
| Low protein expression in the chosen cell line. | Confirm that your cell line expresses detectable levels of HDJ-2 and/or lamin A. | |
| Ineffective cell lysis. | Use a robust lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Ensure complete cell lysis through sonication or mechanical disruption. | |
| Poor antibody quality. | Use a validated antibody for HDJ-2 or prelamin A. Check the manufacturer's datasheet for recommended dilutions and positive control suggestions. | |
| High background on the Western blot. | Insufficient blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Use a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST). |
| Primary or secondary antibody concentration is too high. | Titrate your antibodies to determine the optimal concentration that provides a strong signal with low background. | |
| Insufficient washing. | Increase the number and duration of washes with TBST between antibody incubations. | |
| Multiple non-specific bands are observed. | Antibody cross-reactivity. | Use a more specific monoclonal antibody if available. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation. | Ensure that protease inhibitors are always included in your lysis buffer and that samples are kept on ice. |
Data Presentation
Table 1: Comparison of BMS-214662 Infusion Schedules and FT Inhibition in Clinical Studies
| Parameter | 1-Hour Infusion | 24-Hour Continuous Infusion | Reference(s) |
| Maximum Tolerated Dose (MTD) | 118 mg/m² (in leukemia patients), 209 mg/m² (in solid tumor patients) | Not identified (up to 300 mg/m² in leukemia patients), 275 mg/m² (in solid tumor patients) | |
| Peak FT Inhibition in PBMCs | ~60-90% | ~40-60% | |
| Duration of FT Inhibition | Recovers to near baseline within 24 hours | Sustained over the 24-hour infusion period | |
| Key Toxicities | Nausea, vomiting, diarrhea, hypokalemia, cardiovascular problems, reversible transaminitis | Generally better tolerated at higher doses, with some gastrointestinal and renal events noted. |
Experimental Protocols
Protocol 1: Western Blot Analysis of HDJ-2 Farnesylation
This protocol provides a method to assess the inhibition of farnesyltransferase by observing the accumulation of unfarnesylated HDJ-2.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of BMS-214662 or vehicle control for the desired duration (e.g., 24 hours for sustained inhibition).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HDJ-2 (follow manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The unfarnesylated form of HDJ-2 will appear as a slower-migrating band above the farnesylated form.
-
Mandatory Visualizations
References
Validation & Comparative
Validating Farnesyltransferase Inhibition: A Comparative Guide to Monitoring HDJ-2
For researchers, scientists, and drug development professionals, accurately determining the efficacy of farnesyltransferase inhibitors (FTIs) is paramount. This guide provides a comparative analysis of methods for validating FTI activity by monitoring the farnesylation status of the chaperone protein HDJ-2, a well-established biomarker for FTI efficacy in both preclinical and clinical settings.
Farnesyltransferase (FTase) is a key enzyme that catalyzes the addition of a farnesyl group to a cysteine residue within a C-terminal CaaX motif of various proteins. This post-translational modification, known as farnesylation, is crucial for the proper localization and function of important signaling proteins, including members of the Ras superfamily.[1] Dysregulation of these signaling pathways is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention.[2]
FTIs are a class of drugs designed to block this farnesylation process, thereby disrupting aberrant signaling and inhibiting tumor growth.[2] Validating the on-target activity of these inhibitors is a critical step in their development. The heat shock protein HDJ-2 (also known as DnaJ) has emerged as a reliable biomarker for assessing FTI activity.[3][4] Inhibition of FTase prevents the farnesylation of HDJ-2, leading to a detectable molecular change.
This guide compares the primary method of monitoring HDJ-2 farnesylation—the mobility shift assay—with an alternative, more advanced technique known as "tagging-via-substrate." We provide detailed experimental protocols, quantitative comparisons where available, and visualizations to aid in the selection of the most appropriate method for your research needs.
Comparison of Methods for Monitoring HDJ-2 Farnesylation
The two main methodologies for assessing the farnesylation status of HDJ-2 are the electrophoretic mobility shift assay and the tagging-via-substrate approach. Each has its own advantages and limitations in terms of sensitivity, complexity, and the type of data generated.
| Feature | Mobility Shift Assay (Western Blot) | Tagging-via-Substrate (TAS) |
| Principle | Detects the change in electrophoretic mobility between farnesylated (processed) and unfarnesylated (unprocessed) HDJ-2. | Metabolic labeling of proteins with a synthetic azido-farnesyl analog, followed by chemoselective ligation to a reporter tag (e.g., biotin). |
| Primary Output | Appearance of a slower-migrating band corresponding to unfarnesylated HDJ-2. | Detection of biotinylated proteins via streptavidin probes, allowing for visualization and affinity purification. |
| Sensitivity | Moderate; dependent on antibody affinity and the resolution of the gel electrophoresis. | High; allows for the detection of a broad range of farnesylated proteins. |
| Quantitative Analysis | Semi-quantitative; based on densitometry of Western blot bands. | Can be quantitative, especially when coupled with mass spectrometry-based proteomics. |
| Complexity | Relatively straightforward and widely used technique. | More complex, requiring chemical synthesis of probes and specialized reagents. |
| Advantages | - Simple and requires standard laboratory equipment.- Directly visualizes the target protein (HDJ-2).- Well-established in clinical trials as a biomarker. | - Enables global profiling of the farnesylated proteome.- Higher sensitivity for detecting farnesylation events.- Can be extended to other post-translational modifications. |
| Disadvantages | - May not be sensitive enough to detect subtle changes in farnesylation.- Limited to the analysis of a single protein at a time. | - Requires specialized chemical probes.- Indirect detection of the target protein.- Protocol is more technically demanding. |
Experimental Protocols
HDJ-2 Mobility Shift Assay via Western Blot
This protocol details the most common method for validating FTI activity by observing the electrophoretic mobility shift of HDJ-2.
a. Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and treat with various concentrations of the FTI or a vehicle control for the desired time (e.g., 24 hours).
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.
-
For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells before resuspending in lysis buffer.
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard method such as the BCA assay.
b. SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing the cell lysate with SDS sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (a 10% gel is often suitable for resolving the farnesylated and unfarnesylated forms of HDJ-2).
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HDJ-2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The unfarnesylated form of HDJ-2 will appear as a distinct, slower-migrating band compared to the farnesylated form.
Tagging-via-Substrate (TAS) for Detection of Farnesylated Proteins
This protocol provides an overview of the TAS method for the global detection of farnesylated proteins, which can be used as an alternative to the HDJ-2 mobility shift assay.
a. Metabolic Labeling
-
Culture cells and treat with an FTI or vehicle control.
-
Inhibit the endogenous synthesis of farnesyl pyrophosphate (FPP) by treating the cells with a statin, such as lovastatin.
-
Metabolically label the farnesylated proteins by incubating the cells with a synthetic azido-farnesyl analog (e.g., F-azide-OH).
b. Cell Lysis and Staudinger Ligation
-
Lyse the cells as described in the Western blot protocol.
-
Perform a Staudinger ligation by incubating the cell lysate with a biotinylated phosphine capture reagent. This reaction selectively ligates the biotin tag to the azido-farnesyl-modified proteins.
-
Remove the unreacted capture reagent by precipitation (e.g., with trichloroacetic acid/acetone).
c. Detection of Biotinylated Proteins
-
Resuspend the protein pellet in SDS sample buffer and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane as described previously.
-
Detect the biotinylated, azido-farnesyl-modified proteins by incubating the membrane with HRP-conjugated streptavidin.
-
Visualize the bands using an ECL substrate. This will reveal all proteins that have been farnesylated during the labeling period.
Visualizing the Farnesylation Pathway and Experimental Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Farnesylation signaling pathway and point of inhibition by FTIs.
Caption: Experimental workflow for the HDJ-2 mobility shift assay.
Caption: Experimental workflow for the Tagging-via-Substrate (TAS) method.
Alternative Biomarkers
While HDJ-2 is a robust and widely used biomarker, other proteins can also be monitored to assess FTI efficacy. Prelamin A is another farnesylated protein whose processing is inhibited by FTIs, leading to the accumulation of its unprocessed form. The choice of biomarker may depend on the specific cell type and the context of the study.
References
- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
A Head-to-Head Battle of Farnesyltransferase Inhibitors: BMS-214662 vs. Lonafarnib
In the landscape of cancer therapeutics, the inhibition of farnesyltransferase (FTase) has been a focal point of research, aiming to disrupt the function of key oncogenic proteins like Ras. Among the numerous farnesyltransferase inhibitors (FTIs) developed, BMS-214662 and lonafarnib have emerged as potent contenders. This guide provides a detailed comparison of their potency and selectivity, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Potency and Selectivity: A Quantitative Comparison
The efficacy of an FTI is determined by its potency in inhibiting FTase and its selectivity over other related enzymes, primarily geranylgeranyltransferase I (GGTase-I). The following tables summarize the key quantitative data for BMS-214662 and lonafarnib.
| Compound | Target | IC50 (nM) | Reference |
| BMS-214662 | H-Ras Farnesylation | 1.3 | [1] |
| K-Ras Farnesylation | 8.4 | [1] | |
| Lonafarnib | Farnesyltransferase (FTase) | 1.9 | [2] |
Table 1: In Vitro Potency of BMS-214662 and Lonafarnib against Farnesyltransferase. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Off-Target | IC50 (µM) | Selectivity (FTase vs. GGTase-I) | Reference |
| BMS-214662 | Geranylgeranylation (Ras-CVLL) | 1.3 | >1000-fold | [1] |
| Geranylgeranylation (K-Ras) | 2.3 | >1000-fold | [1] | |
| Lonafarnib | Geranylgeranyltransferase I (GGTase-I) | >50 | High |
Table 2: In Vitro Selectivity of BMS-214662 and Lonafarnib. Selectivity is crucial to minimize off-target effects. A higher IC50 value against GGTase-I indicates greater selectivity for FTase.
In Vivo Efficacy
BMS-214662:
-
In mouse xenograft models, BMS-214662 has been shown to increase the number of apoptotic cells in tumors.
-
Doses of 75 and 100 mg/kg have demonstrated significant cytotoxicity against HCT-116 and EJ-1 tumor cells, respectively.
Lonafarnib:
-
Lonafarnib has shown efficacy in a wide range of human tumor cell lines in culture and in tumor xenograft models.
-
It has also demonstrated significant therapeutic effects in a mouse model of Hutchinson-Gilford progeria syndrome, a rare genetic disorder.
Mechanism of Action: Targeting the Ras Signaling Pathway
Both BMS-214662 and lonafarnib exert their effects by inhibiting farnesyltransferase, a critical enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Farnesylation involves the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of the target protein. This lipid modification is essential for the proper localization of Ras proteins to the plasma membrane, a prerequisite for their signaling function. By preventing farnesylation, these inhibitors effectively block the Ras signaling cascade, which is often hyperactivated in cancer, leading to uncontrolled cell growth, proliferation, and survival.
References
Cross-Validation of BMS-214662's Anticancer Effects: A Comparative Guide for Researchers
BMS-214662 is a potent, non-sedating benzodiazepine derivative that has demonstrated significant anticancer properties across a variety of preclinical models.[1] Initially developed as a farnesyltransferase inhibitor (FTI), recent research has uncovered a novel mechanism of action, expanding its potential therapeutic applications. This guide provides a comparative overview of BMS-214662's efficacy in different cancer models, details the experimental protocols used for its validation, and contrasts its activity with alternative compounds.
Dual Mechanisms of Anticancer Activity
BMS-214662 exerts its anticancer effects through at least two distinct mechanisms:
-
Farnesyltransferase Inhibition : As a potent FTI, BMS-214662 blocks the farnesylation of several proteins crucial for cell signaling, including the Ras family of oncoproteins.[2] Farnesylation is a critical post-translational modification that anchors these proteins to the cell membrane, a prerequisite for their function in signal transduction pathways that govern cell proliferation and survival.[2][3] By inhibiting this process, BMS-214662 can disrupt these oncogenic signals.[4] It demonstrates high selectivity for farnesyltransferase over related enzymes like geranylgeranyltransferase I.
-
Molecular Glue-Mediated Degradation : More recent studies have identified BMS-214662 as a "molecular glue." In this capacity, it induces the E3 ubiquitin ligase TRIM21 to target multiple nucleoporin proteins for proteasomal degradation. This leads to the inhibition of nuclear export and ultimately triggers cell death. This mechanism is independent of its FTI activity and helps explain the potent apoptotic effects observed with BMS-214662 that were not seen with other FTIs. The cytotoxicity of BMS-214662 has been strongly correlated with high expression of TRIM21 in cancer cells.
Quantitative Data on Anticancer Efficacy
The antitumor activity of BMS-214662 has been validated across numerous human cancer cell lines (in vitro) and in animal xenograft models (in vivo). The compound shows broad-spectrum activity, and notably, its effectiveness is not dependent on the presence of a mutant ras oncogene.
Table 1: In Vitro Anticancer Activity of BMS-214662
| Cancer Type | Model (Cell Line) | Assay Type | Efficacy Metric (IC50) | Key Observations |
| Colon Cancer | HCT-116 | Soft Agar Growth | Potent Inhibition | Rapid inhibition of H-Ras processing. |
| HCT-116/VM46 | Not Specified | Susceptible | Overcomes multi-drug resistance mechanism. | |
| HT-29 | Not Specified | Active | Demonstrates efficacy in colon carcinoma. | |
| Ovarian Cancer | A2780 | Soft Agar Growth | Potent Inhibition | Shows strong potency in inhibiting tumor cell growth. |
| Pancreatic Cancer | MiaPaCa | Not Specified | Active | Effective against pancreatic carcinoma models. |
| Lung Cancer | Calu-1 | Not Specified | Active | Demonstrates significant activity. |
| Bladder Cancer | EJ-1 | Not Specified | Active | Effective against bladder carcinoma models. |
Table 2: In Vivo Antitumor Activity of BMS-214662 in Xenograft Models
| Tumor Type | Host | Administration | Efficacy | Key Observations |
| Colon (HCT-116, HT-29) | Athymic Mice | Parenteral & Oral | Curative Responses | Increased apoptosis observed in treated tumors. |
| Pancreatic (MiaPaCa) | Athymic Mice | Parenteral & Oral | Curative Responses | Significant antitumor activity observed. |
| Lung (Calu-1) | Athymic Mice | Parenteral & Oral | Curative Responses | Activity was not schedule-dependent. |
| Bladder (EJ-1) | Athymic Mice | Parenteral & Oral | Curative Responses | Doses of ~100 mg/kg killed 90% of clonogenic cells. |
| Gastric (N-87) | Athymic Mice | Not Specified | Borderline Activity | Moderate sensitivity observed. |
| Murine Lewis Lung | Conventional Mice | Parenteral & Oral | Insensitive | Murine tumors were generally less sensitive than human tumors. |
| Murine M5076 Sarcoma | Conventional Mice | Parenteral & Oral | Insensitive | Highlights differential sensitivity across tumor origins. |
Comparative Analysis with Alternative Agents
BMS-214662's unique dual mechanism distinguishes it from other compounds.
Table 3: Comparison with Other Farnesyltransferase Inhibitors and Molecular Glues
| Compound | Class | Primary Mechanism | Key Comparative Points |
| BMS-214662 | FTI / Molecular Glue | Farnesyltransferase inhibition; TRIM21-mediated nucleoporin degradation. | Induces potent apoptosis not seen in other FTIs; efficacy linked to TRIM21 expression. |
| Tipifarnib (R115777) | FTI | Farnesyltransferase inhibition. | Blocks H-Ras farnesylation and membrane localization; primarily effective in H-Ras mutant cancers. |
| Lonafarnib (SCH66336) | FTI | Farnesyltransferase inhibition. | One of the first FTIs to enter clinical trials; its activity is limited in cells with alternative prenylation pathways. |
| PRLX-93936 | Molecular Glue | TRIM21-mediated nucleoporin degradation. | Shares the same molecular glue mechanism as BMS-214662, inducing rapid cell death that is dependent on TRIM21. |
| Cisplatin | Cytotoxic Agent | DNA cross-linking. | Studied in combination with BMS-214662; the combination was found to be safe, with disease stabilization observed in some patients. |
Signaling Pathways and Experimental Workflows
Caption: Farnesyltransferase inhibition pathway targeted by BMS-214662.
Caption: Molecular glue mechanism of BMS-214662 via TRIM21.
Caption: General workflow for preclinical evaluation of anticancer compounds.
Experimental Protocols
The methodologies below represent standard protocols for assessing the anticancer efficacy of compounds like BMS-214662.
Cell Viability - MTT Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity following drug treatment.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with a range of concentrations of BMS-214662 and incubated for a specified period (e.g., 48-72 hours). Control wells receive vehicle (e.g., DMSO) only.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The results are used to calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a hallmark of cancer cells, and the ability of a compound to inhibit it.
-
Base Layer: A layer of 0.5-0.6% agar mixed with cell culture medium is poured into 6-well plates and allowed to solidify.
-
Cell Layer: Cancer cells are suspended in a 0.3-0.4% agar/medium mixture and seeded on top of the base layer.
-
Compound Addition: BMS-214662 is added to the top layer at various concentrations.
-
Incubation: Plates are incubated for 2-4 weeks to allow for colony formation. Fresh medium containing the compound may be added periodically.
-
Staining and Analysis: Colonies are stained with a solution like crystal violet. The number and size of colonies are quantified using a microscope or imaging software to determine the inhibitory effect of the compound.
In Vivo Xenograft Tumor Model
This model evaluates the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: A suspension of human tumor cells (e.g., 1-10 million cells) is injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100 mm³).
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. BMS-214662 is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal or intravenous injection) according to a predetermined schedule and dose.
References
A Researcher's Guide to Alternative Farnesyltransferase Inhibitors for Comparative Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative farnesyltransferase inhibitors (FTIs), supported by experimental data and detailed protocols. This information is intended to aid in the selection of appropriate inhibitors for comparative studies in cancer research and other relevant fields.
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of numerous proteins, most notably the Ras family of small GTPases.[1] By attaching a farnesyl pyrophosphate (FPP) moiety to a cysteine residue within a C-terminal "CAAX box" motif, FTase facilitates the membrane localization and subsequent activation of these signaling proteins.[1] Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention.[2] Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block this enzymatic activity, thereby preventing the proper function of Ras and other farnesylated proteins.[3] This guide explores several prominent FTIs, providing a comparative analysis of their performance and detailed methodologies for their evaluation.
Comparative Analysis of Farnesyltransferase Inhibitors
The efficacy and selectivity of FTIs are critical parameters for their use in research and clinical settings. The following table summarizes the in vitro potency of several well-characterized FTIs against their primary target, farnesyltransferase (FTase), and a key off-target enzyme, geranylgeranyltransferase I (GGTase-I). The ratio of GGTase-I to FTase IC50 values serves as an indicator of selectivity, with a higher ratio denoting greater selectivity for FTase.
| Inhibitor | FTase IC50 (nM) | GGTase-I IC50 (nM) | Selectivity (GGTase-I/FTase) |
| Tipifarnib (R115777) | 0.86[4] | >10,000 | >11,627 |
| Lonafarnib (SCH66336) | 1.9 | ~3,500 | ~1,842 |
| L-778,123 | 2 | 98 | 49 |
| BMS-214662 | 1.35 | - | - |
| FTI-277 | 0.5 | - | - |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of FTIs and to design robust comparative studies, it is essential to visualize the relevant signaling pathways and experimental workflows.
Ras Signaling Pathway and FTI Intervention
The diagram below illustrates a simplified Ras signaling cascade. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a signaling cascade that leads to the activation of Ras. Farnesyltransferase (FTase) is crucial for the farnesylation of Ras, enabling its localization to the cell membrane where it can interact with downstream effectors such as Raf, MEK, and ERK, ultimately leading to changes in gene expression that promote cell proliferation and survival. FTIs block the initial farnesylation step, thereby inhibiting the entire downstream cascade.
Caption: Ras signaling pathway and the point of FTI intervention.
Experimental Workflow for FTI Comparison
A typical workflow for the comparative evaluation of different FTIs is depicted below. The process begins with an in vitro enzymatic assay to determine the potency and selectivity of the inhibitors. Promising candidates are then advanced to cell-based assays to assess their effects on cell viability and their ability to inhibit protein prenylation within a cellular context. Finally, the impact on downstream signaling pathways is analyzed to confirm the mechanism of action.
Caption: Experimental workflow for comparing alternative FTIs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Farnesyltransferase Activity Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and is designed to measure the in vitro activity of FTase.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT
-
FTI compounds of interest
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~505-550 nm)
Procedure:
-
Prepare a stock solution of the dansylated peptide substrate in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the FTI compounds in the assay buffer.
-
In each well of the microplate, add the following in order:
-
Assay Buffer
-
FTI solution (or vehicle control)
-
Dansylated peptide substrate (final concentration ~3 µM)
-
FPP (final concentration ~1-9 µM)
-
-
Initiate the reaction by adding recombinant FTase (final concentration ~50 nM).
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at room temperature.
-
The rate of the reaction is determined from the linear portion of the fluorescence increase over time.
-
Calculate the percent inhibition for each FTI concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the FTI concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Protein Prenylation
This protocol is designed to assess the in-cell inhibition of protein farnesylation by monitoring the processing of FTase substrates like prelamin A and HDJ-2. Unprocessed, unfarnesylated forms of these proteins migrate more slowly on an SDS-PAGE gel than their mature, farnesylated counterparts.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
FTI compounds of interest
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-prelamin A, anti-HDJ-2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FTI compounds or vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the ratio of unprocessed to processed forms of prelamin A and HDJ-2.
Cell Viability Assay (MTT/Resazurin)
This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of FTIs.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
FTI compounds of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Absorbance or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the FTI compounds or vehicle control and incubate for a desired period (e.g., 48-72 hours).
-
For MTT assay:
-
Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
-
For Resazurin assay:
-
Add Resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm).
-
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the FTI concentration and fitting the data to a dose-response curve.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the On-Target Effects of BMS-214662: A Comparative Guide to a Novel Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-214662 and a related compound, PRLX-93936, focusing on the genetic validation of their on-target effects. Initially developed as a farnesyltransferase inhibitor, recent groundbreaking research has redefined BMS-214662 as a molecular glue that induces protein degradation. This guide presents the key experimental data that substantiates this new mechanism of action and offers a detailed look at the methodologies used to validate these findings.
Redefining the Mechanism: From Farnesyltransferase Inhibitor to Molecular Glue
BMS-214662's journey from a farnesyltransferase inhibitor to a molecular glue highlights a significant shift in understanding its therapeutic potential. It is now understood that BMS-214662 and a structurally distinct compound, PRLX-93936, act by binding to the E3 ubiquitin ligase TRIM21. This binding event creates a novel protein-protein interaction, "gluing" TRIM21 to nucleoporins, which are essential components of the nuclear pore complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these nucleoporins, ultimately triggering apoptosis in cancer cells.[1][2][3][4] A key nucleoporin involved in this process is NUP98.[1]
Quantitative Comparison of On-Target Effects
The on-target activity of BMS-214662 and PRLX-93936 has been rigorously validated through genetic approaches, primarily utilizing CRISPR/Cas9-mediated knockout of TRIM21. The following table summarizes the half-maximal effective concentration (EC50) values for both compounds in wild-type (WT) and TRIM21 knockout (KO) cancer cell lines, demonstrating the critical dependence of their cytotoxic activity on the presence of TRIM21.
| Compound | Cell Line | Genotype | EC50 | Fold Change (KO/WT) |
| BMS-214662 | Jurkat | WT | ~1 µM | >100 |
| Jurkat | TRIM21 KO | >100 µM | ||
| OCI-AML-3 | WT | ~1 µM | >100 | |
| OCI-AML-3 | TRIM21 KO | >100 µM | ||
| PRLX-93936 | Jurkat | WT | ~100 nM | >500 |
| Jurkat | TRIM21 KO | >50 µM | ||
| OCI-AML-3 | WT | ~100 nM | >500 | |
| OCI-AML-3 | TRIM21 KO | >50 µM |
Experimental Protocols
The genetic validation of BMS-214662 and PRLX-93936's on-target effects relies on two key experimental stages: the genetic modification of the target cell line and the subsequent assessment of drug sensitivity.
CRISPR/Cas9-Mediated Knockout of TRIM21
This protocol outlines the generation of a stable TRIM21 knockout cell line using CRISPR/Cas9 technology.
a. gRNA Design and Plasmid Construction:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the human TRIM21 gene.
-
Clone the designed sgRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
b. Lentiviral Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce the target cancer cell lines (e.g., Jurkat, OCI-AML-3) with the lentiviral particles.
c. Selection and Clonal Isolation:
-
Select for transduced cells using an appropriate antibiotic resistance marker present on the vector (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
d. Knockout Validation:
-
Expand individual clones and extract genomic DNA and protein lysates.
-
Confirm the presence of insertions or deletions (indels) in the TRIM21 gene by Sanger sequencing of the targeted region.
-
Verify the absence of TRIM21 protein expression by Western blotting.
Cell Viability Assay (CellTiter-Glo®)
This protocol details the measurement of cell viability in response to compound treatment.
a. Cell Seeding:
-
Seed wild-type and TRIM21 KO cells in 96-well opaque plates at a predetermined optimal density.
b. Compound Treatment:
-
Prepare a serial dilution of BMS-214662 and PRLX-93936.
-
Treat the cells with a range of concentrations of each compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
c. Luminescence Measurement:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
d. Data Analysis:
-
Subtract the average background luminescence from all measurements.
-
Normalize the data to the vehicle-treated controls to determine the percentage of viable cells.
-
Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic curve.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway and the experimental workflow.
Caption: Signaling pathway of BMS-214662 as a molecular glue.
Caption: Experimental workflow for genetic validation.
References
A Comparative Analysis of BMS-214662 and Other Molecular Glues in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Molecular glues are small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This emerging therapeutic modality offers a powerful strategy to target proteins that have been traditionally considered "undruggable." This guide provides a comparative overview of the molecular glue activity of BMS-214662, a compound that has been identified as a potent inducer of targeted protein degradation, with other notable molecular glue compounds. We present key quantitative data, detailed experimental protocols for assessing molecular glue activity, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Molecular Glue Activity
The efficacy of molecular glues is typically quantified by their ability to induce the degradation of a target protein, measured as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), as well as their impact on cell viability (half-maximal inhibitory concentration, IC50, or half-maximal effective concentration, EC50). The following table summarizes these parameters for BMS-214662 and a selection of other molecular glues targeting different E3 ligases.
| Compound | E3 Ligase | Target Protein(s) | Cell Line | DC50 | Dmax | IC50 / EC50 | Citation(s) |
| BMS-214662 | TRIM21 | Nucleoporins | OCI-AML-3 | - | - | >100-fold increase in EC50 in TRIM21 KO cells | [1][2][3] |
| PRLX-93936 | TRIM21 | Nucleoporins | OCI-AML-3 | - | - | ~100 nM | [1][2] |
| Hydroxy-acepromazine | TRIM21 | Nucleoporins | OCI-AML-3 | - | - | Orders of magnitude less potent than BMS-214662 and PRLX-93936 | |
| HGC652 | TRIM21 | Nucleoporins | - | - | - | Potency appears comparable to PRLX-93936 and BMS-214662 | |
| Thalidomide | CRBN | IKZF1, IKZF3 | MM.1S | - | - | - | |
| Lenalidomide | CRBN | IKZF1, IKZF3 | MM.1S | - | - | - | |
| Pomalidomide | CRBN | IKZF1, IKZF3 | MM.1S | 8.7 nM (Aiolos) | >95% (Aiolos) | - | |
| CC-885 | CRBN | GSPT1 | MOLM-13 | - | - | - | |
| CC-90009 | CRBN | GSPT1 | AML cell lines | - | - | 3 to 75 nM |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of BMS-214662 and the general approach to characterizing molecular glues, the following diagrams illustrate the key biological pathway and a typical experimental workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of molecular glue candidates. Below are methodologies for two key assays cited in the comparison.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement of a compound within a cellular context. The principle is that a protein, when bound to a ligand, becomes more stable and resistant to heat-induced denaturation.
Materials:
-
Cell culture reagents
-
Test compound (e.g., BMS-214662) and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or vehicle at various concentrations for a specified time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a PCR plate.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
The band intensities are quantified and plotted against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a widely used method to determine the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells in culture
-
Opaque-walled multiwell plates (e.g., 96-well)
-
Test compound
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only control wells.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for about 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 or EC50 value.
-
References
Comparative Efficacy of BMS-214662 in Ras-Mutated vs. Ras-Wildtype Cancer Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of BMS-214662 in cancer cell lines with varying Ras mutation statuses. BMS-214662, initially developed as a potent farnesyltransferase inhibitor (FTI), has demonstrated broad-spectrum anti-tumor activity. This document summarizes key experimental findings, details the methodologies employed, and explores the evolving understanding of its mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
BMS-214662 exhibits significant cytotoxic effects across a range of cancer cell lines, irrespective of their Ras mutation status. While it was designed to inhibit the farnesylation of Ras proteins, a critical step for their membrane localization and function, emerging evidence suggests a more complex mechanism of action. Recent studies have identified BMS-214662 as a molecular glue that induces the degradation of nucleoporins through the E3 ubiquitin ligase TRIM21, leading to apoptosis. This dual mechanism may explain its broad efficacy. This guide presents available quantitative data on its cytotoxic activity, details the experimental protocols to assess its effects, and provides visual representations of its signaling pathways.
Data Presentation: Cytotoxicity of BMS-214662
| Cell Line | Cancer Type | Ras Status | Efficacy Metric (e.g., IC50/GI50) | Reference |
| HCT-116 | Colon Carcinoma | KRAS G13D Mutant | Potent Inhibition in soft agar growth assays | [1] |
| A2780 | Ovarian Carcinoma | Ras Wildtype | Potent Inhibition in soft agar growth assays | [1][2] |
| Rodent Fibroblasts | Fibroblast | H-Ras Transformed | Phenotype Reversal | [1] |
| Rodent Fibroblasts | Fibroblast | K-Ras Transformed | No Phenotype Reversal | [1] |
Note: Specific IC50/GI50 values from a comparative screen are not available in the public domain. The table reflects qualitative descriptions of potency from preclinical studies.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of BMS-214662 are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (Ras-mutated and Ras-wildtype)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
BMS-214662
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of BMS-214662 for the desired time period (e.g., 48-72 hours). Include a vehicle-only control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Anchorage-Independent Growth Assay (Soft Agar Colony Formation Assay)
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
BMS-214662
-
Agarose (low melting point)
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agarose in complete growth medium in each well of a 6-well plate and allow it to solidify.
-
Harvest and resuspend cells in complete growth medium containing 0.3% agarose and the desired concentration of BMS-214662.
-
Plate the cell-agarose mixture on top of the base layer.
-
Allow the top layer to solidify and then add complete growth medium to each well to prevent drying.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with fresh medium every 3-4 days.
-
Stain the colonies with crystal violet and count the number of colonies using a microscope.
Western Blot Analysis for Ras Processing
This technique is used to assess the inhibition of farnesyltransferase activity by observing the processing of Ras proteins. Unprocessed Ras migrates slower on an SDS-PAGE gel.
Materials:
-
Cancer cell lines
-
BMS-214662
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against Ras (e.g., pan-Ras or isoform-specific)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with BMS-214662 for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for a shift in the molecular weight of Ras, indicating a lack of farnesylation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with BMS-214662.
Caption: Farnesyltransferase Inhibition Pathway of BMS-214662.
Caption: TRIM21-Mediated Nucleoporin Degradation by BMS-214662.
Caption: Experimental Workflow for Soft Agar Colony Formation Assay.
Conclusion
BMS-214662 is a promising anti-cancer agent with a complex mechanism of action that extends beyond its initial design as a farnesyltransferase inhibitor. Its ability to induce apoptosis in a broad range of cancer cell lines, regardless of their Ras mutation status, is a significant finding. The discovery of its role as a molecular glue targeting TRIM21 provides a compelling explanation for this broad efficacy. Further research, particularly studies that provide comprehensive quantitative data on its cytotoxicity across a diverse panel of well-characterized cancer cell lines, is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from treatment. This guide serves as a valuable resource for researchers investigating the therapeutic utility of BMS-214662 and other molecular glues in oncology.
References
Validating TRIM21's Crucial Role in BMS-214662-Induced Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and supporting experimental data to validate the essential role of the E3 ubiquitin ligase TRIM21 in the cytotoxic effects of the farnesyltransferase inhibitor, BMS-214662. Recent studies have unveiled a novel mechanism of action for BMS-214662, identifying it as a molecular glue that co-opts TRIM21 to induce the degradation of nucleoporins, leading to cancer cell death. This guide summarizes the key quantitative data, details the experimental protocols used for this validation, and visualizes the underlying molecular pathways and experimental workflows.
Data Presentation: TRIM21 is Essential for BMS-214662 Cytotoxicity
The cytotoxic efficacy of BMS-214662 is profoundly dependent on the presence of TRIM21. In cancer cell lines with TRIM21 knocked out via CRISPR/Cas9, a dramatic increase in the half-maximal effective concentration (EC50) is observed, indicating significant resistance to the drug. In contrast, a structurally similar analog, BMS-225975, which does not rely on TRIM21 for its activity, shows no significant change in cytotoxicity in TRIM21 knockout cells.
| Cell Line | Genotype | BMS-214662 EC50 (µM) | BMS-225975 EC50 (µM) | Fold Change in BMS-214662 EC50 (KO vs. WT) |
| Jurkat | Wild-Type (WT) | ~0.1 | >10 | >100-fold |
| Jurkat | TRIM21 Knockout (KO) | >10 | >10 | |
| OCI-AML-3 | Wild-Type (WT) | ~0.1 | Not Tested | >100-fold |
| OCI-AML-3 | TRIM21 Knockout (KO) | >10 | Not Tested |
Note: EC50 values are estimated from graphical data presented in the source publication. The key finding is the dramatic rightward shift of the dose-response curve in TRIM21 KO cells, signifying a greater than 100-fold increase in the concentration of BMS-214662 required to achieve the same cytotoxic effect.
Experimental Protocols
Detailed methodologies for the key experiments that validate the role of TRIM21 in BMS-214662-induced cytotoxicity are provided below.
CRISPR/Cas9-Mediated Knockout of TRIM21
This protocol outlines the generation of TRIM21 knockout cell lines to investigate the dependency of BMS-214662 cytotoxicity on TRIM21 expression.
-
Cell Lines: Jurkat and OCI-AML-3 cells.
-
gRNA Design and Synthesis: Single guide RNAs (sgRNAs) targeting an early exon of the TRIM21 gene were designed to introduce frameshift mutations, leading to a functional knockout. The following gRNA sequences were used:
-
gRNA 1: 5'-CACCGGATCTCAATGCACTGGAGAA-3'
-
gRNA 2: 5'-AAACTTCTCCAGTGCATTGAGATCC-3'
-
-
Lentiviral Transduction:
-
Lentiviral particles encoding Cas9 and the TRIM21-targeting gRNAs were produced in HEK293T cells.
-
Jurkat and OCI-AML-3 cells were transduced with the lentiviral particles.
-
Transduced cells were selected using puromycin to enrich for cells expressing the CRISPR/Cas9 machinery.
-
-
Clonal Selection and Validation:
-
Single-cell clones were isolated by limiting dilution.
-
Genomic DNA was extracted from individual clones, and the targeted region of the TRIM21 gene was amplified by PCR.
-
Sanger sequencing was performed to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western blotting was used to confirm the absence of TRIM21 protein expression in the knockout clones.
-
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.
-
Cell Seeding: Wild-type and TRIM21 knockout cells were seeded in 96-well plates at an appropriate density.
-
Drug Treatment: Cells were treated with a serial dilution of BMS-214662 or the control compound BMS-225975 for 72 hours.
-
Assay Procedure:
-
The CellTiter-Glo® reagent was added to each well.
-
The plate was mixed on an orbital shaker to induce cell lysis.
-
After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence was measured using a plate reader.
-
-
Data Analysis: The luminescent signal from treated cells was normalized to that of vehicle-treated (DMSO) control cells to determine the percentage of cell viability. EC50 values were calculated from the resulting dose-response curves.
Western Blotting for TRIM21 and Nucleoporin Degradation
This technique was used to confirm the knockout of TRIM21 and to assess the degradation of nucleoporins following BMS-214662 treatment.
-
Cell Lysis: Wild-type and TRIM21 knockout cells were treated with BMS-214662 for the indicated times. Cells were then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Membranes were incubated overnight at 4°C with primary antibodies against TRIM21, specific nucleoporins (e.g., NUP98, NUP214), and a loading control (e.g., GAPDH, β-actin).
-
After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified using densitometry software.
Mandatory Visualizations
Signaling Pathway of BMS-214662-Induced Cytotoxicity
Caption: BMS-214662 acts as a molecular glue to induce TRIM21-mediated ubiquitination and subsequent proteasomal degradation of nucleoporins, leading to apoptosis.
Experimental Workflow for Validating TRIM21's Role
Caption: Workflow for generating TRIM21 knockout cells and assessing the impact on BMS-214662-induced cytotoxicity and nucleoporin degradation.
Independent Verification of BMS-214662's Apoptotic Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic mechanism of BMS-214662 with alternative apoptosis-inducing agents, supported by experimental data. We delve into its dual mechanism of action, offering a comprehensive overview for researchers in oncology and drug discovery.
Dual Mechanism of Apoptosis Induction by BMS-214662
Recent independent research has illuminated that BMS-214662, initially identified as a farnesyltransferase inhibitor (FTI), induces apoptosis through two distinct pathways. This dual mechanism sets it apart from other FTIs and traditional chemotherapeutics.
-
Inhibition of Farnesyltransferase and Induction of the Intrinsic Apoptotic Pathway : As an FTI, BMS-214662 disrupts the post-translational modification of proteins crucial for cell signaling and survival, including Ras. This action leads to the upregulation of the pro-apoptotic protein PUMA, activation of Bax and Bak, and downregulation of the anti-apoptotic protein Mcl-1.[1][2] This cascade triggers the loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of caspases, culminating in apoptosis.[1][3]
-
Novel Molecular Glue Activity : A groundbreaking study has identified BMS-214662 as a "molecular glue" that induces the E3 ubiquitin ligase TRIM21 to target nucleoporins for proteasomal degradation.[4] This leads to the inhibition of nuclear export and ultimately, cell death. This mechanism is shared with another cytotoxic agent, PRLX-93936, and is independent of its farnesyltransferase inhibitory activity. The cytotoxicity of BMS-214662 has been shown to strongly correlate with TRIM21 expression levels.
Comparative Analysis of Apoptotic Potency
To contextualize the apoptotic efficacy of BMS-214662, we compare its performance with other relevant compounds.
| Compound | Mechanism of Action | Cell Line | IC50 / % Apoptosis | Reference |
| BMS-214662 | Farnesyltransferase Inhibitor; TRIM21-mediated nucleoporin degradation | HCT-116 (Colon) | Potent inducer of apoptosis | |
| Myeloma cell lines | Induces apoptosis | |||
| B-CLL | Induces apoptosis in cladribine-resistant cells | |||
| BMS-225975 | Farnesyltransferase Inhibitor | HCT-116 (Colon) | Weakly apoptotic | |
| PRLX-93936 | TRIM21-mediated nucleoporin degradation | OCI-AML-3 (AML) | EC50 ~100 nM | |
| Cladribine (2CdA) | Nucleoside analog | B-CLL | Resistance observed in some patients |
Experimental Protocols for Mechanism Verification
Detailed methodologies for key experiments cited in the verification of BMS-214662's apoptotic mechanism are provided below.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Methodology:
-
Cell Lysis: Treat cells with BMS-214662 or control compounds for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., PUMA, Bax, Bak, Mcl-1, cleaved Caspase-3, cleaved PARP, TRIM21, Nucleoporins).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with BMS-214662 or control compounds.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: Dual apoptotic pathways of BMS-214662.
Caption: Western Blot experimental workflow.
Caption: Annexin V/PI apoptosis assay workflow.
References
A Comparative Analysis of Farnesyltransferase Inhibitors: Crystal Structures and Potency of BMS-214662 and Other Key Compounds
A deep dive into the structural basis of farnesyltransferase inhibition reveals key molecular interactions that underpin the potency of clinical candidates like BMS-214662. This guide provides a comparative analysis of the crystal structures of farnesyltransferase in complex with various inhibitors, supported by quantitative binding data and detailed experimental protocols for researchers in oncology and drug discovery.
Farnesyltransferase (FTase) has long been a target of interest in cancer therapy due to its critical role in the post-translational modification of the Ras protein, a key player in cell signaling pathways that, when mutated, can lead to uncontrolled cell growth. Farnesyltransferase inhibitors (FTIs) block this modification, thereby interfering with the localization and function of Ras. This guide focuses on the comparative structural analysis of FTase in complex with the potent inhibitor BMS-214662 and other notable FTIs, including Tipifarnib (R115777), Lonafarnib, and FTI-277.
Quantitative Comparison of Farnesyltransferase Inhibitor Potency
The efficacy of various FTIs has been quantified through in vitro enzyme inhibition assays, typically reported as IC50 values, which represent the concentration of an inhibitor required to reduce FTase activity by 50%. The following table summarizes the IC50 values for BMS-214662 and other selected FTIs, providing a clear comparison of their relative potencies.
| Inhibitor | Target | IC50 (nM) | PDB Code |
| BMS-214662 | H-Ras | 1.3 | 1SA5 |
| K-Ras | 8.4 | 1SA5 | |
| Tipifarnib (R115777) | FTase | 0.86 | 1SA4 |
| Lonafarnib (SCH66336) | H-Ras processing | 1.9 | Not specified |
| FTI-277 | FTase | 0.5 | Not specified |
Structural Insights into Inhibitor Binding
Crystal structures of FTase in complex with these inhibitors provide invaluable insights into their mechanisms of action and the structural determinants of their potency and selectivity.
BMS-214662: The crystal structure of rat FTase in complex with BMS-214662 and farnesyl pyrophosphate (FPP) (PDB ID: 1SA5) reveals that BMS-214662 is a nonpeptidomimetic tetrahydrobenzodiazepine that binds in the CaaX peptide binding site of the enzyme.[1] This binding mode is consistent with its competitive inhibition with respect to the protein substrate. The inhibitor forms a ternary complex with FTase and FPP, with the third isoprene unit of FPP contributing to the binding surface of BMS-214662.[1]
Tipifarnib (R115777): Similarly, the crystal structure of human FTase complexed with Tipifarnib and FPP (PDB ID: 1SA4) shows that this quinolone analog also occupies the CaaX peptide binding site, confirming its peptide-competitive mechanism.[1] Both BMS-214662 and Tipifarnib coordinate with the catalytic zinc ion located in the active site.[1]
The overlay of these structures highlights how different chemical scaffolds can effectively mimic the binding of the natural CaaX substrate, leading to potent inhibition. The selectivity of these inhibitors for FTase over the related enzyme geranylgeranyltransferase type I (GGTase-I) can also be rationalized by subtle differences in the active sites of the two enzymes.[1]
Experimental Protocols
Crystallization of FTase-Inhibitor Complexes
The following is a generalized protocol for the co-crystallization of FTase with inhibitors, based on published methods for obtaining the crystal structures of FTase with BMS-214662 and Tipifarnib.
-
Protein Expression and Purification: Recombinant rat or human FTase is expressed in an appropriate system (e.g., Spodoptera frugiperda or Escherichia coli) and purified to homogeneity using standard chromatographic techniques.
-
Complex Formation: The purified FTase is incubated with a molar excess of farnesyl pyrophosphate (FPP) on ice for several hours. Subsequently, the FTI (e.g., BMS-214662 or Tipifarnib) is added to the FTase-FPP mixture and incubated for an additional period to allow for complex formation.
-
Crystallization: The FTase-FPP-inhibitor complex is concentrated and used for crystallization trials. Crystals are typically grown using the hanging drop vapor diffusion method at a controlled temperature (e.g., 17-22 °C). The reservoir solution composition is optimized and may contain precipitants such as polyethylene glycol (PEG) and salts (e.g., ammonium acetate) at a specific pH.
-
Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data are collected at a synchrotron source. The structure is then solved by molecular replacement using a previously determined FTase structure as a search model, followed by refinement.
Farnesyltransferase Activity Assay (IC50 Determination)
The inhibitory potency of compounds is typically determined using an in vitro FTase activity assay. A common method is the scintillation proximity assay (SPA).
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl2, ZnCl2, DTT, [³H]-farnesyl pyrophosphate, and a biotinylated peptide substrate (e.g., biotin-YRASNRSCAIM).
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., BMS-214662) are added to the reaction mixture in a microplate.
-
Enzyme Initiation: The reaction is initiated by the addition of purified FTase enzyme.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and streptavidin-coated SPA beads are added. The beads bind to the biotinylated peptide substrate. When a [³H]-farnesyl group is transferred to the peptide, the radiolabel is brought into close proximity to the scintillant in the bead, generating a light signal that is detected by a microplate scintillation counter.
-
Data Analysis: The signal is measured for each inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the farnesylation signaling pathway targeted by FTIs and a typical experimental workflow for identifying and characterizing these inhibitors.
References
Assessing P-glycoprotein Inhibitory Activity: A Comparative Analysis of BMS-214662 and Tipifarnib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the P-glycoprotein (P-gp) inhibitory activity of two farnesyltransferase inhibitors, BMS-214662 and tipifarnib. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance in cancer and influences the pharmacokinetics of numerous drugs. Understanding the interaction of investigational drugs with P-gp is therefore crucial in drug development.
While both BMS-214662 and tipifarnib have been investigated for their anticancer properties, their effects on P-gp-mediated efflux have not been directly compared in published literature. This guide synthesizes the available experimental data for each compound and provides detailed protocols for assays that can be used to perform such a comparison.
Quantitative Assessment of P-gp Inhibition
A direct comparison of the P-gp inhibitory potency of BMS-214662 and tipifarnib is hampered by the lack of publicly available data for BMS-214662. Extensive searches of the scientific literature did not yield any studies reporting the half-maximal inhibitory concentration (IC50) or other quantitative measures of BMS-214662's activity against P-gp.
In contrast, tipifarnib has been demonstrated to be a potent inhibitor of P-gp. The table below summarizes the available data for tipifarnib.
| Compound | Cell Line | Assay Method | P-gp Substrate | IC50 Value |
| Tipifarnib | CCRF-CEM (human leukemia) | Daunorubicin Efflux Assay | Daunorubicin | < 0.5 µM[1][2] |
| BMS-214662 | Not Available | Not Available | Not Available | No Data Available |
Experimental Protocols for Assessing P-gp Inhibition
To enable researchers to directly compare the P-gp inhibitory activity of BMS-214662 and tipifarnib, this section provides detailed methodologies for two common in vitro assays: the Calcein-AM Efflux Assay and the Rhodamine 123 Accumulation Assay.
Calcein-AM Efflux Assay
This assay is a high-throughput method to measure P-gp function. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Once inside the cell, it is cleaved by intracellular esterases into the fluorescent molecule calcein, which is not a P-gp substrate. In cells overexpressing P-gp, calcein-AM is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to increased intracellular accumulation of calcein and a corresponding increase in fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR, CEM/ADR5000) and a parental cell line with low P-gp expression.
-
Calcein-AM stock solution (e.g., 1 mM in DMSO).
-
Test compounds (BMS-214662, tipifarnib) and a known P-gp inhibitor as a positive control (e.g., verapamil).
-
Cell culture medium and phosphate-buffered saline (PBS).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of the test compounds (BMS-214662, tipifarnib) and the positive control for a predetermined time (e.g., 1 hour) at 37°C. Include a vehicle control (e.g., DMSO).
-
Calcein-AM Loading: Add calcein-AM to each well at a final concentration of 0.5 µM and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with cold PBS to remove extracellular calcein-AM.
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of P-gp inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Rhodamine 123 Accumulation Assay
Rhodamine 123 is a fluorescent cationic dye that is a well-characterized substrate of P-gp. Similar to the calcein-AM assay, inhibition of P-gp-mediated efflux of rhodamine 123 results in its intracellular accumulation, which can be quantified by fluorescence measurement.
Materials:
-
P-gp overexpressing cells (e.g., MCF7/ADR) and a parental cell line.
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).
-
Test compounds (BMS-214662, tipifarnib) and a positive control (e.g., verapamil).
-
Cell culture medium and PBS.
-
Multi-well plates or flow cytometry tubes.
-
Fluorometer or flow cytometer.
Procedure:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing and parental cells.
-
Compound Incubation: Incubate the cells with various concentrations of the test compounds and positive control for a specified time (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension at a final concentration of approximately 5 µM and incubate for an additional 30 minutes at 37°C.
-
Washing: Wash the cells twice with cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Resuspend the cells in PBS and measure the intracellular fluorescence using a fluorometer or a flow cytometer (FL1 channel).
-
Data Analysis: Determine the increase in rhodamine 123 accumulation in the presence of the test compounds compared to the vehicle control. Calculate the IC50 value as described for the calcein-AM assay.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of P-gp-mediated drug efflux and the principle of its inhibition, as well as the workflow of a typical P-gp inhibition assay, the following diagrams are provided.
Caption: Mechanism of P-gp drug efflux and its inhibition.
Caption: General workflow for a cell-based P-gp inhibition assay.
Conclusion
While tipifarnib is a known potent inhibitor of P-glycoprotein, there is a notable absence of data regarding the P-gp inhibitory activity of BMS-214662 in the public domain. The primary focus of research on BMS-214662 has been on its role as a farnesyltransferase inhibitor and, more recently, as a molecular glue. To definitively compare the P-gp inhibitory profiles of these two compounds, direct experimental evaluation using standardized assays, such as the calcein-AM efflux or rhodamine 123 accumulation assays detailed in this guide, is necessary. Such studies would provide valuable insights for researchers in the fields of oncology and drug development, aiding in the characterization of these compounds and their potential for drug-drug interactions.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for BMS-214662 Mesylate
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of BMS-214662 mesylate, a potent cytotoxic compound. Adherence to these procedures is critical to ensure the safety of researchers, minimize environmental contamination, and maintain regulatory compliance. This document outlines a step-by-step operational plan for the disposal of this farnesyltransferase inhibitor and newly identified molecular glue.
Understanding the Compound: Dual Mechanisms of Action
BMS-214662 is a research compound with two known mechanisms of action that contribute to its cytotoxicity. It was initially developed as a farnesyltransferase inhibitor, preventing the post-translational modification of Ras proteins and thereby inhibiting their signaling pathways. More recent research has identified it as a molecular glue that induces the degradation of nucleoporins through TRIM21-mediated ubiquitination, leading to cell death.
Signaling Pathway of BMS-214662 as a Farnesyltransferase Inhibitor
Caption: Farnesyltransferase inhibition by BMS-214662 blocks Ras protein localization.
Signaling Pathway of BMS-214662 as a Molecular Glue
Caption: BMS-214662 acts as a molecular glue, leading to nucleoporin degradation.
Waste Categorization and Disposal Containers
Proper segregation of cytotoxic waste is the first and most critical step in the disposal process. Waste is categorized as either "trace" or "bulk" depending on the level of contamination.
| Waste Category | Definition | Examples | Disposal Container |
| Trace Cytotoxic Waste | Items contaminated with less than 3% of the original volume of the cytotoxic agent.[1][2][3][4] | Empty vials, syringes, and IV bags; used personal protective equipment (PPE) without visible contamination; absorbent pads with minimal residue.[1] | Yellow rigid, puncture-resistant container labeled "TRACE CHEMO WASTE" and "INCINERATE ONLY". |
| Bulk Cytotoxic Waste | Items containing more than 3% of the original volume of the cytotoxic agent, or materials from a spill cleanup. | Partially used vials or IV bags; visibly contaminated PPE; materials used to clean up spills. | Black rigid, puncture-resistant container labeled "HAZARDOUS WASTE" and specifying the chemical contents. |
| Sharps Waste | Any item that can pierce or cut skin, contaminated with cytotoxic agents. | Needles, syringes with needles, broken glass vials. | Red or Purple-lidded sharps container specifically designated for cytotoxic sharps. |
Step-by-Step Disposal Procedures for this compound
The following workflow outlines the mandatory steps for the safe disposal of this compound and associated contaminated materials.
Experimental Workflow for Disposal of this compound
Caption: Step-by-step workflow for the safe disposal of this compound waste.
Spill Management Protocol
In the event of a spill of this compound, immediate and appropriate action is required to minimize exposure and contamination.
Small Spills (<5 mL or 5 g)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Wear a gown, double chemotherapy-rated gloves, and eye protection.
-
Containment: For liquids, cover with an absorbent pad. For powders, gently cover with a damp absorbent pad to avoid aerosolization.
-
Cleanup: Collect all contaminated materials and broken glass (if any) and place them in the black bulk cytotoxic waste container.
-
Decontamination: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.
-
Dispose of PPE: Remove and dispose of all PPE in the appropriate cytotoxic waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Large Spills (>5 mL or 5 g)
-
Evacuate and Isolate: Evacuate the immediate area and restrict access.
-
Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department.
-
Professional Cleanup: Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the arrival of the EHS response team.
By strictly adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling BMS-214662 Mesylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the potent farnesyltransferase inhibitor, BMS-214662 mesylate. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
A summary of the key quantitative data for BMS-214662 and its mesylate salt is presented below.
| Property | Value | Source |
| BMS-214662 (Free Base) | ||
| Molecular Formula | C₂₅H₂₃N₅O₂S₂ | PubChem |
| Molecular Weight | 489.6 g/mol | PubChem |
| This compound | ||
| Potency (IC₅₀ for H-Ras) | 1.3 nM | MedchemExpress |
| Potency (IC₅₀ for K-Ras) | 8.4 nM | MedchemExpress |
Occupational Exposure and Handling
Occupational Exposure Banding (OEB): An official Occupational Exposure Limit (OEL) has not been established for this compound. For potent, novel compounds like this, an occupational exposure banding approach is recommended.[1][2][3] Based on its high potency (low nanomolar IC₅₀), this compound would likely fall into a high-potency category (e.g., Band 3 or 4), requiring stringent containment and handling controls.
Engineering Controls:
-
Work with this compound should be conducted in a designated area with restricted access.
-
A certified chemical fume hood, biological safety cabinet, or a glove box is required for all manipulations of the solid compound and its solutions to avoid inhalation.[4]
-
Ensure a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound due to its potent, cytotoxic nature.[5]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/FFP2 Respirator | A PAPR is recommended for operations with a high risk of aerosol generation. For lower-risk activities, a properly fitted N95 or FFP2 respirator is the minimum requirement. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination. |
| Body Protection | Disposable Coveralls or Lab Coat | A dedicated disposable lab coat should be worn over personal clothing. For extensive handling, disposable coveralls (e.g., Tyvek) are recommended. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield may be worn in addition to goggles for enhanced protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plans: Step-by-Step Guidance
Experimental Protocol: Preparation of a Stock Solution for In Vitro Assays
This protocol provides a general framework for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance within a containment enclosure (e.g., vented balance enclosure)
Procedure:
-
Pre-Weighing Preparation: Don all required PPE. Prepare the workspace within a chemical fume hood by laying down a disposable absorbent bench liner.
-
Weighing: Tare a sterile vial on the analytical balance. Carefully weigh the desired amount of this compound powder into the vial. Record the exact weight. All weighing procedures should be performed in a containment enclosure to prevent dust inhalation.
-
Solubilization: In the fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but stability with heat should be confirmed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C in a tightly sealed container.
Disposal Plan for Cytotoxic Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation:
-
Sharps: Needles, syringes, and glass vials must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste".
-
Solid Waste: Contaminated PPE (gloves, lab coats, shoe covers), absorbent pads, and plasticware should be collected in a dedicated, leak-proof plastic bag (double-bagging is recommended) or a rigid container clearly labeled with a cytotoxic hazard symbol.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.
Disposal Procedure:
-
Segregate all waste at the point of generation.
-
Ensure all waste containers are securely sealed and properly labeled.
-
Transport the waste containers to your institution's designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Cytotoxic waste is typically disposed of via high-temperature incineration.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Dual Inhibition Pathways
This compound exhibits a dual mechanism of action. It is a potent inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. This modification is necessary for Ras to localize to the cell membrane and activate downstream pro-proliferative signaling pathways like the MAPK cascade. More recent research has also identified BMS-214662 as a "molecular glue" that induces the proteasomal degradation of nucleoporins, mediated by the E3 ubiquitin ligase TRIM21, leading to the inhibition of nuclear export and subsequent cell death.
Caption: Inhibition of the Ras farnesylation cycle by this compound.
Caption: "Molecular glue" mechanism of BMS-214662 leading to nucleoporin degradation.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
